molecular formula C12H20Cl2N2O4 B570518 Furosine dihydrochloride CAS No. 157974-36-2

Furosine dihydrochloride

Cat. No.: B570518
CAS No.: 157974-36-2
M. Wt: 327.20 g/mol
InChI Key: HRTZJJIVKJREPV-WWPIYYJJSA-N
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Description

Furosine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C12H20Cl2N2O4 and its molecular weight is 327.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

157974-36-2

Molecular Formula

C12H20Cl2N2O4

Molecular Weight

327.20 g/mol

IUPAC Name

(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid;dihydrochloride

InChI

InChI=1S/C12H18N2O4.2ClH/c13-9(12(16)17)4-1-2-6-14-8-10(15)11-5-3-7-18-11;;/h3,5,7,9,14H,1-2,4,6,8,13H2,(H,16,17);2*1H/t9-;;/m0../s1

InChI Key

HRTZJJIVKJREPV-WWPIYYJJSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)CNCCCC[C@@H](C(=O)O)N.Cl.Cl

Canonical SMILES

C1=COC(=C1)C(=O)CNCCCCC(C(=O)O)N.Cl.Cl

Synonyms

(S)-2-Amino-6-((2-(furan-2-yl)-2-oxoethyl)amino)hexanoic Acid Dihydrochloride

Origin of Product

United States

Foundational & Exploratory

Furosine Dihydrochloride: A Technical Guide to its Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furosine dihydrochloride, the hydrochloride salt of furosine (ε-N-(2-furoylmethyl)-L-lysine), is a significant compound formed during the early stages of the Maillard reaction. This non-enzymatic browning reaction occurs between amino acids and reducing sugars upon heating and is prevalent in food processing and storage. Furosine serves as a crucial chemical marker for assessing the intensity of heat treatment and the extent of the Maillard reaction in various products, particularly in the food and dairy industries.[1] Its formation from the Amadori product, fructosyl-lysine, through acid hydrolysis makes it a reliable indicator of thermal processing.[2] Beyond its role as a quality indicator, furosine and other advanced glycation end-products (AGEs) are of interest to researchers due to their potential implications in various health conditions, including diabetes.[3][4] This technical guide provides an in-depth overview of the synthesis and characterization of this compound, offering detailed experimental protocols and structured data for scientific and drug development applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₂H₂₀Cl₂N₂O₄[5]
Molecular Weight 327.20 g/mol [5]
Appearance Light yellow to yellow solid[5]
Purity ≥ 97%[5]
CAS Number 157974-36-2[5]

Synthesis of this compound Reference Material

A direct, high-yield synthesis of this compound from L-lysine is not extensively detailed in readily available literature. However, a reliable method for the preparation of a this compound reference material has been established. This method involves the reaction of N-acetyllysine with glucose to form the Amadori product, followed by acid hydrolysis to yield furosine, which is then purified as its dihydrochloride salt.

Experimental Protocol: Preparation of Furosine and Pyridosine Reference Material

This protocol is adapted from the method described by Henle et al. (1994) for the preparation of furosine and pyridosine reference materials.[6]

Materials:

  • N-acetyllysine

  • Glucose

  • 7.8 N Hydrochloric Acid (HCl)

  • Cation-exchange resin (e.g., Dowex 50W-X8)

  • Deionized water

  • Rotary evaporator

  • Heating apparatus (e.g., oven or heating block)

  • Chromatography column

Procedure:

  • Reaction of N-acetyllysine and Glucose:

    • Mix N-acetyllysine and glucose in a suitable reaction vessel.

    • Heat the mixture in a dry state at 90°C for 4 hours. This promotes the formation of the Amadori product.

  • Acid Hydrolysis:

    • After cooling, add 7.8 N HCl to the reaction mixture.

    • Heat the mixture to induce acid hydrolysis, which converts the Amadori product to furosine and pyridosine. The exact temperature and duration of hydrolysis should be optimized based on the scale of the reaction.

  • Purification by Cation-Exchange Chromatography:

    • Load the hydrolyzed mixture onto a prepared cation-exchange chromatography column.

    • Elute the column with a suitable gradient of HCl to separate furosine and pyridosine from other reaction components.

    • Collect the fractions containing furosine, monitoring the elution profile using an appropriate analytical technique (e.g., thin-layer chromatography or HPLC).

  • Isolation of this compound:

    • Combine the furosine-containing fractions.

    • Remove the solvent using a rotary evaporator under reduced pressure.

    • The resulting solid is this compound. Further purification can be achieved by recrystallization if necessary.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are key analytical techniques and their corresponding experimental protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantification of furosine. An ion-pair reversed-phase HPLC method with UV detection is frequently employed.

This protocol is based on the method described by Tekliye et al. (2019).

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound standard (for calibration)

  • Deionized water

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in deionized water
Mobile Phase B Methanol
Flow Rate 0.6 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 30 min

Elution Gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0955
108515
207525
25955
30955

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the synthesized this compound in deionized water to a known concentration.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the furosine standard against its concentration. Determine the concentration of furosine in the synthesized sample by interpolating its peak area on the calibration curve.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the confirmation of the molecular weight and structural elucidation of furosine.

Instrumentation:

  • LC-MS system (e.g., quadrupole or time-of-flight mass spectrometer) with an electrospray ionization (ESI) source.

  • The HPLC conditions can be similar to those described above, ensuring compatibility with the MS detector.

MS Parameters (Typical):

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3-4 kV
Cone Voltage 20-40 V
Source Temperature 120-150°C
Desolvation Temperature 350-450°C
Scan Range m/z 100-500

Procedure:

  • Infuse a solution of the synthesized this compound directly into the mass spectrometer or analyze the eluent from the HPLC.

  • Acquire the mass spectrum in full scan mode.

  • The expected protonated molecule [M+H]⁺ for furosine (C₁₂H₁₈N₂O₄) is at m/z 255.13.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Resonances:

  • Signals corresponding to the furan ring protons.

  • A singlet for the methylene protons adjacent to the furan ring.

  • Multiplets for the methylene groups of the lysine side chain.

  • A multiplet for the alpha-proton of the lysine backbone.

  • Signals for the amine and carboxylic acid protons, which may be broad and exchangeable.

Expected ¹³C NMR Resonances:

  • Signals for the carbon atoms of the furan ring.

  • A signal for the carbonyl carbon.

  • Signals for the methylene carbons of the lysine side chain.

  • A signal for the alpha-carbon of the lysine backbone.

  • A signal for the carboxylic acid carbon.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Cl, O) in the compound, which can be compared with the theoretical values calculated from the molecular formula.

ElementTheoretical %
C 44.05
H 6.16
Cl 21.67
N 8.56
O 19.56

Formation Pathway and Analytical Workflow

Furosine Formation Pathway

Furosine is not directly formed in the initial stages of the Maillard reaction. It is a product of the acid-catalyzed degradation of the Amadori product, ε-N-(1-deoxy-D-fructos-1-yl)-L-lysine (fructosyl-lysine). The pathway can be visualized as follows:

Furosine_Formation Lysine L-Lysine Schiff_Base Schiff Base Lysine->Schiff_Base + Glucose Glucose Glucose->Schiff_Base + Amadori_Product Amadori Product (Fructosyl-lysine) Schiff_Base->Amadori_Product Amadori Rearrangement Acid_Hydrolysis Acid Hydrolysis (e.g., HCl, heat) Amadori_Product->Acid_Hydrolysis Furosine Furosine Acid_Hydrolysis->Furosine

Caption: Formation pathway of furosine from L-lysine and glucose.

Experimental Workflow for this compound Characterization

The logical flow of experiments to fully characterize a synthesized batch of this compound is outlined below.

Characterization_Workflow Synthesis Synthesis of Furosine Dihydrochloride Purification Purification (Cation-Exchange Chromatography) Synthesis->Purification Identity_Confirmation Identity Confirmation Purification->Identity_Confirmation Purity_Assessment Purity Assessment Purification->Purity_Assessment HPLC HPLC (Retention Time) Identity_Confirmation->HPLC MS Mass Spectrometry (Molecular Weight) Identity_Confirmation->MS NMR NMR Spectroscopy (Structural Elucidation) Identity_Confirmation->NMR HPLC_Purity HPLC (% Area) Purity_Assessment->HPLC_Purity Elemental_Analysis Elemental Analysis (% Composition) Purity_Assessment->Elemental_Analysis Final_Product Characterized Furosine Dihydrochloride HPLC->Final_Product MS->Final_Product NMR->Final_Product HPLC_Purity->Final_Product Elemental_Analysis->Final_Product

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. While a direct synthesis protocol requires further development, the preparation of a reference standard is well-established. The detailed analytical protocols for HPLC and mass spectrometry offer robust methods for the identification and quantification of this important Maillard reaction marker. The provided data tables and diagrams serve as a valuable resource for researchers and professionals in the fields of food science, analytical chemistry, and drug development who are working with or studying this compound. Further research to obtain and publish detailed experimental NMR data for this compound would be a valuable contribution to the scientific community.

References

Furosine Dihydrochloride: A Technical Guide on its Mechanism of Action in Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furosine, an amino acid derivative formed during the Maillard reaction in heat-processed foods, has garnered significant attention for its toxicological implications rather than therapeutic applications. This technical guide delineates the molecular mechanisms underlying the toxicity of Furosine dihydrochloride. Primarily, Furosine induces cytotoxicity through the induction of DNA damage, cell cycle arrest, and programmed cell death, including apoptosis and necroptosis. The liver and kidneys have been identified as the primary target organs for its adverse effects. This document provides a comprehensive overview of the key signaling pathways implicated in Furosine's toxicity, detailed experimental protocols from pivotal studies, and a summary of the quantitative data supporting these findings.

Core Toxicological Mechanisms of Action

This compound does not possess a known therapeutic mechanism of action. Instead, its biological activity is characterized by its toxic effects on various cell types and organs. The primary mechanisms of its toxicity are:

  • Induction of DNA Damage and Cell Death: Furosine is a potent inducer of DNA damage, which subsequently leads to programmed cell death.[1][2] Studies have shown that it causes a dose-dependent reduction in cell viability across different human cell lines, with kidney (HEK-293) and liver (HepG2) cells demonstrating the highest sensitivity.[3][4] The observed cell death occurs through both apoptosis and a regulated form of necrosis known as necroptosis.[3][4]

  • Cell Cycle Arrest: In addition to inducing cell death, Furosine can arrest the cell cycle in the S phase, as observed in HEK293 and HepG2 cells.[4][5] This indicates an interference with DNA replication, likely as a consequence of the DNA damage it causes.

  • Organ-Specific Toxicity: In vivo studies have identified the liver and kidneys as the main target organs for Furosine toxicity.[3][6] Administration of Furosine to animal models resulted in significant adverse effects on the functions of these organs.[3][6]

Key Signaling Pathways in Furosine Toxicity

Necroptosis in Hepatocytes via the RIPK1/RIPK3/MLKL Pathway

In hepatocytes, Furosine triggers necroptosis by modulating the RIPK1/RIPK3/MLKL signaling cascade. The proposed mechanism involves the upregulation of phospholipase A2 gamma (PLA2G3), which leads to an increase in the metabolite lysophosphatidylcholine (LPC 18:0). This, in turn, activates the core necroptosis machinery, resulting in the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) and subsequent inflammatory cell death. This pathway is also associated with an increase in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[5][7]

Furosine_Necroptosis_Pathway Furosine Furosine PLA2G3 PLA2G3 (Phospholipase A2 gamma) Furosine->PLA2G3 Upregulates LPC LPC (18:0) (Lysophosphatidylcholine) PLA2G3->LPC Increases RIPK1 RIPK1 LPC->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Activates Inflammation Inflammatory Factors (TNF-α, IL-1β) RIPK1->Inflammation Activates MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL p-MLKL (Phosphorylated MLKL) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis

Caption: Furosine-induced necroptosis pathway in hepatocytes.

Reproductive Toxicity in Sertoli Cells via the Cep55/NF-κB/PI3K/Akt/FOX01/TNF-α Pathway

Furosine has been shown to exert toxic effects on the male reproductive system by impacting Sertoli cells. The mechanism involves the upregulation of the lipid metabolite Phosphatidylethanolamine (PE) (18:0/16:1). This metabolite then activates a complex signaling cascade involving Cep55, NF-κB, PI3K/Akt, and FOXO1, ultimately leading to an increase in TNF-α expression. This inflammatory response contributes to testicular damage and reproductive toxicity.[8][9]

Furosine_Sertoli_Toxicity_Pathway Furosine Furosine PE PE (18:0/16:1) (Phosphatidylethanolamine) Furosine->PE Upregulates Cep55 Cep55 PE->Cep55 Activates NFkB NF-κB Cep55->NFkB Activates PI3K PI3K NFkB->PI3K Activates Akt Akt PI3K->Akt Activates FOXO1 FOXO1 Akt->FOXO1 Inhibits nuclear retention TNFa TNF-α FOXO1->TNFa Upregulates Toxicity Testis Inflammation & Reproductive Toxicity TNFa->Toxicity

Caption: Furosine-induced toxicity pathway in Sertoli cells.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the toxicological effects of this compound.

Table 1: In Vitro Cytotoxicity of Furosine

Cell LineAssayConcentrationEffectReference
HEK-293 (Kidney)MTT & TUNEL50 mg/LSignificant reduction in cell viability and induction of DNA damage[2][4]
HepG2 (Liver)MTT50-100 mg/LReduction in cell viability[4]
Caco-2 (Intestinal)MTT & TUNEL800 mg/LDNA damage observed[2][4]
HEK293 & HepG2Cell Cycle Analysis200 µMS-phase cell cycle arrest[5]
Primary HepatocytesWestern Blot100 mg/LActivation of RIPK1/RIPK3/MLKL pathway[5]

Table 2: In Vivo Toxicity of Furosine in Mice

Animal ModelAdministrationDosageDurationObserved EffectsReference
CD-1 MiceIntragastric gavage0.24 g/kgAcuteAffected liver and kidney function[6]
Male MiceIntragastric gavage0.1, 0.25, 0.5 g/kg/day42 daysLiver edema, cytomorphosis, inflammatory cell infiltration[10]
Male MiceOral administrationNot specifiedNot specifiedAffected testicle index, hormone levels, and sperm quality[8][9]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is based on the methodology described by Saeed et al. (2017).[2]

  • Cell Seeding: Plate human cell lines (HEK-293, HepG2, SK-N-SH, Caco-2) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Furosine Treatment: Expose the cells to varying concentrations of this compound (e.g., 0, 50, 100, 200, 400, 600, 800, 1000, 1200 mg/L) for 24 hours.

  • MTT Incubation: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

References

Furosine Dihydrochloride: A Comprehensive Technical Guide to its Role as a Maillard Reaction Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of food science and is of increasing interest in the pharmaceutical industry. This complex cascade of reactions not only influences the sensory properties of foods but also impacts the stability and efficacy of biopharmaceutical products. Furosine (ε-N-(2-furoylmethyl)-L-lysine), a compound formed during the acid hydrolysis of the early Maillard reaction product, the Amadori product (specifically fructosyl-lysine), has emerged as a critical chemical marker for assessing the extent of this reaction.[1][2] Its quantification provides valuable insights into the intensity of heat treatment and storage conditions, making it an indispensable tool for quality control in both the food and pharmaceutical sectors.[3][4] This technical guide provides an in-depth overview of furosine dihydrochloride, its formation, analytical methodologies for its quantification, and its significance as a Maillard reaction marker.

The Maillard Reaction and Furosine Formation

The Maillard reaction is initiated by the condensation of a reducing sugar with a free amino group of an amino acid, peptide, or protein, forming a Schiff base.[5] This unstable intermediate then undergoes rearrangement to form a more stable ketoamine derivative known as the Amadori product.[5] In the context of lysine-containing proteins reacting with glucose, this product is fructosyl-lysine. Furosine itself is not naturally present in products but is an artifact formed from the acid hydrolysis of the Amadori product during sample preparation for analysis.[6][7] The concentration of furosine is therefore directly proportional to the initial concentration of the Amadori product, serving as a reliable indirect measure of the early stages of the Maillard reaction.[1]

The molar yield of furosine from the Amadori product depends on the type of sugar involved and the conditions of acid hydrolysis. For instance, after hydrolysis with 6 M hydrochloric acid, the molar yields of furosine are approximately 32% for fructosyl-lysine (from glucose), and 34% for lactulosyl- and maltulosyl-lysine (from lactose and maltose, respectively).[1] Hydrolysis with 8 M hydrochloric acid can result in higher yields.[1]

Furosine_Formation Reducing_Sugar Reducing Sugar (e.g., Glucose, Lactose) Schiff_Base Schiff Base (unstable) Reducing_Sugar->Schiff_Base + Lysine Protein-bound Lysine (ε-amino group) Lysine->Schiff_Base Amadori_Product Amadori Product (e.g., Fructosyl-lysine) Schiff_Base->Amadori_Product Amadori Rearrangement Furosine Furosine Amadori_Product->Furosine Acid_Hydrolysis Acid Hydrolysis (e.g., HCl, heat) Acid_Hydrolysis->Furosine Furosine->Acid_Hydrolysis

Figure 1: Formation of Furosine from the Maillard Reaction.

Quantitative Data on Furosine Levels

The concentration of furosine is a key indicator of the processing history and storage conditions of a product. Below are tables summarizing furosine levels in various products as reported in the literature.

Table 1: Furosine Content in Dairy Products

Product TypeProcessing/Storage ConditionsFurosine Content (mg/100g protein)
Raw Milk-< 30
Pasteurized Milk-30 - 80
UHT Milk-> 80
Fermented MilkVarious Brands (China)25.40 ± 5.2 to 1661.05 ± 89.9
Processed Cheese-20 to 366.6
Hard-pressed Cheese-3.5 to 43.8
Fresh Cheese-17.9 to 73.6

Data compiled from multiple sources.[4][8][9]

Table 2: Furosine Content in Processed Ginseng Products

Product TypeFurosine Content (g/kg protein)
Fresh Ginseng3.35
Red Ginseng (steamed 60 min at 95°C)9.63
Red Ginseng (steamed 120 min at 95°C)15.69
Red Ginseng (air-heated 36h at 70°C)30.78
Black Ginseng Concentrate42.28

Data from a study on fresh and processed ginsengs.[3]

Experimental Protocols for Furosine Determination

The most common and reliable method for the quantification of furosine is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Detailed Methodology for Furosine Analysis by RP-HPLC

This protocol is a synthesis of methodologies reported in the literature.[3][4][10]

1. Sample Preparation and Hydrolysis:

  • For Liquid Samples (e.g., Milk, Fermented Milk):

    • Pipette 2 mL of the liquid sample into a screw-cap Pyrex® tube.

    • Add 6 mL of 10.6 N hydrochloric acid.

    • Purge the tube with nitrogen gas for 2 minutes to expel oxygen.

    • Tightly seal the tube and heat at 110°C for 23 hours for acid hydrolysis.[4]

  • For Solid Samples (e.g., Milk Powder, Cheese, Pharmaceuticals):

    • Weigh an amount of finely ground sample corresponding to 30-70 mg of protein into a screw-cap Pyrex® tube.

    • Add 8 mL of 8 N hydrochloric acid.[10]

    • Purge with nitrogen, seal, and heat at 110°C for 23 hours.[10]

2. Post-Hydrolysis Clean-up (Solid-Phase Extraction - SPE):

  • Cool the hydrolysate to room temperature.

  • Filter the hydrolysate through a Whatman 5951/2 filter paper.

  • Condition a Sep-Pak C18 cartridge by passing 5 mL of methanol followed by 10 mL of deionized water.

  • Apply 0.5 mL of the filtered hydrolysate to the conditioned cartridge.

  • Elute the furosine fraction with 3 mL of 3 N hydrochloric acid.

  • Evaporate the eluate to dryness under a vacuum.

  • Reconstitute the dried residue with 3.5 mL of a mixture of 5% (v/v) acetonitrile / 0.2% (v/v) formic acid.

  • Filter the reconstituted sample through a 0.22-µm filter before HPLC injection.

3. HPLC Conditions:

  • Column: SUPELCO C18 (5µm, 250 × 4.6 mm, I.D.) or a furosine-dedicated column.[4][10]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.[3]

    • Solvent B: 0.1% TFA in acetonitrile.[3]

  • Gradient Elution: A typical gradient could be: 1–21% B over 25 minutes, then a wash and re-equilibration step.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25°C.[3]

  • Detection: UV detector at 280 nm.

  • Injection Volume: 20 µL.

4. Quantification:

  • Prepare a series of this compound standard solutions of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of furosine in the sample by comparing its peak area to the calibration curve.

  • Express the final furosine content as mg per 100g of protein. The protein content of the original sample needs to be determined separately using a standard method (e.g., Kjeldahl).

Furosine and its Implications in Drug Development

While furosine itself is primarily a marker, the Maillard reaction and the subsequent formation of Advanced Glycation End-products (AGEs) have significant implications in health and disease, and therefore in drug development. AGEs are a heterogeneous group of compounds formed in the later stages of the Maillard reaction.[3] They are implicated in the pathogenesis of numerous diseases, including diabetes, neurodegenerative diseases, and cardiovascular disease.[11]

AGEs exert their pathogenic effects in part by interacting with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[12] The binding of AGEs to RAGE activates multiple intracellular signaling pathways, leading to the production of reactive oxygen species (ROS) and the expression of pro-inflammatory cytokines.[13] This AGE-RAGE signaling axis is a key target for therapeutic intervention in AGE-related diseases.

AGERAGE_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular AGEs AGEs (Advanced Glycation End-products) RAGE RAGE (Receptor for AGEs) AGEs->RAGE Binding ROS ROS Production (Oxidative Stress) RAGE->ROS Activation NFkB NF-κB Activation ROS->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Gene Expression Cellular_Response Cellular Responses: Inflammation, Apoptosis, Proliferation Cytokines->Cellular_Response

Figure 2: Simplified AGE-RAGE Signaling Pathway.

Furosine Analysis in Pharmaceutical Quality Control

In the context of pharmaceutical manufacturing, especially for biologics and formulations containing reducing sugars and proteins, monitoring the Maillard reaction is crucial for ensuring product stability, safety, and efficacy. Furosine analysis serves as a valuable tool in a comprehensive quality control strategy.

Furosine_QC_Workflow Sample_Collection Sample Collection (e.g., Drug Product Batches, Stability Samples) Sample_Prep Sample Preparation (Acid Hydrolysis, SPE Cleanup) Sample_Collection->Sample_Prep HPLC_Analysis RP-HPLC Analysis (Quantification of Furosine) Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Comparison to Specifications) HPLC_Analysis->Data_Analysis Decision Decision Data_Analysis->Decision Pass Batch Release / Continue Stability Study Decision->Pass Within Limit Fail Investigate / Reject Batch Decision->Fail Out of Specification

Figure 3: Workflow for Furosine Analysis in Pharmaceutical QC.

Conclusion

This compound is a well-established and reliable marker for the early stages of the Maillard reaction. Its accurate quantification, primarily through RP-HPLC, provides invaluable data for assessing the impact of processing and storage on food and pharmaceutical products. For researchers and professionals in drug development, understanding the formation of furosine and its relationship to the broader landscape of Maillard reaction products, including the pathogenic AGEs, is essential for developing stable and safe therapeutic formulations. The methodologies and data presented in this guide offer a solid foundation for the implementation of furosine analysis as a critical quality attribute in a regulated environment.

References

Furosine Toxicology: An In-depth Technical Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Furosine (ε-N-2-furoylmethyl-L-lysine), a Maillard reaction product formed during the heat treatment of foods rich in lactose and lysine, has garnered significant attention in the field of toxicology.[1] Its prevalence in dairy products, infant formulas, and baked goods necessitates a thorough understanding of its potential adverse health effects.[1] This technical guide provides a comprehensive overview of the current state of knowledge on the in vitro and in vivo toxicology of furosine, with a focus on experimental methodologies, quantitative data, and the underlying molecular mechanisms of its toxicity.

In Vitro Toxicology of Furosine

A substantial body of evidence from in vitro studies demonstrates that furosine exhibits cytotoxic and genotoxic effects in a dose-dependent manner across various human cell lines. The primary mechanism of toxicity appears to be the induction of DNA damage leading to programmed cell death, rather than mutagenicity.

Cytotoxicity

The cytotoxic potential of furosine has been evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial metabolic activity. Studies have consistently shown that kidney (Hek-293) and liver (HepG-2) cell lines are the most susceptible to furosine-induced cytotoxicity.[2]

Table 1: Cytotoxicity of Furosine in Human Cell Lines

Cell LineTissue of OriginEffective Cytotoxic ConcentrationsReference
Hek-293KidneySignificant reduction in viability at 50 mg/L[2]
HepG-2LiverSignificant reduction in viability at 50 mg/L[2]
SK-N-SHNeuronalSusceptibility begins at 100 mg/L[1]
Caco-2IntestinalResistance observed up to 400 mg/L; significant reduction at 600-1200 mg/L[1]
Genotoxicity

Furosine's ability to induce DNA damage has been primarily assessed through the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay. This method detects DNA fragmentation, a hallmark of apoptosis. The results indicate that furosine is a potent inducer of DNA damage, particularly in kidney and liver cells.[2]

Table 2: Furosine-Induced DNA Damage (TUNEL Assay)

Cell LineFurosine Concentrations TestedObservationReference
Hek-29350, 100, 200 mg/LDose-dependent increase in TUNEL-positive cells[1]
HepG-250, 100, 200 mg/LDose-dependent increase in TUNEL-positive cells[1]
SK-N-SH50, 150, 300 mg/LDose-dependent increase in TUNEL-positive cells[1]
Caco-2200, 800, 1200 mg/LDNA damage observed at 800 mg/L and above[2]
Mutagenicity

The mutagenic potential of furosine has been investigated using the Ames test, a bacterial reverse mutation assay. The results from these studies have been consistently negative, indicating that furosine does not act as a mutagen.[2]

In Vivo Toxicology of Furosine

Animal studies, primarily conducted in mice, have corroborated the in vitro findings, identifying the liver and kidneys as the primary target organs for furosine toxicity. These studies have employed both acute and sub-chronic exposure models.

Acute Toxicity

An acute oral toxicity study in ICR mice demonstrated that a single dose of 0.24 g/kg body weight of furosine resulted in significant changes in biochemical indicators of liver and kidney function within 4 to 12 hours post-administration.

Sub-chronic Toxicity

A 42-day sub-chronic toxicity study in mice, with daily oral gavage of furosine at doses of 0.1, 0.25, and 0.5 g/kg body weight, revealed a dose-dependent inhibition of weight gain and significant alterations in liver and kidney function parameters.

Table 3: In Vivo Toxicity of Furosine in Mice (42-day study)

ParameterLow Dose (0.1 g/kg)Medium Dose (0.25 g/kg)High Dose (0.5 g/kg)Reference
Body Weight GainInhibitionSignificant InhibitionSevere Inhibition
Liver Function Markers
Alanine Aminotransferase (ALT)IncreasedSignificantly IncreasedMarkedly Increased
Aspartate Aminotransferase (AST)IncreasedSignificantly IncreasedMarkedly Increased
Alkaline Phosphatase (ALP)IncreasedSignificantly IncreasedMarkedly Increased
Kidney Function Markers
Blood Urea Nitrogen (BUN)-IncreasedSignificantly Increased
Creatinine-IncreasedSignificantly Increased

Experimental Protocols

MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cells in a 96-well plate at a density of 4 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Furosine Treatment: Expose cells to varying concentrations of furosine (e.g., 0-2000 mg/L) in a total volume of 200 µL and incubate for a further 24 hours.

  • MTT Incubation: Remove the treatment medium and add 200 µL of MTT solution (1 mg/mL in serum-free medium) to each well. Incubate at 37°C for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 200 µL of dimethyl sulfoxide (DMSO) to each well. Shake the plates for 5 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Furosine B->C D Incubate for 24h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure Absorbance at 570 nm G->H

Workflow for the MTT cytotoxicity assay.
TUNEL Assay for DNA Damage

  • Cell Culture and Treatment: Grow cells on coverslips and expose to cytotoxic concentrations of furosine.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP, in a humidified chamber at 37°C.

  • Visualization: Mount the coverslips with a mounting medium containing a fluorescent dye (e.g., DAPI) to counterstain the nuclei.

  • Microscopy and Quantification: Observe the cells under a fluorescence microscope. TUNEL-positive cells (indicating DNA fragmentation) will exhibit fluorescence. Quantify the percentage of TUNEL-positive cells.

TUNEL_Workflow A Culture and treat cells B Fix and permeabilize A->B C Incubate with TUNEL reaction mix B->C D Counterstain nuclei C->D E Fluorescence microscopy D->E F Quantify positive cells E->F

Workflow for the TUNEL assay for DNA damage.
In Vivo Oral Gavage Protocol (Mice)

  • Animal Acclimatization: Acclimate mice to laboratory conditions for at least one week prior to the experiment.

  • Dose Preparation: Dissolve furosine in a suitable vehicle (e.g., distilled water) to the desired concentrations.

  • Animal Restraint: Gently restrain the mouse to immobilize the head and body.

  • Gavage Administration: Using a ball-tipped gavage needle of appropriate size, carefully insert the needle into the esophagus and deliver the furosine solution directly into the stomach. The volume is typically based on the animal's body weight.

  • Monitoring: Observe the animals for any signs of distress or toxicity immediately after dosing and at regular intervals throughout the study.

  • Sample Collection: At the end of the study period, collect blood and tissues for biochemical and histopathological analysis.

Signaling Pathways of Furosine Toxicity

Necroptosis in Liver Cells

In hepatocytes, furosine has been shown to induce necroptosis, a form of programmed necrosis. The proposed mechanism involves the activation of the Phospholipase A2-3 (PLA2-3) gene, leading to an increase in lysophosphatidylcholine (LPC 18:0). This, in turn, activates the Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1)/RIPK3/Mixed Lineage Kinase domain-like protein (MLKL) signaling cascade. The phosphorylation of MLKL leads to its oligomerization and translocation to the plasma membrane, resulting in membrane rupture and cell death.

Necroptosis_Pathway Furosine Furosine PLA2G3 PLA2-3 Activation Furosine->PLA2G3 LPC Increased LPC (18:0) PLA2G3->LPC RIPK1 RIPK1 Activation LPC->RIPK1 RIPK3 RIPK3 Activation RIPK1->RIPK3 MLKL MLKL Phosphorylation RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis

Furosine-induced necroptosis signaling pathway in hepatocytes.
Ferroptosis in Kidney Cells

In renal cells, furosine is suggested to induce ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. The furan ring of furosine is believed to be the active group responsible for this effect. One proposed mechanism involves the interaction of furosine with aldose reductase (AR), leading to the depletion of glutathione (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4). This compromises the cell's antioxidant defenses, resulting in the accumulation of lipid peroxides and eventual cell death.

Ferroptosis_Pathway Furosine Furosine (Furan Ring) AR Aldose Reductase (AR) Interaction Furosine->AR GSH_depletion GSH Depletion AR->GSH_depletion Proposed GPX4_inactivation GPX4 Inactivation GSH_depletion->GPX4_inactivation Lipid_peroxidation Lipid Peroxidation GPX4_inactivation->Lipid_peroxidation Ferroptosis Ferroptosis Lipid_peroxidation->Ferroptosis

Proposed furosine-induced ferroptosis pathway in kidney cells.

Conclusion

The available toxicological data from both in vitro and in vivo studies consistently indicate that furosine possesses cytotoxic and genotoxic properties, with the liver and kidneys being the primary target organs. The mechanisms of toxicity involve the induction of distinct programmed cell death pathways, namely necroptosis in the liver and ferroptosis in the kidneys. While furosine does not appear to be mutagenic, its potential to cause organ damage warrants further investigation, particularly regarding chronic low-dose exposure and the establishment of a no-toxic-effect level. This guide provides a foundational understanding for researchers and professionals involved in food safety assessment and drug development, highlighting the importance of monitoring and potentially limiting furosine content in thermally processed foods.

References

An In-depth Technical Guide to the Physicochemical Properties of Furosine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furosine dihydrochloride, a lysine derivative formed during the Maillard reaction, serves as a crucial marker for assessing heat-induced damage in food products and biological samples.[1][2] Its presence is indicative of the early stages of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur upon heating.[2][3] Beyond its role as a quality indicator in food science, Furosine and its formation are of increasing interest in the biomedical field due to its association with the formation of advanced glycation end products (AGEs), which are implicated in various pathological conditions.[4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and a review of its known biological signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its accurate quantification, handling, and for elucidating its biological roles. The key properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound
PropertyValueReference
Chemical Name N6-[2-(2-furanyl)-2-oxoethyl]-L-lysine, dihydrochloride[1]
Synonyms (S)-2-Amino-6-((2-(furan-2-yl)-2-oxoethyl)amino)hexanoic Acid Dihydrochloride
CAS Number 157974-36-2[5]
Molecular Formula C₁₂H₂₀Cl₂N₂O₄[1][6][7]
Molecular Weight 327.20 g/mol [4][6][7]
Appearance Solid.[4] Light yellow to yellow solid.[4] Solid powder.[6][1][4][6]
Purity ≥95%[1], 97%[4], >98%[6][1][4][6]
Table 2: Solubility and Stability of this compound
PropertyValueReference
Solubility Acetonitrile: Slightly soluble (0.1-1 mg/ml).[1] Methanol: Slightly soluble (0.1-1 mg/ml).[1] Water: Slightly soluble (0.1-1 mg/ml).[1] DMSO: Soluble.[6][1][6]
Storage Store at -20°C.[1][7] Store at refrigerator (2-8°C) for long term storage. Dry, dark and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[6][8][6][7]
Stability Stable for over two years if stored properly.[6] Shipped under ambient temperature as non-hazardous chemical and is stable enough for a few weeks during ordinary shipping and time spent in Customs.[6][6]
Table 3: Spectroscopic Data of this compound
PropertyValueReference
UV Detection Wavelength 280 nm[2][9][10]
SMILES N--INVALID-LINK--C(O)=O.[H]Cl.[H]Cl[4][6]
InChI InChI=1S/C12H18N2O4.2ClH/c13-9(12(16)17)4-1-2-6-14-8-10(15)11-5-3-7-18-11;;/h3,5,7,9,14H,1-2,4,6,8,13H2,(H,16,17);2*1H/t9-;;/m0../s1[1][6]
InChIKey HRTZJJIVKJREPV-WWPIYYJJSA-N[1][6]

Note on Melting Point and pKa: While one source mentions a melting point of approximately 140°C for "Furosine hydrochloride," it is associated with an incorrect molecular formula, rendering the data questionable.[5] There is currently no reliable experimental data available in the public domain for the melting point or pKa of this compound. General experimental protocols for determining these properties are described in the following section.

Experimental Protocols

Accurate determination of the physicochemical properties of this compound relies on standardized experimental protocols. This section outlines methodologies for key analyses.

Determination of Furosine by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the quantification of Furosine in various matrices.[2]

  • Instrumentation: Waters Model 2996 HPLC apparatus or equivalent.[2]

  • Column: C18, 250 mm length, 4.6 mm I.D. (Alltech, Furosine-dedicated).[2]

  • Column Temperature: 30°C.[2]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid solution.[2]

    • Solvent B: Methanol.[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Injection Volume: 10 μL.[2]

  • Detection: UV at 280 nm.[2]

  • Runtime: 30 min.[2]

  • Quantification: External standard method using a calibration curve of this compound standard.[2]

Sample Preparation for Furosine Analysis (Acid Hydrolysis)

Furosine is typically formed from Amadori products during acid hydrolysis of the sample.

  • Procedure: Warm acid hydrolysis of the sample is performed to convert ε-deoxy-fructosyllysine to Furosine.[9]

  • Hydrolysis Conditions: While various conditions are used, a common method involves hydrolysis with hydrochloric acid.

  • Post-hydrolysis: The hydrolysate is filtered prior to analysis.[9] The total protein content of the sample is also determined to express Furosine concentration relative to the protein content.[9]

General Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC)

While specific data for this compound is unavailable, DSC is a standard method for determining the melting point of a solid compound.

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.

  • General Procedure:

    • A small, accurately weighed amount of the sample is placed in an aluminum pan.

    • The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

    • The temperature is increased at a constant rate.

    • The heat flow to the sample is monitored, and the melting point is determined from the resulting thermogram.

General Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

  • Principle: A solution of the substance is titrated with a standardized acid or base, and the pH of the solution is measured after each addition of titrant. The pKa is determined from the inflection point of the resulting titration curve.

  • General Procedure:

    • A standard solution of this compound is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).

    • The solution is placed in a beaker with a calibrated pH electrode and a stirrer.

    • A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

    • The pH of the solution is recorded after each addition.

    • The equivalence point(s) are determined from the titration curve (pH vs. volume of titrant), and the pKa value(s) are calculated.

Biological Signaling Pathways and Activities

Furosine is not merely a chemical marker but also exhibits biological activity, influencing cellular processes and signaling pathways.

Maillard Reaction and Furosine Formation

Furosine is a key intermediate in the Maillard reaction, a non-enzymatic browning reaction.

Formation of Furosine via the Maillard Reaction.
Induction of Cell Cycle Arrest

Furosine has been shown to induce cell cycle arrest at the S phase in human embryonic kidney (HEK293) and human liver cancer (HepG2) cells at a concentration of 200 µM.[1]

Furosine-induced cell cycle arrest.
Toxicity in Primary Sertoli Cells

Furosine has demonstrated toxic effects on primary sertoli cells by regulating the Cep55/NF-κB/PI3K/Akt/FOX01/TNF-α pathway.[1]

Sertoli_Cell_Toxicity Furosine Furosine Cep55 Cep55 Furosine->Cep55 Regulates NFkB NF-κB Cep55->NFkB PI3K PI3K NFkB->PI3K Akt Akt PI3K->Akt FOXO1 FOXO1 Akt->FOXO1 TNFa TNF-α FOXO1->TNFa Toxicity Sertoli Cell Toxicity TNFa->Toxicity

Signaling pathway of Furosine-induced Sertoli cell toxicity.
Induction of Necroptosis in Hepatocytes

Furosine is also known to trigger necroptosis in hepatocytes through the regulation of the RIPK1/RIPK3/MLKL pathway.[6]

Hepatocyte_Necroptosis Furosine Furosine RIPK1 RIPK1 Furosine->RIPK1 Regulates RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Hepatocyte Necroptosis MLKL->Necroptosis

Furosine-induced necroptosis pathway in hepatocytes.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound for the scientific community. While key parameters such as molecular weight and formula are well-established, further research is required to definitively determine its melting point and pKa values. The outlined experimental protocols offer standardized approaches for its analysis, and the elucidated signaling pathways provide a foundation for further investigation into its biological significance. A comprehensive understanding of this compound is paramount for its application as a quality marker and for exploring its role in health and disease.

References

The Formation of Furosine Dihydrochloride in Processed Foods: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furosine (ε-N-(2-furoylmethyl)-L-lysine), and its dihydrochloride salt, is a significant compound formed during the thermal processing of foods through the Maillard reaction. It serves as a crucial chemical marker for assessing the intensity of heat treatment and the extent of early-stage protein damage, particularly the loss of the essential amino acid lysine.[1][2][3] This technical guide provides an in-depth overview of the formation of furosine in processed foods, detailing the underlying chemical pathways, factors influencing its concentration, and comprehensive analytical methodologies for its quantification. The guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development by offering detailed experimental protocols, a summary of quantitative data, and visual representations of key processes to facilitate a deeper understanding of furosine's role in food science and nutrition.

Introduction to Furosine and the Maillard Reaction

The Maillard reaction, a form of non-enzymatic browning, is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[3][4] This reaction is responsible for the desirable color, flavor, and aroma of many cooked foods. However, it can also lead to the degradation of nutritional quality, primarily through the loss of essential amino acids like lysine.[3]

Furosine itself is not naturally present in raw foods but is formed during the acid hydrolysis of the Amadori product, ε-N-deoxylactulosyl-lysine, which is an early and stable intermediate of the Maillard reaction involving lysine and lactose (or other reducing sugars).[1][5][6] Therefore, the quantification of furosine serves as an indirect measure of the extent of the initial stages of the Maillard reaction and the degree of lysine blockage.[1][7] Its concentration in processed foods is indicative of the severity of heat treatment and storage conditions.[4][8]

The Chemical Pathway of Furosine Formation

The formation of furosine is a multi-step process that begins with the condensation of a reducing sugar (e.g., glucose, lactose) with the ε-amino group of a lysine residue in a protein. This initial reaction forms a Schiff base, which then undergoes an Amadori rearrangement to yield the more stable Amadori product, a ketosamine. In the case of lactose, this product is ε-N-deoxylactulosyl-lysine.

During the analytical procedure for furosine determination, the food sample is subjected to strong acid hydrolysis (typically with hydrochloric acid). This process cleaves the peptide bonds and converts the Amadori product into furosine, pyridosine, and regenerated lysine.[9] The molar yield of furosine from the Amadori product is not quantitative and depends on the hydrolysis conditions and the specific Amadori compound.[9]

Furosine_Formation_Pathway reactant reactant intermediate intermediate product product process process Lysine Lysine Residue (in Protein) SchiffBase Schiff Base Lysine->SchiffBase + Heat ReducingSugar Reducing Sugar (e.g., Lactose, Glucose) ReducingSugar->SchiffBase AmadoriProduct Amadori Product (e.g., Lactulosyl-lysine) SchiffBase->AmadoriProduct Amadori Rearrangement Furosine Furosine AmadoriProduct->Furosine Acid Hydrolysis (e.g., 8M HCl, 110°C, 23h) OtherProducts Other Products (Pyridosine, Regenerated Lysine) AmadoriProduct->OtherProducts Acid Hydrolysis

Figure 1. Chemical pathway of furosine formation.

Factors Influencing Furosine Formation

The concentration of furosine in processed foods is influenced by several factors, primarily related to the processing conditions and the composition of the food matrix.

  • Temperature and Duration of Heating: Higher temperatures and longer heating times generally lead to increased furosine formation.[4] This is a direct consequence of the acceleration of the Maillard reaction at elevated temperatures.

  • Presence of Reducing Sugars and Lysine: The rate of furosine formation is dependent on the concentration of its precursors. Foods rich in both reducing sugars (like lactose in milk) and proteins with accessible lysine residues will exhibit higher levels of furosine upon heating.[10]

  • Water Activity: The Maillard reaction is favored at intermediate water activity levels. Very dry or very aqueous environments can slow down the reaction rate.

  • pH: The pH of the food matrix can influence the rate of the Maillard reaction, with neutral to slightly alkaline conditions generally promoting the initial stages.

Quantitative Data on Furosine in Processed Foods

The following tables summarize the reported concentrations of furosine in various processed food products. These values can vary significantly depending on the specific processing methods and formulations used.

Table 1: Furosine Content in Milk and Dairy Products

ProductProcessing ConditionsFurosine Content (mg/100g protein)Reference(s)
Raw Milk-4-5[8]
Pasteurized Milk (HTST)72°C for 15s6.95[8]
UHT MilkIndirect heating168.72[8]
UHT MilkDirect steam injection43.81[8]
Skim Milk PowderLow preheating~170[8]
Skim Milk PowderHigh preheating (>115°C)>300 (up to 600)[8]
Infant Formulae-1320 ± 102.2 to 1550.9 ± 166.5[11]
Follow-on Formulae-931.9 ± 153.8 to 1156.7 ± 104.5[11]

Table 2: Furosine Content in Cereal Products

ProductYear of StudyAverage Furosine Content (mg/kg)Key Influencing FactorReference(s)
Breakfast Cereals (Spain)2018182Protein content >7.5% doubles formation[12]

Table 3: Furosine Content in Other Processed Foods

ProductProcessing MethodFurosine ContentReference(s)
Processed Velvet AntlerFreeze-drying148.51–193.93 mg/kg protein[10]
Processed Velvet AntlerBoiling168.10–241.22 mg/kg protein[10]
Fresh Ginseng-3.35 g/kg protein[13]
Black Ginseng ConcentrateHeat treatment + honey42.28 g/kg protein[13]
Fermented, Sun-dried Cocoa Nibs-Up to 249 mg/100 g of protein[14]

Experimental Protocol for Furosine Determination

The determination of furosine in food samples typically involves three main steps: acid hydrolysis, sample clean-up, and chromatographic analysis. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection is a commonly employed method.[4][11]

Principle

Proteins in the sample are hydrolyzed with strong hydrochloric acid at high temperature. During this process, ε-N-deoxylactulosyl-lysine (the Amadori product) is converted to furosine. The furosine in the hydrolysate is then separated and quantified using IP-RP-HPLC with UV detection at 280 nm.[4]

Reagents and Materials
  • Hydrochloric acid (HCl), 8 mol/L

  • Sodium hydroxide (NaOH), for neutralization

  • Furosine standard

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: Acetonitrile and an aqueous solution containing an ion-pairing agent (e.g., sodium heptanesulfonate) and an acid (e.g., phosphoric acid).

Detailed Methodology
  • Sample Preparation and Hydrolysis:

    • Weigh a sample amount corresponding to 30-70 mg of protein into a screw-cap vial.[15]

    • Add 8 mL of 8 mol/L HCl.[11][15]

    • Purge the vial with nitrogen gas for 1-2 minutes to create an inert atmosphere.[11][15]

    • Seal the vial tightly and place it in an oven or heating block at 110°C for 23 hours.[11][15]

    • After hydrolysis, cool the sample to room temperature.

  • Sample Clean-up:

    • Filter the hydrolysate through Whatman No. 4 paper.[15]

    • Take a 0.5 mL aliquot of the filtrate and apply it to a C18 SPE cartridge that has been pre-conditioned with methanol and water.[14][15]

    • Elute the furosine from the cartridge with 3 mL of 3M HCl.[14]

    • Collect the eluate and dilute it with distilled water as needed.

    • Neutralize the sample to pH ~7 with NaOH solution.[11]

  • Chromatographic Analysis:

    • Inject the prepared sample into the HPLC system.

    • Perform the separation on a C18 column using an isocratic or gradient elution with the appropriate mobile phase.

    • Detect the furosine peak at a wavelength of 280 nm.[4]

    • Quantify the furosine concentration by comparing the peak area of the sample to a calibration curve prepared from furosine standards.

Experimental Workflow Diagram

Experimental_Workflow step step process process output output start Start: Food Sample weigh Weigh Sample (30-70 mg protein) start->weigh hydrolysis Acid Hydrolysis (8M HCl, 110°C, 23h) weigh->hydrolysis cool Cool to Room Temperature hydrolysis->cool filter Filter Hydrolysate cool->filter spe Solid-Phase Extraction (SPE) (C18 Cartridge) filter->spe elute Elute and Neutralize spe->elute hplc IP-RP-HPLC Analysis (UV detection at 280 nm) elute->hplc quantify Quantification (vs. Calibration Curve) hplc->quantify end End: Furosine Concentration quantify->end

Figure 2. Experimental workflow for furosine analysis.

Significance and Conclusion

The determination of furosine dihydrochloride is a valuable tool in food science and technology for monitoring the quality of thermally processed foods. It provides a reliable indication of the initial stages of the Maillard reaction and the associated loss of nutritional value, specifically the bioavailability of lysine.[3] For researchers and professionals in related fields, understanding the formation and quantification of furosine is essential for developing processing methods that minimize nutritional damage while maintaining food safety and sensory quality. The methodologies and data presented in this guide offer a comprehensive foundation for further research and application in the quality control of processed foods.

References

The Genesis of Furosine Dihydrochloride: An In-depth Technical Guide to its Early Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furosine, chemically known as ε-N-(2-furoylmethyl)-L-lysine, is a compound that has garnered significant attention in food science and toxicology. It is not a naturally occurring amino acid but is rather an artifact formed during the acid hydrolysis of ε-N-fructosyllysine, an early Maillard reaction product. The dihydrochloride salt of furosine is the stable form in which this compound is often isolated and quantified. This technical guide delves into the core of early research on furosine dihydrochloride, from its initial discovery to the development of analytical methods for its detection and early investigations into its biological effects. Furosine has become an important chemical marker for assessing the intensity of heat treatment applied to foods, particularly in dairy products.[1][2][3] Its presence indicates the extent of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor but can also lead to a decrease in nutritional value and the formation of potentially harmful compounds.

The Discovery and Early Characterization

The discovery of furosine is credited to the pioneering work on the Maillard reaction in the late 1960s. The review by Erbersdobler and Somoza (2007) indicates that furosine was first quantified in foods approximately 40 years prior to their publication, pointing to research conducted in the mid-to-late 1960s.[2] Seminal works by P. A. Finot and J. Mauron, as well as K. Heyns and his colleagues, were instrumental in identifying and naming this novel compound.[2] They established that furosine was not present in native proteins but was formed during the acid hydrolysis of proteins that had undergone heat treatment in the presence of reducing sugars. This discovery was crucial as it provided a stable, quantifiable marker to trace the initial stages of the Maillard reaction in processed foods.

Formation of this compound

Furosine is not directly formed during the Maillard reaction itself. Instead, it is a chemical derivative of the Amadori product, ε-N-fructosyllysine. The formation of furosine occurs under strong acidic conditions, typically during the acid hydrolysis of a food sample in preparation for amino acid analysis.[4] The dihydrochloride form is a result of using hydrochloric acid for this hydrolysis, which protonates the two amino groups of the furosine molecule, rendering it more stable and suitable for analysis.

The generally accepted mechanism for the formation of furosine from ε-N-fructosyllysine during acid hydrolysis involves a series of reactions including dehydration and cyclization of the fructose moiety.

Furosine_Formation Fructosyllysine ε-N-fructosyllysine (Amadori Product) Intermediate1 Acid-catalyzed dehydration & cyclization Fructosyllysine->Intermediate1 H+, Heat Furosine Furosine Intermediate1->Furosine Furosine_HCl This compound Furosine->Furosine_HCl HCl 2 HCl HCl->Furosine_HCl

Caption: Formation of this compound from ε-N-fructosyllysine.

Early Analytical Methodologies for Furosine Determination

The quantification of furosine became a primary focus of early research, as it allowed for an indirect measure of the extent of the initial Maillard reaction in food products. High-Performance Liquid Chromatography (HPLC) emerged as the predominant analytical technique.

Experimental Protocol: Ion-Pair Reversed-Phase HPLC (Based on early methods)

This protocol is a composite representation of early HPLC methods developed for furosine quantification.

1. Sample Preparation (Acid Hydrolysis):

  • Weigh approximately 100-500 mg of the dried and ground food sample into a screw-capped glass tube.

  • Add 10 mL of 6 M hydrochloric acid.

  • Flush the tube with nitrogen gas to create an inert atmosphere.

  • Seal the tube tightly and place it in an oven at 110°C for 23 hours.

  • After hydrolysis, cool the sample to room temperature.

  • Filter the hydrolysate through a 0.45 µm membrane filter.

  • Take a known aliquot of the filtrate and evaporate to dryness under vacuum.

  • Redissolve the residue in a known volume of the HPLC mobile phase.

2. HPLC Analysis:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of an aqueous solution of an ion-pairing agent such as sodium heptanesulfonate (e.g., 5 mM) in a mixture with an organic modifier like acetonitrile (e.g., 15-25%) and acidified with an acid like phosphoric acid to a pH of approximately 2.5.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.

  • Quantification: Prepare a calibration curve using a this compound standard of known concentrations. The concentration of furosine in the sample is determined by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Food Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 23h) Sample->Hydrolysis Filtration Filtration Hydrolysis->Filtration Evaporation Evaporation Filtration->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto C18 Column Reconstitution->Injection Separation Isocratic Elution (Ion-Pairing Agent) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Quantification Quantification vs. Standard Curve Detection->Quantification

Caption: Experimental workflow for Furosine determination by HPLC.

Quantitative Data from Early Studies

The following tables summarize representative quantitative data on furosine content in various food products as determined in early and foundational research. These values can vary significantly depending on the specific processing conditions (temperature, time), storage, and the composition of the food matrix.

Table 1: Furosine Content in Milk Products

Milk ProductProcessing/Storage ConditionFurosine Content (mg/100g protein)
Pasteurized MilkStandard Pasteurization5 - 40
UHT MilkUltra-High Temperature Treatment80 - 200
Sterilized MilkIn-bottle Sterilization200 - 1000
Milk PowderSpray-drying50 - 800
Infant FormulaeVariable20 - 700

Table 2: Furosine Content in Other Food Products

Food ProductProcessing/Storage ConditionFurosine Content (mg/100g protein)
PastaHigh-temperature drying100 - 500
Bakery ProductsBaking50 - 300
HoneyStorage at elevated temperatures1 - 100
Processed MeatsCuring and cooking10 - 150

Early Research on Biological Effects and Toxicity

Initial research on furosine primarily focused on its role as a marker of heat damage and lysine blockage, which has nutritional implications. However, later studies began to investigate its potential biological effects and toxicity. Early in vitro and in vivo studies suggested that furosine is not inert and may have cytotoxic effects, particularly on liver and kidney cells.

More recent research has elucidated a specific signaling pathway involved in furosine-induced cell death in hepatocytes. Studies have shown that furosine can trigger necroptosis, a form of programmed necrosis, by activating the Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase domain-Like (MLKL) signaling cascade.[5]

Furosine_Toxicity_Pathway Furosine Furosine PLA2G4A PLA2G4A Activation Furosine->PLA2G4A LPC Increased LPC (18:0) PLA2G4A->LPC RIPK1 RIPK1 Activation LPC->RIPK1 RIPK3 RIPK3 Phosphorylation RIPK1->RIPK3 MLKL MLKL Phosphorylation & Oligomerization RIPK3->MLKL Membrane Translocation to Plasma Membrane MLKL->Membrane Necroptosis Necroptosis (Cell Death) Membrane->Necroptosis

Caption: Signaling pathway of Furosine-induced necroptosis in hepatocytes.

Conclusion

The early research on this compound laid the foundation for its widespread use as a critical indicator of thermal processing in the food industry. From its initial identification as a product of the Maillard reaction to the development of robust analytical methods for its quantification, the scientific community has progressively built a comprehensive understanding of this compound. While initially viewed primarily from a nutritional perspective as a marker of lysine damage, subsequent toxicological studies have revealed that furosine is biologically active, capable of inducing specific cell death pathways. This in-depth guide provides a core understanding of the foundational research that has shaped our current knowledge of this compound, a molecule that continues to be of significant interest to researchers, scientists, and professionals in drug development and food safety.

References

Furosine Dihydrochloride: A Technical Guide to its Role in Food Quality Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furosine (ε-N-2-furoylmethyl-L-lysine), a compound formed during the acid hydrolysis of the Amadori product fructoselysine, serves as a critical indicator of the early stages of the Maillard reaction in food products.[1] This non-enzymatic browning reaction, occurring between reducing sugars and amino acids during thermal processing, can significantly impact the nutritional quality and safety of foods. Specifically, the formation of furosine is directly correlated with the blockage of the essential amino acid lysine, rendering it nutritionally unavailable.[2][3] Consequently, the quantification of furosine has become a widely accepted method for assessing the intensity of heat treatment and the extent of thermal damage in a variety of food matrices. This technical guide provides an in-depth overview of the role of furosine in food quality assessment, detailing its formation, analytical methodologies for its quantification, and its application across different food sectors.

The Maillard Reaction and Furosine Formation

The Maillard reaction is a complex cascade of chemical reactions initiated by the condensation of a reducing sugar with a free amino group of an amino acid, peptide, or protein.[4] In the context of food processing, the ε-amino group of lysine is particularly susceptible to this reaction. The initial, reversible formation of a Schiff base is followed by an irreversible Amadori rearrangement, leading to the formation of N-substituted 1-amino-1-deoxy-2-ketoses, known as Amadori products.[1] Furosine itself is not naturally present in foods but is formed during the acid hydrolysis of the Amadori product of lysine, fructoselysine.[1] Therefore, furosine serves as a stable marker for the extent of the early Maillard reaction and the associated loss of nutritionally available lysine.[2]

Maillard_Reaction Reducing_Sugar Reducing Sugar (e.g., Glucose, Lactose) Schiff_Base Schiff Base (Reversible) Reducing_Sugar->Schiff_Base Lysine Protein-bound Lysine (ε-amino group) Lysine->Schiff_Base Amadori_Product Amadori Product (Fructoselysine) Schiff_Base->Amadori_Product Amadori Rearrangement Acid_Hydrolysis Acid Hydrolysis (e.g., HCl, heat) Amadori_Product->Acid_Hydrolysis Advanced_Glycation_End_Products Advanced Glycation End Products (AGEs) Amadori_Product->Advanced_Glycation_End_Products Further Reactions Furosine Furosine (Quantifiable Marker) Acid_Hydrolysis->Furosine

Maillard reaction pathway leading to furosine formation.

Analytical Methodologies for Furosine Determination

The standard method for the quantification of furosine in food samples is High-Performance Liquid Chromatography (HPLC) with UV detection.[5] While other methods such as capillary electrophoresis have been explored, HPLC remains the most widely adopted due to its robustness and sensitivity.[6] The analytical workflow involves three key stages: sample hydrolysis, sample clean-up, and chromatographic analysis.

Furosine_Analysis_Workflow Sample_Collection 1. Sample Collection and Homogenization Hydrolysis 2. Acid Hydrolysis (e.g., 6-10.6M HCl, 110°C, 23-24h) Sample_Collection->Hydrolysis Filtration 3. Filtration of Hydrolysate Hydrolysis->Filtration SPE_Cleanup 4. Solid-Phase Extraction (SPE) Cleanup (e.g., C18 cartridge) Filtration->SPE_Cleanup Evaporation_Reconstitution 5. Evaporation and Reconstitution SPE_Cleanup->Evaporation_Reconstitution HPLC_Analysis 6. HPLC Analysis (UV detection at 280 nm) Evaporation_Reconstitution->HPLC_Analysis Quantification 7. Quantification (External Standard Calibration) HPLC_Analysis->Quantification Data_Reporting 8. Data Reporting (mg/100g protein or mg/kg food) Quantification->Data_Reporting

General workflow for the analysis of furosine in food samples.
Experimental Protocol: Ion-Pair Reversed-Phase HPLC

This protocol provides a generalized procedure for the determination of furosine in food matrices. Optimization may be required depending on the specific sample matrix.

2.1.1. Sample Preparation and Hydrolysis

  • Accurately weigh a homogenized food sample (typically 100-200 mg) into a screw-capped Pyrex vial with a PTFE-faced septum.[7]

  • Add a defined volume of hydrochloric acid (HCl), with concentrations ranging from 6M to 10.6M, to the sample.[7][8] The ratio of sample protein to acid volume can influence furosine yield, with a dilute ratio (e.g., 1 mg protein per 1 mL acid) often yielding higher results.[9]

  • Purge the vial with nitrogen gas for approximately 2 minutes to create an inert atmosphere.[8]

  • Seal the vial tightly and place it in an oven or heating block at 110°C for 23-24 hours for acid hydrolysis.[7][8]

  • After hydrolysis, allow the sample to cool to room temperature.

2.1.2. Sample Clean-up

  • Filter the hydrolysate through a medium-grade paper filter.[7]

  • Pre-condition a solid-phase extraction (SPE) C18 cartridge by passing 5 mL of methanol followed by 10 mL of deionized water through it.[7]

  • Apply a 0.5 mL aliquot of the filtered hydrolysate to the conditioned SPE cartridge.[7]

  • Elute the furosine from the cartridge with 3 mL of 3M HCl.[7]

  • Evaporate the eluate to dryness under a vacuum.[7]

  • Reconstitute the dried residue in a known volume (e.g., 3.5 mL) of the mobile phase or a suitable solvent mixture (e.g., 5% v/v acetonitrile/0.2% v/v formic acid).[8]

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC injection.[8]

2.1.3. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase: An isocratic or gradient elution using a mobile phase containing an ion-pairing agent is typical. A common mobile phase consists of a solution of 5 mM sodium heptanesulfonate with 20% acetonitrile and 0.2% formic acid.[7]

  • Flow Rate: A flow rate of 0.6 to 1.2 mL/min is generally employed.[7][8]

  • Detection: UV detection at a wavelength of 280 nm.[5][8]

  • Injection Volume: Typically 10-80 µL.[8]

2.1.4. Quantification

Quantification is typically performed using an external standard calibration curve prepared from a furosine standard.[8] The results are commonly expressed as mg of furosine per 100 g of protein or mg of furosine per kg of food.[5] The total nitrogen content of the sample, determined by methods such as the Kjeldahl method, is required to express the results per 100 g of protein.[10]

Quantitative Data on Furosine in Food Products

The concentration of furosine in food products is highly variable and depends on the food matrix, the processing temperature and duration, and storage conditions. The following tables summarize representative furosine levels found in various food categories.

Table 1: Furosine Content in Dairy Products

Food ProductProcessing ConditionsFurosine Content (mg/100 g protein)
Pasteurized MilkStandard Pasteurization47.8 ± 14.0
Extended Shelf Life (ESL) MilkVarious ESL treatments11.70 - 115.16
UHT MilkUltra-High Temperature172.5 ± 17.7
Fermented MilkVarious Brands25.40 ± 5.2 to 1661.05 ± 89.9

Data sourced from multiple studies.[10][11]

Table 2: Furosine Content in Cereal and Meat Products

Food ProductProcessing ConditionsFurosine Content (mg/100 g protein)
Baby CerealsCommercial Production293 to 3,180
Durum Wheat PastaCommercial Drying107 to 506
Corned BeefThermal Processing289.23 to 701.53
Fresh Filata PastaInject Steam Pasteurization24.72 ± 5.0
Fresh Filata PastaNascent Steam Pasteurization19.8 ± 2.6

Data sourced from multiple studies.[7][12][13][14]

Table 3: Furosine Content in Processed Ginseng

Food ProductProcessing ConditionsFurosine Content (g/kg protein)
Fresh GinsengUnprocessed3.35
Dried Raw GinsengAir Heating (70°C, 36h)30.78
Red GinsengSteaming and Drying9.63 - 15.69 (steaming)
Black Ginseng ConcentrateExtensive Processing42.28

Data sourced from a study on ginseng processing.[6]

Applications in Food Quality and Safety Assessment

The determination of furosine content is a valuable tool for:

  • Monitoring Thermal Processing: Furosine levels provide a reliable indication of the severity of heat treatment applied to foods. This is particularly important for processes like pasteurization and UHT treatment of milk, where achieving the correct temperature is critical for safety without excessive nutritional damage.[15]

  • Assessing Nutritional Damage: As a marker for lysine blockage, furosine quantification allows for the assessment of the reduction in the nutritional value of proteins in processed foods.[2]

  • Detecting Adulteration: In some cases, furosine analysis can be used to detect the fraudulent addition of reconstituted milk powder to fresh milk, as the powder will have undergone a more intense heat treatment.[16]

  • Optimizing Processing and Storage Conditions: By monitoring furosine levels, food manufacturers can optimize processing parameters (time, temperature) and storage conditions to minimize nutritional losses while ensuring product safety and quality.

Conclusion

Furosine dihydrochloride is an indispensable marker in the field of food science and technology for the assessment of food quality and safety. Its formation is intrinsically linked to the Maillard reaction, a ubiquitous process in thermally treated foods. The ability to accurately quantify furosine provides researchers and quality control professionals with a powerful tool to monitor and control the impact of processing on the nutritional integrity of food products. The standardized analytical methodologies, primarily based on HPLC, allow for reliable and reproducible measurements, contributing to the overall improvement of food quality and the development of healthier food products.

References

The Biological Significance of Furosine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furosine, chemically Nε-(2-furoylmethyl)-l-lysine, is a significant compound formed during the early stages of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating.[1][2] While prevalent in a variety of heat-processed foods, furosine is more than a mere indicator of thermal processing; it possesses distinct biological activities with toxicological implications.[3][4] This technical guide provides a comprehensive overview of the biological significance of Furosine dihydrochloride, its mechanisms of action, and its potential relevance in toxicology and drug development. The information is curated for researchers, scientists, and professionals in the field, with a focus on quantitative data, experimental methodologies, and the elucidation of key signaling pathways.

Introduction

This compound is the hydrochloride salt of furosine, an amino acid derivative that has garnered significant attention from food chemists and biomedical researchers.[5][6] Its formation from the Amadori compound Nε-fructoselysine is a well-characterized marker of the extent of the Maillard reaction in foods.[1][6] Beyond its role as a quality indicator for processed foods such as milk products, honey, and cereals, furosine has been shown to exert adverse biological effects.[7][8] Studies have demonstrated its cytotoxicity and genotoxicity, with the liver and kidneys identified as primary target organs for its toxicity.[3][9] Furthermore, furosine can degrade to form advanced glycation end products (AGEs), which are implicated in various diseases, including diabetes.[5][10]

Toxicological Profile

The toxicological effects of furosine have been investigated in both in vitro and in vivo models, revealing a range of adverse cellular and organ-level responses. High doses of furosine have been shown to induce cell apoptosis and activate inflammatory necrosis.[3][4]

In Vitro Cytotoxicity and Genotoxicity

Studies on various human cell lines have demonstrated the cytotoxic and genotoxic potential of furosine. The kidney (Hek-293) and liver (HepG2) cell lines have been identified as particularly sensitive to furosine exposure.[8][9]

Table 1: In Vitro Effects of Furosine on Human Cell Lines

Cell LineEffectConcentrationReference
Hek-293 (Kidney)Significant reduction in cell viability50 mg/L[8]
Hek-293 (Kidney)Induction of DNA damage50 mg/L[8]
HepG2 (Liver)Reduction in cell viability50 mg/L[8]
HepG2 (Liver)Cell cycle arrest at S phase200 µM[11]
SK-N-SH (Neuronal)Reduction in cell viability100 mg/L (p < 0.05)[8]
Caco-2 (Intestinal)DNA damage800 mg/L[8]

Note: The Ames assay indicated that furosine does not have mutagenic effects on TA 100 and TA 1535 strains of Salmonella typhimurium.[8]

In Vivo Toxicity

Animal studies, primarily in mice, have corroborated the in vitro findings, highlighting the liver and kidneys as the main target organs for furosine toxicity.[3][9]

Table 2: In Vivo Effects of Furosine in Mice

ParameterDosageObservationReference
Body WeightNot specifiedInhibition of weight gain[3][9]
Liver Function0.24 g/kg b.w.Significant changes in biochemical indicators[3]
Kidney Function0.24 g/kg b.w.Significant changes in biochemical indicators[3]
Testicular Atrophy500 mg/kg per dayIncreased testicular atrophy[11]
Testosterone Levels500 mg/kg per dayDecreased testosterone levels[11]
Liver Morphology0.5 g/kg for 42 daysObvious edema, cytomorphosis, inflammatory cell infiltration, and hemorrhages[12]

Molecular Mechanisms of Action and Signaling Pathways

Recent research has begun to unravel the molecular mechanisms underlying the toxic effects of furosine. These involve the modulation of specific signaling pathways related to programmed cell death and cellular stress responses.

Induction of Apoptosis and Inflammatory Necrosis

Furosine has been shown to induce cell apoptosis and activate an inflammatory necrosis response, contributing to its toxic effects on the liver and kidneys.[3]

Regulation of Necroptosis via the RIPK1/RIPK3/MLKL Pathway

In hepatocytes, furosine triggers necroptosis, a form of programmed necrosis, by activating the Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like (MLKL) signaling cascade.[12] This pathway is a key regulator of inflammation and cell death.

Furosine_Necroptosis_Pathway Furosine Furosine LPC LPC (18:0) (Toxic Metabolite) Furosine->LPC Metabolism PLA2G3 PLA2G3 LPC->PLA2G3 Upregulates RIPK1 RIPK1 PLA2G3->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Activates pMLKL p-MLKL RIPK3->pMLKL Phosphorylates Necroptosis Necroptosis & Inflammation pMLKL->Necroptosis Induces

Caption: Furosine-induced necroptosis signaling pathway in hepatocytes.

Induction of Ferroptosis in Kidney Cells

In kidney tissue, furosine has been found to trigger ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[13] This process is mediated, at least in part, through the interaction of furosine with aldose reductase (AR). The furan ring of furosine appears to be a key structural feature for this activity.[13]

Furosine_Ferroptosis_Pathway Furosine Furosine (with Furan Ring) AR Aldose Reductase (AR) Furosine->AR Binds to PE Phosphatidylethanolamine (PE; 18:0/16:1) AR->PE Modulates Ferroptosis Ferroptosis in Kidney Cells PE->Ferroptosis Triggers

Caption: Furosine-induced ferroptosis pathway in kidney cells.

Regulation of the Cep55/NF-κB/PI3K/Akt/FOX01/TNF-α Pathway in Sertoli Cells

Furosine has also been shown to exert toxic effects on primary Sertoli cells by regulating the Cep55/NF-κB/PI3K/Akt/FOX01/TNF-α pathway, which is involved in cell survival, proliferation, and inflammation.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the cited studies on furosine.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Lines: Hek-293 (kidney), HepG2 (liver), SK-N-SH (neuronal), and Caco-2 (intestinal) cells.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 4 x 104 cells/well.

    • After 24 hours, cells are exposed to varying concentrations of furosine (0-2000 mg/L) for another 24 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated.

    • The formazan crystals are dissolved in a solubilization solution.

    • Absorbance is measured at a specific wavelength to determine cell viability.[8]

DNA Damage Assessment (TUNEL Assay)
  • Objective: To detect DNA fragmentation associated with apoptosis.

  • Procedure:

    • Cells are treated with selected cytotoxic concentrations of furosine.

    • Cells are fixed and permeabilized.

    • Terminal deoxynucleotidyl transferase (TdT) and dUTP-conjugated fluorescent labels are added to the cells.

    • TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

    • TUNEL-positive cells are quantified using fluorescence microscopy.[8][14]

In Vivo Acute Toxicity Study in Mice
  • Animal Model: CD-1 mice.

  • Procedure:

    • Mice are administered furosine (e.g., 0.24 g/kg body weight) via intragastric gavage.

    • At specified time points (e.g., 4 and 12 hours), animals are euthanized.

    • Blood and organs (liver, kidney) are collected.

    • Organ indices, hematology parameters, and biochemical indicators of liver and kidney function (e.g., ALT, AST, ALP, γ-GT, TBil, LDH) are measured.

    • Histopathological analysis of organ tissues is performed.[3][12]

Quantification of Furosine in Biological Samples
  • Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

  • Sample Preparation:

    • Acid hydrolysis of the sample to release furosine from its protein-bound form.

    • Solid-phase extraction (SPE) for cleanup.

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used to avoid ion-pairing agents.[15]

  • Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[4]

Furosine_Quantification_Workflow Sample Biological Sample (e.g., tissue, food) Hydrolysis Acid Hydrolysis Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Cleanup Hydrolysis->SPE UPLC UPLC Separation (HILIC) SPE->UPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection UPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: General workflow for the quantification of furosine.

Implications for Drug Development and Future Research

The demonstrated biological activities of furosine present several considerations for drug development and future research:

  • Toxicological Screening: Furosine could serve as a toxicological marker in the safety assessment of new chemical entities, particularly those with structural similarities or those that undergo metabolic pathways that could generate furan-containing moieties.

  • Therapeutic Targeting: The signaling pathways modulated by furosine, such as the RIPK1/RIPK3/MLKL necroptosis pathway and the ferroptosis pathway, are implicated in various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. Understanding how furosine interacts with these pathways could provide insights for the development of novel therapeutic agents that target these processes.

  • Dietary Considerations: For preclinical and clinical studies, the furosine content in animal chow and patient diets may be a relevant variable to consider, especially in studies involving kidney or liver function.

Future research should focus on further elucidating the downstream targets of furosine, the long-term effects of chronic low-dose exposure, and its potential interactions with other dietary components and xenobiotics.

Conclusion

This compound, a prominent Maillard reaction product, exhibits significant biological activities with clear toxicological implications, primarily targeting the liver and kidneys. Its ability to induce programmed cell death through distinct signaling pathways, including necroptosis and ferroptosis, underscores its importance beyond being a simple marker of food processing. For researchers, scientists, and drug development professionals, a thorough understanding of the biological significance of furosine is crucial for assessing potential health risks, identifying novel therapeutic targets, and ensuring the rigor of experimental design. The data and methodologies presented in this guide provide a foundational resource for further investigation into this biologically active compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Furosine Dihydrochloride by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furosine (ε-N-2-furoylmethyl-L-lysine), an amino acid derivative, is a key indicator of the early stages of the Maillard reaction, a non-enzymatic browning process that occurs during the heat treatment and storage of foods and pharmaceuticals.[1][2] Its quantification is crucial for assessing heat damage, nutritional quality loss due to lysine blockage, and the formation of potentially harmful compounds.[1] High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for the determination of furosine due to its high sensitivity, specificity, and rapid analysis time.[2][3] This application note provides a detailed protocol for the quantitative analysis of Furosine dihydrochloride in various matrices using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Principle

The method involves the acid hydrolysis of the sample to convert the Amadori product (ε-deoxy-fructosyl-lysine) into furosine.[2][4] The hydrolysate is then purified using solid-phase extraction (SPE) and analyzed by ion-pair reversed-phase HPLC with UV detection at 280 nm.[3][5] Quantification is achieved by comparing the peak area of furosine in the sample to that of a certified this compound standard.

Experimental Protocols

Sample Preparation (Acid Hydrolysis and Purification)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • Sample (e.g., milk, baby cereal, ginseng)

  • Hydrochloric acid (HCl), 10.6 M[3][5]

  • Helium or Nitrogen gas[5][6]

  • Sep-Pak C18 cartridges[5]

  • Methanol, HPLC grade[5]

  • Deionized water

  • 3 M HCl[5]

  • Acetonitrile, HPLC grade[5]

  • Formic acid[5]

  • Screw-cap vials with PTFE-faced septa[5]

Procedure:

  • Accurately weigh approximately 150-300 mg of the homogenized sample into a screw-cap vial.[5]

  • Add 4.5 mL of 10.6 M HCl to the vial.[5]

  • Purge the solution with high-purity helium or nitrogen gas for 2 minutes to expel oxygen.[5][6]

  • Tightly seal the vial and heat at 110°C for 23-24 hours.[5][6]

  • After cooling, filter the hydrolysate through a medium-grade paper filter.[5]

  • Condition a Sep-Pak C18 cartridge by passing 5 mL of methanol followed by 10 mL of deionized water.[5]

  • Apply 0.5 mL of the filtered hydrolysate to the conditioned cartridge.[5]

  • Elute the furosine from the cartridge with 3 mL of 3 M HCl.[5]

  • Evaporate the eluate to dryness under a vacuum.[5]

  • Reconstitute the dried residue in a suitable volume (e.g., 3 mL) of the mobile phase or a mixture of water, acetonitrile, and formic acid (95:5:0.2, v/v/v).[5]

  • Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC injection.

HPLC Analysis

Instrumentation and Conditions:

ParameterCondition 1 (Ion-Pair RP-HPLC)Condition 2 (RP-HPLC with TFA)
HPLC System Waters Model 2996 or equivalent[3]Agilent 1200 or equivalent[1]
Column Spheri-sorb ODS2, 5 µm, 250 x 4.6 mm[5]YMC Hydrosphere C18, 5 µm, 250 x 4.6 mm[1]
Mobile Phase 5 mM Sodium heptane sulphonate in water with 20% acetonitrile and 0.2% formic acid[5]A: 0.1% Trifluoroacetic acid (TFA) in waterB: 0.1% TFA in acetonitrile[1]
Elution Mode Isocratic[5]Gradient: 1-21% B (0-25 min), 21-1% B (25-30 min)[1]
Flow Rate 1.2 mL/min[5]1.0 mL/min
Column Temp. Ambient or 30°C[3][5]25°C[1]
Detection UV at 280 nm[3][5]UV at 280 nm
Injection Vol. 10 µL[3]10 µL
Standard Preparation and Calibration
  • Prepare a stock solution of this compound standard in the mobile phase.

  • Perform serial dilutions to prepare working standards at a minimum of five different concentrations.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard.

  • Determine the concentration of furosine in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC methods for furosine analysis.

Table 1: Linearity and Regression Data

Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (R²)Reference
0 - 128y = 35.414x + 9.26690.9997[3]
0.3 - 10 (mg/L)y = 325230x – 12444.40.999[1]

Table 2: Method Sensitivity and Recovery

ParameterValueReference
Limit of Detection (LOD)1.42 pmol[5]
Limit of Detection (LOD)0.7 mg/kg[7]
Limit of Quantification (LOQ)2.3 mg/kg[7]
Recovery94.6 ± 3.1% to 98.6 ± 1.7%[7]

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the quantitative analysis of this compound by HPLC.

Furosine_Analysis_Workflow Sample Sample Collection (e.g., Milk, Cereal) Hydrolysis Acid Hydrolysis (10.6 M HCl, 110°C, 23-24h) Sample->Hydrolysis Filtration1 Filtration (Paper Filter) Hydrolysis->Filtration1 SPE_Loading Sample Loading onto SPE Cartridge Filtration1->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning (Methanol, Water) SPE_Conditioning->SPE_Loading SPE_Elution Elution of Furosine (3 M HCl) SPE_Loading->SPE_Elution Evaporation Evaporation to Dryness (Vacuum) SPE_Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration2 Filtration (0.45 µm Syringe Filter) Reconstitution->Filtration2 HPLC_Injection HPLC Injection Filtration2->HPLC_Injection Data_Analysis Data Analysis (Peak Integration, Quantification) HPLC_Injection->Data_Analysis

Caption: Workflow for this compound Analysis.

Stability-Indicating Method Considerations

While a specific stability-indicating method for this compound was not detailed in the searched literature, the principles of such methods are well-established. To develop a stability-indicating assay, forced degradation studies should be performed on a pure this compound standard. This involves subjecting the standard to various stress conditions to generate potential degradation products.

Forced Degradation Conditions:

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.

  • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 70°C).

  • Photodegradation: Expose the drug solution to UV light.

The developed HPLC method should then be capable of separating the intact furosine peak from all degradation product peaks, demonstrating specificity and stability-indicating capability. The peak purity of furosine under these stress conditions should be confirmed using a photodiode array (PDA) detector.

Conclusion

The described HPLC methods provide a reliable and sensitive approach for the quantitative determination of this compound in various matrices. Proper sample preparation, including acid hydrolysis and solid-phase extraction, is critical for accurate results. The provided protocols and quantitative data serve as a valuable resource for researchers and scientists involved in food quality control, nutritional assessment, and pharmaceutical development. For regulatory purposes, the development and validation of a stability-indicating HPLC method are highly recommended.

References

Application Note: Ion-Pair Reversed-Phase HPLC Method for Furosine Determination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furosine (ε-N-2-furoylmethyl-L-lysine) is an amino acid derivative formed during the acid hydrolysis of Amadori products, which are created in the early stages of the Maillard reaction.[1] The Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars, can occur during food processing and storage, particularly with heat treatment.[2][3] The concentration of furosine is a key indicator of the intensity of heat treatment and the extent of thermal damage to proteins, especially the loss of nutritionally valuable lysine.[1][2][3] Therefore, its accurate quantification is crucial for quality control in the food and dairy industries.[3] This application note details a robust and reliable ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) method for the determination of furosine with UV detection.

Principle of the Method

The analysis begins with the acid hydrolysis of a sample to convert the lysine-sugar compounds (Amadori products) into the more stable furosine.[2] Furosine is a relatively polar molecule, making its retention on a standard non-polar C18 reversed-phase column challenging. To overcome this, an ion-pairing reagent is added to the mobile phase. This reagent, typically an alkyl sulfonate like sodium heptanesulfonate or an acid like trifluoroacetic acid (TFA), possesses a hydrophobic tail and a charged head group.[4] The hydrophobic tail adsorbs onto the C18 stationary phase, creating a dynamic ion-exchange surface. The charged head group then forms an ion pair with the oppositely charged furosine molecule, enhancing its retention on the column and allowing for effective separation from other sample matrix components.[4] Quantification is achieved by monitoring the column eluent with a UV detector at 280 nm, the wavelength at which furosine exhibits maximum absorbance.[2][5]

G cluster_column Reversed-Phase C18 Column stationary_phase Hydrophobic C18 Stationary Phase ion_pair Ion-Pair Reagent (e.g., Heptanesulfonate) ion_pair->stationary_phase Hydrophobic Adsorption furosine Furosine (Positively Charged) furosine->ion_pair Ionic Interaction (Pairing) mobile_phase Mobile Phase Flow mobile_phase->furosine Carries Analyte to Column

Caption: Principle of Ion-Pair Reversed-Phase Chromatography for Furosine.

Experimental Protocols

Reagents and Materials
  • Reagents: Furosine dihydrochloride standard (≥99% purity), Hydrochloric acid (HCl, analytical grade, e.g., 37%), Acetonitrile (HPLC grade), Methanol (HPLC grade), Sodium heptanesulfonate (ion-pair reagent), Trifluoroacetic acid (TFA, HPLC grade), and ultrapure water.[3][6]

  • Equipment: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), solid-phase extraction (SPE) C18 cartridges (e.g., 500 mg), screw-cap Pyrex vials with PTFE-faced septa, heating block or oven (110°C), vacuum evaporator, filtration apparatus (0.22 µm or 0.45 µm filters), and standard laboratory glassware.[3][5][6]

Standard Solution Preparation
  • Stock Solution: Accurately weigh a known amount of furosine standard and dissolve it in ultrapure water to prepare a stock solution (e.g., 200 µg/mL).[3]

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase or a suitable diluent (e.g., water:acetonitrile:formic acid at 95:5:0.2) to create a series of working standards for the calibration curve (e.g., 0.5 to 100 µg/mL).[3][5]

Sample Preparation Protocol
  • Sample Hydrolysis:

    • Accurately weigh the sample (e.g., 150 mg for cereals, 2 mL for milk) into a screw-cap Pyrex vial.[5][6]

    • Add an appropriate volume of ~10.6 M HCl (e.g., 4.5 - 6 mL).[5][6]

    • Flush the vial with an inert gas (e.g., nitrogen or helium) for 2 minutes to expel oxygen.[5][6]

    • Seal the vial tightly and heat at 110°C for 23-24 hours.[5][6]

  • Hydrolysate Filtration:

    • Cool the hydrolysate to room temperature.

    • Filter the solution through a medium-grade paper filter (e.g., Whatman 595½) to remove particulate matter.[5][6]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pre-condition a C18 SPE cartridge by passing 5 mL of methanol followed by 10 mL of ultrapure water.[1][5]

    • Apply a 0.5 mL aliquot of the filtered hydrolysate to the cartridge.[5][6]

    • Elute the furosine from the cartridge using 3 mL of 3 M HCl.[1][5]

  • Final Preparation:

    • Evaporate the eluate to dryness under a vacuum.[5][6]

    • Reconstitute the dried residue in a known volume (e.g., 3 mL) of a solvent mixture, such as water, acetonitrile, and formic acid (95:5:0.2, v/v/v).[5]

    • Filter the final solution through a 0.22 µm syringe filter directly into an HPLC vial before injection.[6]

G sample Sample Weighing hydrolysis Acid Hydrolysis (10.6M HCl, 110°C, 23h) sample->hydrolysis filtration1 Filtration of Hydrolysate hydrolysis->filtration1 spe SPE Cartridge Cleanup (C18) filtration1->spe elution Elution with 3M HCl spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Diluent evaporation->reconstitution filtration2 Final Filtration (0.22 µm) reconstitution->filtration2 hplc IP-RP-HPLC Analysis filtration2->hplc data Data Acquisition & Quantification hplc->data

Caption: Experimental Workflow for Furosine Determination.

Chromatographic Conditions

Two common sets of conditions are provided below. Method A uses sodium heptanesulfonate, while Method B uses TFA as the ion-pairing agent.

ParameterMethod A (Isocratic)[5][7]Method B (Gradient)[3][6]
Column C18, 5 µm, 250 x 4.6 mmC18, 5 µm, 250 x 4.6 mm
Mobile Phase 5 mM Sodium Heptane Sulfonate with 20% Acetonitrile and 0.2% Formic Acid in water.A: 0.1% TFA in waterB: Methanol or Acetonitrile
Elution Mode IsocraticGradient (specifics to be optimized)
Flow Rate 1.2 mL/min0.6 mL/min
Column Temp. Ambient or 30°C30°C
Detection UV at 280 nmUV at 280 nm
Injection Vol. 50 µL10 µL
Run Time ~10 min~30 min

Data and Method Performance

The performance characteristics of the IP-RP-HPLC method for furosine have been validated across multiple studies, demonstrating its reliability and sensitivity. The following table summarizes typical quantitative data.

Performance ParameterTypical Value / Range
Typical Retention Time ~8 - 9 minutes[3][5]
Linearity Range 0.3 - 128 µg/mL[1][3]
Correlation Coefficient (R²) > 0.999[1][3]
Limit of Detection (LOD) 1.42 pmol[5][8]
Limit of Quantification (LOQ) ~0.25 mg/L[9]
Precision (RSD%) Intra-day: < 4%Inter-day: < 2%[5]
Recovery 94% - 99%[10]

The ion-pair reversed-phase HPLC method provides a specific, sensitive, and reproducible approach for the quantification of furosine in various matrices. The detailed protocol, from sample hydrolysis to chromatographic analysis, ensures reliable results for assessing thermal processing damage and controlling the nutritional quality of food and dairy products. The method's robust performance makes it an invaluable tool for quality assurance laboratories and researchers in food science.

References

Application Note and Protocol: Furosine Dihydrochloride Sample Preparation for UPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furosine (ε-N-2-furoylmethyl-L-lysine) is an amino acid derivative formed during the acid hydrolysis of Amadori products, which are early-stage compounds in the Maillard reaction.[1][2] The Maillard reaction, or non-enzymatic browning, occurs between reducing sugars and proteins or amino acids under heat.[3] Consequently, the concentration of furosine is a key indicator of the intensity of heat treatment and the extent of thermal damage to proteins in food products and biological samples.[1][3][4] Its quantification is crucial for quality control in the food industry, particularly for dairy products, and is of growing interest in biomedical research due to the association of advanced glycation end products (AGEs), to which furosine is related, with various diseases like diabetes.[5] Ultra-Performance Liquid Chromatography (UPLC) offers a rapid and sensitive method for furosine determination.[6][7][8] This document provides a detailed protocol for the preparation of samples for the analysis of furosine by UPLC.

Principle of the Method

The analysis of furosine involves two main stages. First, the protein-bound lysine, which has reacted with a reducing sugar to form an Amadori product (e.g., ε-deoxyfructosyllysine), is liberated as furosine through strong acid hydrolysis.[3][4] Following hydrolysis, the sample is clarified, potentially purified, and then analyzed using a UPLC system with UV detection, typically at 280 nm.[1][4] Quantification is performed by comparison to a standard curve prepared from a furosine dihydrochloride reference standard.

Experimental Protocols

Preparation of Furosine Standard Solutions

Objective: To prepare a stock solution and a series of working standard solutions from this compound for calibration.

Materials:

  • This compound (≥99% purity)[1]

  • Ultrapure water

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Micropipettes

Protocol:

  • Stock Solution Preparation (e.g., 200 µg/mL):

    • Accurately weigh approximately 10 mg of this compound.

    • Transfer the weighed standard into a 50 mL volumetric flask.

    • Dissolve and bring to volume with ultrapure water. Mix thoroughly. This solution should be stored at low temperatures in the dark to ensure stability.

  • Working Standard Solutions Preparation:

    • Prepare a series of working standards by serially diluting the stock solution with ultrapure water.[9]

    • For a calibration curve ranging from 0.5 to 5.0 mg/L (or µg/mL), pipette appropriate volumes of the stock solution into separate volumetric flasks and dilute with ultrapure water.[6][7]

Sample Preparation via Acid Hydrolysis (Conventional Method)

Objective: To hydrolyze the sample to convert Amadori products into furosine for subsequent analysis. This protocol is based on methods used for milk and infant formula.[3]

Materials:

  • Sample (e.g., milk, infant formula, or other protein-containing matrix)

  • Hydrochloric acid (HCl), concentrated (e.g., 37%)[1]

  • Ultrapure water

  • Screw-cap hydrolysis tubes

  • Oven or heating block capable of maintaining 110°C[3]

  • pH meter or pH paper

  • Sodium hydroxide (NaOH) solution for neutralization

  • Syringe filters (0.22 or 0.45 µm)[3][10]

  • Centrifuge (optional)

  • Solid-Phase Extraction (SPE) cartridges (C18 or hydrophilic-lipophilic sorbent), optional for cleanup[2][10]

Protocol:

  • Sample Weighing: Accurately weigh a representative amount of the sample into a hydrolysis tube. The amount will depend on the expected furosine concentration and protein content.

  • Acid Addition: Add a sufficient volume of 6N to 8N HCl to the sample.[3][8] A common ratio is 1:1 or 1:2 sample-to-acid volume/weight.

  • Hydrolysis: Securely cap the tubes and place them in an oven or heating block at 110°C for 22-23 hours.[3]

  • Cooling and Filtration: After hydrolysis, allow the tubes to cool to room temperature. Filter the hydrolysate through paper or glass wool to remove solid particles.

  • Drying (Optional): An aliquot of the filtered hydrolysate can be taken and evaporated to dryness under a stream of nitrogen or in a vacuum concentrator.[3]

  • Reconstitution: Dissolve the dried residue in a known volume of ultrapure water.[3]

  • Neutralization (if not dried): If the sample was not dried, carefully adjust the pH of the hydrolysate to the desired range for your UPLC column using a NaOH solution.

  • Final Filtration: Filter the reconstituted or neutralized sample through a 0.22 µm or 0.45 µm syringe filter into a UPLC vial.[3][10]

  • SPE Cleanup (Optional): For complex matrices, an SPE cleanup step may be necessary to remove interferences.[2][10] Some rapid methods have found this step to be unnecessary for certain samples like milk.[6][7] If used, condition a C18 or other suitable cartridge, load the sample, wash away interfering substances, and then elute furosine with an appropriate solvent.[10] The eluate is then typically dried and reconstituted before injection.

Rapid Sample Preparation via Microwave-Assisted Hydrolysis

Objective: To significantly reduce the hydrolysis time using microwave energy.

Materials:

  • Microwave digestion system

  • All other materials listed in Protocol 2.

Protocol:

  • Sample and Acid Addition: Prepare the sample in microwave-safe digestion vessels as described in steps 1 and 2 of the conventional method.

  • Microwave Hydrolysis: Place the vessels in the microwave system. A typical condition is heating to 160°C with 8M HCl for a duration of 40 minutes.[8]

  • Post-Hydrolysis Processing: Follow steps 4-9 from the conventional hydrolysis protocol (cooling, filtration, optional drying/reconstitution, and final filtration). This rapid method can reduce the total sample preparation time significantly.[2][8]

Data Presentation

The performance of UPLC methods for furosine analysis is summarized below. These values are compiled from various studies and demonstrate the typical performance characteristics of the methods described.

ParameterValueMatrixReference
Limit of Detection (LOD) 0.01 mg/LMilk[6][7]
3 µg/L (0.003 mg/L)Milk[8]
1.9 ng/gVelvet Antler[10]
0.7 mg/kgProcessed Foods[2]
Limit of Quantification (LOQ) 0.025 mg/LMilk[6][7]
10 µg/L (0.01 mg/L)Milk[8]
5.7 ng/gVelvet Antler[10]
2.3 mg/kgProcessed Foods[2]
Linearity Range 0.5–5.0 mg/L (R² = 0.9998)Milk[6][7]
0.2–5.0 mg/LMilk[8]
Recovery 83.96%–93.51%Milk[6][7]
80.5%–94.2%Milk[8]
94.6%–98.6%Processed Foods[2]
Precision (RSD) 0.2%–1.6% (Intra-day)Milk[6][7]
0.5% (Inter-day)Milk[6][7]
2.2%–6.8%Milk[8]
3.12% (Intra-day)Velvet Antler[10]
4.28% (Inter-day)Velvet Antler[10]

Mandatory Visualization

The following diagrams illustrate the workflows for furosine sample preparation.

G cluster_0 Conventional Hydrolysis Workflow A 1. Sample Weighing B 2. Add 6N-8N HCl A->B C 3. Heat at 110°C for 22-23 hours B->C D 4. Cool and Filter C->D E 5. Evaporate to Dryness (Optional) D->E Optional Step G 7. Final Filtration (0.22 µm) D->G Direct Path F 6. Reconstitute in Water E->F F->G H 8. UPLC Analysis G->H

Caption: Conventional Acid Hydrolysis Workflow for Furosine Analysis.

G cluster_1 Rapid Microwave-Assisted Hydrolysis Workflow M_A 1. Sample Weighing into Microwave Vessel M_B 2. Add 8M HCl M_A->M_B M_C 3. Microwave Heating (e.g., 160°C, 40 min) M_B->M_C M_D 4. Cool and Filter M_C->M_D M_E 5. Reconstitute / Dilute M_D->M_E M_F 6. Final Filtration (0.22 µm) M_E->M_F M_G 7. UPLC Analysis M_F->M_G

Caption: Rapid Microwave-Assisted Hydrolysis Workflow.

G cluster_2 Standard Preparation Logical Flow S_A Weigh Furosine Dihydrochloride Standard S_B Dissolve in Volumetric Flask (Stock Solution) S_A->S_B S_C Perform Serial Dilutions (Working Standards) S_B->S_C S_D Generate Calibration Curve via UPLC S_C->S_D

Caption: Logical Flow for this compound Standard Preparation.

References

Application Notes and Protocols: Furosine Dihydrochloride in Dairy Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furosine (ε-N-2-furoylmethyl-L-lysine), an artificial amino acid, is a key indicator of the intensity of heat treatment applied to dairy products.[1][2] It is not naturally present in raw milk but is formed during the acid hydrolysis of ε-lactulosyl-lysine, an Amadori rearrangement product.[3][4] This initial product of the Maillard reaction results from the interaction between the ε-amino group of lysine and lactose under thermal stress.[1][5] Consequently, the concentration of furosine is directly proportional to the severity of the heat treatment, making it a valuable marker for quality control in the dairy industry.[2][6] Its determination allows for the differentiation between various types of heat-treated milk, such as pasteurized, ultra-high temperature (UHT), and sterilized milk, and can also be used to detect the addition of reconstituted milk powder to fresh milk.[3][7]

The analysis of furosine is crucial for assessing the nutritional quality of dairy products, as its formation signifies the blockage of the essential amino acid lysine, rendering it nutritionally unavailable.[8][9] Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection is the most common and standardized method for the quantification of furosine.[3][6]

Quantitative Data Summary

The following table summarizes the typical furosine content found in various dairy products, providing a benchmark for assessing the degree of thermal processing.

Dairy ProductFurosine Content (mg/100g of protein)References
Raw Cow Milk3 - 5[7]
Pasteurized MilkCan show slight increases from raw milk[7][10]
UHT Milk6.0 - 8.3 (mg/100g of product)[8]
In-bottle Sterilized MilkHigher than UHT milk[8]
Fermented Milk25.40 ± 5.2 to 1661.05 ± 89.9[2]
Infant Formulae (IF)1320 ± 102.2 to 1550.9 ± 166.5[11]
Follow-on Formulae (FF)931.9 ± 153.8 to 1156.7 ± 104.5[11]
Mozzarella Cheese< 8[7]
Powdered MilkGenerally higher than liquid milk products[8]

Experimental Protocols

Protocol 1: Determination of Furosine in Liquid and Powdered Milk by IP-RP-HPLC

This protocol is based on the widely accepted method involving acid hydrolysis followed by HPLC analysis.[3][11]

1. Principle

The protein-bound ε-lactulosyl-lysine in the dairy sample is hydrolyzed in a strong acidic solution at high temperature to release furosine. The furosine content in the hydrolysate is then quantified by ion-pair reversed-phase high-performance liquid chromatography with UV detection at 280 nm.

2. Materials and Reagents

  • Furosine dihydrochloride standard

  • Hydrochloric acid (HCl), 10.6 M and 8 M

  • Deionized water

  • Acetonitrile, HPLC grade

  • Formic acid

  • Potassium chloride

  • Whatman filter paper

  • 0.22 µm or 0.45 µm syringe filters

  • Solid-Phase Extraction (SPE) C18 cartridges (optional)

3. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C8 or C18 column (e.g., SUPELCOSIL LC-8)

  • Heating block or oven capable of maintaining 110°C

  • Screw-cap Pyrex® tubes

  • Vacuum evaporator (optional)

  • pH meter

  • Vortex mixer

  • Nitrogen gas supply

4. Sample Preparation and Acid Hydrolysis

  • For liquid milk: Mix 2 mL of the milk sample with 6 mL of 10.6 M HCl in a screw-cap Pyrex® tube.[2]

  • For powdered milk/infant formula: Weigh an amount of powder equivalent to 40-50 mg of protein and add 8 mL of 8 M HCl.[11]

  • Purge the tubes with nitrogen gas for 2 minutes to expel oxygen.[2][11]

  • Tightly seal the tubes and heat at 110°C for 23 hours.[2][11]

  • Cool the hydrolysate to room temperature and filter it through Whatman filter paper.[2]

5. Hydrolysate Purification (Optional but Recommended)

  • For a cleaner chromatogram, solid-phase extraction can be employed.[10]

  • Pre-wet a C18 SPE cartridge.

  • Load 0.5 mL of the filtered hydrolysate onto the cartridge.

  • Elute the furosine with 3 mL of 3 N HCl.

6. Preparation for HPLC Injection

  • Take a 0.5 mL aliquot of the filtered hydrolysate (or the eluate from SPE).[2]

  • Evaporate to dryness under vacuum.[2]

  • Reconstitute the dried sample in 3.5 mL of a mixture of 5% v/v acetonitrile/0.2% v/v formic acid.[2]

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[2]

7. HPLC Conditions

  • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase A: Water/0.4% acetic acid[10]

  • Mobile Phase B: Mobile Phase A/0.3% potassium chloride[10]

  • Elution: A gradient elution can be used. For example: 0-13.5 min, 2% B; 13.5-20.5 min, 50% B; 20.5-21.5 min, 50% B; 21.5-23.0 min, 2% B.[10] An isocratic method can also be developed.

  • Flow Rate: 1.2 mL/min[10]

  • Column Temperature: 35°C[10]

  • Detection: UV at 280 nm[10]

  • Injection Volume: 80 µL[2]

8. Calibration and Quantification

  • Prepare a stock solution of this compound standard.

  • Create a series of working standard solutions of known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Quantify the furosine content in the samples by comparing their peak areas to the calibration curve. The results are typically expressed as mg of furosine per 100 g of protein.[3]

Protocol 2: Rapid Determination of Furosine using Microwave-Assisted Hydrolysis and UPLC

This protocol offers a significantly faster alternative to the conventional method.[12]

1. Principle

Microwave-assisted acid hydrolysis accelerates the release of furosine from ε-lactulosyl-lysine. Subsequent analysis by Ultra-Performance Liquid Chromatography (UPLC) allows for a much shorter run time.

2. Microwave-Assisted HCl Hydrolysis

  • Perform hydrolysis with 8 M HCl at 160°C for 40 minutes in a microwave system.[12]

3. Simplified Purification

  • Purify the hydrolysate by filtration through paper and then a membrane filter, eliminating the need for SPE or evaporation steps.[12]

4. UPLC Analysis

  • Utilize a UPLC system for analysis, which can be completed in approximately 8 minutes.[12]

  • The method should be validated for limit of detection (LOD), limit of quantitation (LOQ), linearity, and recovery.[12]

Visualizations

Maillard Reaction Pathway to Furosine Formation

Maillard_Reaction_Furosine Lactose Lactose (Reducing Sugar) Schiff_Base Schiff Base Lactose->Schiff_Base Lysine Protein-bound Lysine (ε-amino group) Lysine->Schiff_Base Amadori_Product Amadori Product (ε-lactulosyl-lysine) Schiff_Base->Amadori_Product Amadori Rearrangement Acid_Hydrolysis Acid Hydrolysis (HCl, 110°C) Amadori_Product->Acid_Hydrolysis Furosine Furosine Acid_Hydrolysis->Furosine

Caption: Initial stage of the Maillard reaction leading to the formation of Furosine.

Experimental Workflow for Furosine Analysis

Furosine_Analysis_Workflow Sample Dairy Sample (Liquid or Powder) Hydrolysis Acid Hydrolysis (HCl, 110°C, 23h) Sample->Hydrolysis Filtration Filtration Hydrolysis->Filtration Purification Purification (Optional) SPE or Evaporation/Reconstitution Filtration->Purification HPLC_Analysis IP-RP-HPLC Analysis (UV Detection at 280 nm) Purification->HPLC_Analysis Quantification Quantification (vs. Standard Curve) HPLC_Analysis->Quantification

Caption: General workflow for the determination of Furosine in dairy products.

References

Application Note & Protocol: Determination of Furosine Dihydrochloride in Infant Formula by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Furosine (ε-N-2-furoylmethyl-L-lysine), an amino acid derivative, is formed during the acid hydrolysis of Amadori products, which are early-stage Maillard reaction products.[1] The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, can occur during the heat processing and storage of infant formula.[2][3] The concentration of furosine is a key indicator of the intensity of heat treatment and the quality of milk-based products, including infant formula.[3][4] Elevated levels of furosine can signify a reduction in the nutritional value of the product, specifically a loss of the essential amino acid lysine.[2][5] Therefore, accurate and reliable quantification of furosine is crucial for quality control in the manufacturing of infant formula.

This application note provides a detailed protocol for the determination of furosine in infant formula using Ion-Pair Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (IP-RP-HPLC-UV).

Principle

The protocol involves the acid hydrolysis of the infant formula sample to convert the Amadori product, primarily lactulosyl-lysine, into furosine.[6][7] The resulting hydrolysate is then purified, and the furosine content is quantified by IP-RP-HPLC with UV detection at 280 nm.[5][8]

Data Presentation

The following table summarizes quantitative data for furosine detection in infant formula from various studies, providing a comparative overview of reported concentrations and method validation parameters.

ParameterInfant Formula (IF)Follow-on Formula (FF)MethodReference
Furosine Concentration (mg/100g protein) 1320 ± 102.2 to 1550.9 ± 166.5931.9 ± 153.8 to 1156.7 ± 104.5HPLC/UV[5][9]
94 to 1226315 to 965HPLC[10]
293 to 3180 (in baby cereals)-HPLC[8]
Blocked Lysine (% of total lysine) 19.6 to 34-Calculated from Furosine[5]
Limit of Detection (LOD) 6 mg/100g of protein-HPLC/UV[5]
0.01 mg/L-UPLC[11][12]
0.005 - 0.015 mg/kg-GC-MS/HPLC[10]
Limit of Quantification (LOQ) --HPLC/UV-
0.025 mg/L-UPLC[11][12]
Recovery (%) 97.27-HPLC/UV[5]
83.96 - 93.51-UPLC[11][12]
88.1 - 109.5-GC-MS/HPLC[10]
Linearity (R²) 0.995-HPLC/UV[5]
0.9998-UPLC[11][12]
> 0.99-GC-MS/HPLC[10]

Experimental Protocols

Reagents and Materials
  • Hydrochloric acid (HCl), 8 mol/L and 10.6 N[5][13]

  • Furosine dihydrochloride standard

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Sodium heptanesulfonate

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.45 µm)

  • Nitrogen gas

Sample Preparation: Acid Hydrolysis
  • Weigh a sample of infant formula powder equivalent to 40–50 mg of protein into a hermetically sealed vial.[5]

  • Add 8 mL of 8 mol/L HCl to the vial.[5]

  • Purge the vial with a stream of nitrogen gas for 1 minute to remove oxygen.[5][13]

  • Seal the vial tightly and heat at 110°C for 23 hours in an oven or heating block.[5][13]

  • After hydrolysis, allow the sample to cool to room temperature.

Sample Purification
  • Filter the cooled hydrolysate through a medium-grade paper filter.

  • For further purification, apply a 0.5 mL aliquot of the filtrate to a C18 SPE cartridge that has been pre-conditioned with 5 mL of methanol followed by 10 mL of deionized water.[8]

  • Elute the furosine from the cartridge with 3 mL of 3M HCl.[8]

  • Evaporate the eluate to dryness under a vacuum.

  • Reconstitute the residue in a known volume of deionized water or mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.

HPLC-UV Analysis
  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Superspher® 100 RP-18 (5 µm, 250 x 4.6 mm) or equivalent.[5]

  • Mobile Phase: 5.5 mmol/L sodium heptanesulfonate in a mixture of 15% acetonitrile and 0.2% formic acid in water.[5][14]

  • Flow Rate: 0.8 mL/min.[14]

  • Detection Wavelength: 280 nm.[5]

  • Injection Volume: 20 µL.[5]

Calibration

Prepare a series of standard solutions of this compound in the mobile phase. Construct a calibration curve by plotting the peak area as a function of the furosine concentration.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis weigh Weigh Infant Formula (40-50 mg protein) add_hcl Add 8 mL of 8M HCl weigh->add_hcl n2_purge Purge with Nitrogen (1 min) add_hcl->n2_purge hydrolysis Hydrolyze at 110°C for 23h n2_purge->hydrolysis cool Cool to Room Temperature hydrolysis->cool filter Filter Hydrolysate cool->filter spe SPE Purification (C18) filter->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute final_filter Filter (0.45 µm) reconstitute->final_filter hplc IP-RP-HPLC-UV Analysis (280 nm) final_filter->hplc quantify Quantification using Calibration Curve hplc->quantify

Caption: Experimental workflow for furosine detection in infant formula.

maillard_reaction_pathway cluster_process Maillard Reaction cluster_analysis Analytical Step lysine Lysine Residue (in Protein) amadori Amadori Product (Lactulosyl-lysine) lysine->amadori lactose Lactose (Reducing Sugar) lactose->amadori furosine Furosine amadori->furosine heat Heat Treatment (Processing/Storage) hydrolysis Acid Hydrolysis (HCl, 110°C)

Caption: Formation of furosine from the Maillard reaction.

References

Application Notes: Using Furosine to Assess Heat Treatment in Food

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furosine (ε-N-(2-furoylmethyl)-L-lysine), is a compound that is not naturally present in raw foods but is formed during the heat processing of foods that contain proteins and reducing sugars.[1][2][3] It serves as a crucial chemical marker for assessing the intensity of heat treatment and the extent of the early stages of the Maillard reaction.[1][4][5] The Maillard reaction, a non-enzymatic browning reaction, can lead to the loss of essential amino acids, particularly lysine, thereby reducing the nutritional quality of the food.[4][5] Therefore, the quantification of furosine is a valuable tool for quality control in the food industry, allowing for the evaluation of thermal damage to proteins.[6][7] Furosine determination is particularly relevant for products like milk, dairy products, pasta, honey, and baked goods.[2][8][9]

Principle of Furosine Formation

Furosine itself is not directly formed during the heating of food. Instead, the initial step of the Maillard reaction involves the condensation of the ε-amino group of a lysine residue in a protein with a reducing sugar (e.g., lactose in milk, glucose) to form a Schiff base. This unstable intermediate then undergoes an irreversible rearrangement to form a more stable Amadori product (e.g., N-ε-fructosyllysine from glucose).[4][5] Furosine is then formed from the Amadori product during strong acid hydrolysis, a necessary step in the analytical procedure for its quantification.[1][2][10] It is estimated that approximately 30-43.4% of the Amadori product is converted to furosine during this hydrolysis step.[11] The concentration of furosine is therefore directly proportional to the amount of early Maillard reaction products and serves as an indicator of the initial thermal damage to proteins.[6]

Applications in Food Quality Assessment

The determination of furosine content is widely applied to:

  • Monitor the intensity of heat treatments: Higher processing temperatures and longer durations lead to increased furosine levels.[2] This allows for the differentiation between pasteurized, UHT (Ultra-High Temperature), and sterilized milk products.

  • Assess nutritional damage: The formation of Amadori products blocks lysine residues, making this essential amino acid unavailable for absorption and utilization by the body.[4][5] Furosine levels correlate with the loss of available lysine.[6]

  • Detect the use of reconstituted milk powder: Milk powders undergo more intense heat treatment during production, leading to higher furosine concentrations compared to fresh milk.[2]

  • Evaluate the quality of pasta and other cereal products: The drying process of pasta can induce the Maillard reaction, and furosine levels can indicate the severity of the drying conditions.[8]

  • Control the quality of honey: Furosine can be used as an indicator of overheating or improper storage of honey.[8]

Maillard Reaction Pathway for Furosine Formation

Furosine_Formation Lysine Lysine Residue (in Protein) Schiff_Base Schiff Base (Unstable) Lysine->Schiff_Base + Reducing_Sugar Reducing Sugar (e.g., Glucose, Lactose) Reducing_Sugar->Schiff_Base + Amadori_Product Amadori Product (e.g., Fructosyllysine) Schiff_Base->Amadori_Product Amadori Rearrangement Furosine Furosine Amadori_Product->Furosine Conversion Heat Heat Treatment Acid_Hydrolysis Acid Hydrolysis (e.g., 8M HCl, 110°C, 23h)

Caption: Maillard reaction pathway leading to the formation of furosine.

Quantitative Data Summary

The following tables summarize furosine levels found in various food products subjected to different heat treatments. These values can serve as a reference for researchers and quality control professionals.

Table 1: Furosine Content in Milk and Dairy Products

ProductHeat TreatmentFurosine Content (mg/100g protein)Reference
Pasteurized MilkStandard Pasteurization8 - 250[9]
UHT MilkUltra-High Temperature310 - 603[12]
Processed CheeseVaries3.5 - 366.6[12]

Table 2: Furosine Content in Cereal Products

ProductHeat Treatment/ConditionFurosine Content (mg/100g protein)Reference
Durum Wheat Semolina PastaVaries107 - 506[8]
Fresh Filled Pasta (ISP)Inject Steam Pasteurization24.72 ± 5.0[13]
Fresh Filled Pasta (NSP)Nascent Steam Pasteurization19.8 ± 2.6[13]
Fried BreadFrying163.4[6]

Table 3: Furosine Content in Other Food Products

ProductHeat Treatment/ConditionFurosine Content (g/kg protein)Reference
Fresh GinsengRaw3.35[12]
Black Ginseng ConcentrateProcessed42.28[12]
Fried CauliflowerFrying~800 mg/100g protein[6]
Fried CarrotFrying~800 mg/100g protein[6]
Fried BananaFrying620 mg/100g protein[6]

Experimental Protocols

Protocol 1: Determination of Furosine in Food by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the widely used method involving acid hydrolysis followed by HPLC analysis.[2][14]

1. Sample Preparation and Acid Hydrolysis

  • Weigh a finely milled sample (approximately 30-70 mg of protein) into a screw-cap glass tube with a PTFE-faced septum.[14]

  • Add 8 mL of 8 M hydrochloric acid (HCl).[14]

  • Seal the tube tightly and place it in an oven or heating block at 110°C for 23 hours.[14]

  • After hydrolysis, allow the sample to cool to room temperature.

  • Filter the hydrolysate through a 0.45 µm membrane filter to remove any particulate matter.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended)

  • For complex matrices, a cleanup step using a hydrophilic-lipophilic balanced (HLB) SPE cartridge can improve the chromatogram.[10]

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the filtered hydrolysate onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the furosine fraction with an appropriate solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

3. HPLC Analysis

  • HPLC System: A standard HPLC system equipped with a UV detector is required.

  • Column: A C18 reversed-phase column is commonly used.[14] Alternatively, a dedicated furosine analysis column or a hydrophilic interaction liquid chromatography (HILIC) column can be employed.[10][14]

  • Mobile Phase: A typical mobile phase for ion-pair reversed-phase HPLC consists of an aqueous solution of a suitable ion-pairing agent (e.g., sodium heptanesulfonate) and an organic modifier (e.g., acetonitrile), with the pH adjusted.[2] For HILIC, the mobile phase is typically a mixture of acetonitrile and an aqueous buffer.[10]

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Detection: Set the UV detector to 280 nm.[2]

  • Injection Volume: Inject 20 µL of the prepared sample.

  • Quantification: Prepare a calibration curve using furosine dihydrochloride standards of known concentrations. Calculate the furosine content in the sample by comparing its peak area to the calibration curve. The results are typically expressed as mg of furosine per 100 g of protein.[2]

Experimental Workflow for Furosine Analysis

Furosine_Workflow Sample Food Sample Hydrolysis Acid Hydrolysis (8M HCl, 110°C, 23h) Sample->Hydrolysis Filtration Filtration (0.45 µm filter) Hydrolysis->Filtration SPE Solid-Phase Extraction (Cleanup) Filtration->SPE Optional HPLC HPLC Analysis (UV Detection at 280 nm) Filtration->HPLC SPE->HPLC Quantification Quantification (Calibration Curve) HPLC->Quantification Result Furosine Content (mg/100g protein) Quantification->Result

Caption: General experimental workflow for the determination of furosine in food.

Protocol 2: Rapid Determination of Furosine by Capillary Zone Electrophoresis (CZE)

This method offers a faster alternative to HPLC for routine analysis.[8][9]

1. Sample Preparation and Hydrolysis

  • Follow the same acid hydrolysis procedure as described in Protocol 1.

2. Solid-Phase Extraction (SPE) Cleanup

  • Perform a solid-phase extraction cleanup as described in Protocol 1. This step is crucial for CZE to ensure sample cleanliness and prevent capillary clogging.[9]

  • Dry the eluate and redissolve the residue in the running buffer.[9]

3. CZE Analysis

  • CZE System: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused silica capillary (e.g., 50 µm internal diameter).[9]

  • Running Buffer: A suitable buffer, for example, 3-(N-morpholino)-2-hydroxypropanesulfonic acid (MOPSO) solution at pH 7.0.[9]

  • Separation Voltage: Apply a high voltage across the capillary for separation.

  • Detection: On-column UV detection at a suitable wavelength.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Quantification: Similar to HPLC, use a calibration curve prepared with this compound standards to quantify the furosine content in the sample.

Method Performance Characteristics

  • Limit of Detection (LOD) and Quantification (LOQ): For HILIC methods, LOD and LOQ can be as low as 0.7 mg/kg and 2.3 mg/kg, respectively.[10]

  • Recovery: Recoveries typically range from 94.6% to 98.6%.[10]

  • Repeatability: In-laboratory repeatability for CZE has been reported to be within ±7.1% at a 95% confidence level for furosine concentrations between 8 and 250 mg per 100 g of protein.[9]

The determination of furosine is a robust and well-established method for assessing the impact of heat treatment on food products. By quantifying this Maillard reaction product, researchers, scientists, and quality control professionals can gain valuable insights into the nutritional quality and processing history of a wide range of foods. The choice between HPLC and CZE will depend on the specific application, sample matrix, and available instrumentation.

References

Application Note: Quantification of Furosine Dihydrochloride using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furosine (ε-N-(2-furoylmethyl)-L-lysine), a product of the Maillard reaction, is a key indicator of the extent of heat damage in food products and can also be relevant in pharmaceutical formulations containing proteins and reducing sugars.[1] Its quantification is crucial for quality control and safety assessment. This application note provides a detailed protocol for the quantification of furosine, applicable to its dihydrochloride salt form, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods described are compiled from various validated studies and are suitable for complex matrices.

Quantitative Data Summary

The following table summarizes the quantitative performance of various LC-MS/MS methods for furosine analysis reported in the literature. These methods demonstrate high sensitivity and reproducibility across different sample types.

ParameterMethod 1 (Milk)Method 2 (Velvet Antler)Method 3 (Food Products)Method 4 (Milk)
Instrumentation HPLC-Q-TOF/MSUPLC-MS/MSCE-MS/MSUPLC
Linearity Range 0.05 - 2.00 mg/L20 - 3500 ng/mLNot Specified0.5 - 5.0 mg/L
Correlation Coefficient (r or R²) 0.994>0.9998Not Specified0.9998
LOD 0.50 mg/100 g1.9 ng/g0.07 mg/L0.01 mg/L
LOQ Not Specified5.7 ng/g0.25 mg/L0.025 mg/L
Recovery (%) 79.9 - 119.7Not Specified77 - 9783.96 - 93.51
Precision (RSD%) 1.4 - 2.6Intra-day: 3.12, Inter-day: 4.28Intra-day: 4-6Intra-day: 0.2-1.6, Inter-day: 0.5
Reference [2][3][4][5][6]

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing for the quantification of furosine.

Sample Preparation: Acid Hydrolysis

Acid hydrolysis is a critical step to liberate furosine from the protein backbone.

Materials:

  • Sample (e.g., milk, food product, pharmaceutical formulation)

  • Hydrochloric acid (HCl), 12.00 mol/L

  • Ultrapure water

  • Ammonium acetate solution, 6.00 g/L

  • Vortex mixer

  • Heating block or oven (110 °C)

  • Centrifuge

  • Syringe filters (0.45 µm)

Protocol:

  • Accurately weigh or pipette a representative amount of the sample (e.g., 2.00 mL of liquid milk) into a hydrolysis tube.[2]

  • Add 5 mL of 12.00 mol/L HCl solution and 1 mL of ultrapure water to the sample.[2]

  • Securely cap the tubes and place them in a heating block or oven at 110 °C for 12-20 hours.[2][7]

  • After hydrolysis, allow the samples to cool to room temperature.

  • Vortex the hydrolysate to ensure homogeneity.

  • Filter the sample to remove any particulate matter.

  • Dilute the filtrate with a suitable solvent, such as a 6.00 g/L ammonium acetate solution, to reduce the acid concentration, which can otherwise interfere with the mass spectrometry signal. A six-fold dilution is a good starting point.[2]

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A UPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.[2][3]

Chromatographic Conditions:

  • Column: A C18 column (e.g., Acquity HSS T3, 2.1 x 100 mm, 1.8 µm) is recommended for good retention of the polar furosine molecule.[3]

  • Mobile Phase A: 0.20% formic acid in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Elution: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analyte, followed by a re-equilibration step. An example gradient is as follows:

    • 0-1 min: 80% B

    • 1-2.5 min: Linear gradient from 80% to 30% B

    • 2.5-3 min: Hold at 30% B

    • 3-4 min: Return to 80% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C[3]

  • Injection Volume: 2-10 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

  • Precursor Ion (m/z): 255.1

  • Product Ions (m/z): 108.1, 148.1 (example transitions, should be optimized on the specific instrument)

  • Collision Energy: Optimize for the specific instrument and transitions.

  • Source and Desolvation Temperatures: Optimize for the specific instrument, for example, 150 °C and 550 °C, respectively.[8]

Calibration and Quantification
  • Prepare a series of calibration standards of furosine dihydrochloride in a relevant solvent (e.g., the same dilution solvent as the samples).

  • The concentration range should encompass the expected concentration of furosine in the samples.

  • Construct a calibration curve by plotting the peak area of furosine against the concentration of the standards.

  • Quantify furosine in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Maillard Reaction Pathway to Furosine

Maillard_Reaction Lysine Lysine Residue (in Protein) Schiff_Base Schiff Base Formation Lysine->Schiff_Base Reducing_Sugar Reducing Sugar (e.g., Glucose) Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori Rearrangement Furosine Furosine Amadori_Product->Furosine Cyclization & Dehydration Acid_Hydrolysis Acid Hydrolysis (Heat)

Caption: Formation of furosine from lysine and a reducing sugar via the Maillard reaction.

Experimental Workflow for Furosine Quantification

Furosine_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Milk, Food) Hydrolysis 2. Acid Hydrolysis (HCl, 110°C) Sample->Hydrolysis Dilution 3. Filtration & Dilution Hydrolysis->Dilution Injection 4. LC Injection Dilution->Injection Separation 5. Chromatographic Separation (C18) Injection->Separation Detection 6. MS/MS Detection (ESI+, MRM) Separation->Detection Integration 7. Peak Integration Detection->Integration Calibration 8. Calibration Curve Construction Integration->Calibration Quantification 9. Quantification Calibration->Quantification

Caption: Workflow for the quantification of furosine by LC-MS/MS.

References

Application Note: Analysis of Furosine using Hydrophilic Interaction Liquid Chromatography (HILIC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furosine (ε-N-(2-furoyl)-L-lysine) is an amino acid derivative formed during the acid hydrolysis of the Amadori product, which is generated in the early stages of the Maillard reaction between reducing sugars and the ε-amino group of lysine residues in proteins.[1][2] Its presence and concentration in food products and biological samples are indicative of the extent of thermal processing and protein glycation. Accurate and sensitive quantification of furosine is crucial for quality control in the food industry and for research in clinical chemistry and drug development.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the analysis of polar compounds like furosine.[3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. This combination facilitates the retention of polar analytes that are poorly retained by reversed-phase chromatography. A key advantage of HILIC for furosine analysis is the avoidance of ion-pairing agents, which can complicate mobile phase preparation and detection.[1][2] This application note provides a detailed protocol for the analysis of furosine using HILIC, complete with quantitative data and experimental workflows.

Principle of HILIC for Furosine Analysis

In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes, such as furosine, partition between this aqueous layer and the bulk organic mobile phase. The elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This mechanism provides excellent retention and separation for highly polar compounds.

Experimental Protocols

Sample Preparation

Accurate determination of furosine requires a robust sample preparation protocol to hydrolyze the protein-bound fructoselysine to furosine and to remove interfering matrix components.

a. Acid Hydrolysis:

  • Objective: To liberate furosine from the protein backbone.

  • Procedure:

    • Weigh approximately 30 mg of the sample into a screw-cap glass tube.[2]

    • Add 10 mL of 8 M hydrochloric acid (HCl).[2]

    • Seal the tube, preferably under a nitrogen atmosphere to prevent oxidation.[2]

    • Hydrolyze at 110°C for 23 hours.[2] Alternatively, microwave-assisted hydrolysis can be employed for a significantly shorter duration of approximately 25-30 minutes.[1][2]

    • After hydrolysis, cool the sample to room temperature.

    • Filter the hydrolysate through a medium-grade filter paper.[2]

b. Solid-Phase Extraction (SPE) Cleanup:

  • Objective: To remove hydrophobic and other interfering compounds from the sample hydrolysate. A hydrophilic-lipophilic balanced (HLB) sorbent is often effective.[1][2]

  • Procedure:

    • Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with one column volume of methanol followed by one column volume of deionized water.

    • Loading: Load the filtered hydrolysate onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with one column volume of a weak organic solvent (e.g., 5% methanol in water) to remove unretained interferences.

    • Elution: Elute the furosine with a suitable solvent, such as methanol or acetonitrile.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for HILIC analysis.

HILIC Method Parameters

The following table summarizes typical HILIC method parameters for furosine analysis.

ParameterRecommended Conditions
Column HILIC Silica, Zwitterionic, or Amide-based column (e.g., 150 mm x 4.6 mm, 3-5 µm)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a high percentage of Mobile Phase B (e.g., 90-95%) and gradually increase the percentage of Mobile Phase A.
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL
Column Temperature 25 - 40 °C
Detection UV at 280 nm or Mass Spectrometry (MS)

Example Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0595
10.04060
12.04060
12.1595
15.0595
HILIC-MS/MS Detection

For enhanced sensitivity and selectivity, HILIC can be coupled with tandem mass spectrometry (MS/MS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for furosine.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for furosine for accurate quantification.

    • Precursor Ion (m/z): 255.1

    • Product Ions (m/z): 84.1, 130.1

Quantitative Data Summary

The following tables present a summary of quantitative data for furosine analysis using HILIC from various studies.

Table 1: Method Validation Parameters

ParameterValueReference
Limit of Detection (LOD)0.7 mg/kg[1][2]
Limit of Quantification (LOQ)2.3 mg/kg[1][2]
Linearity Range0.05 - 2.00 mg/L (in milk)[4]
Correlation Coefficient (r²)> 0.99[4]

Table 2: Recovery Studies

Spiking LevelRecovery (%)Reference
100 mg/kg94.6 ± 3.1[1][2]
1000 mg/kg98.6 ± 1.7[1][2]
1.52 mg/100g (in milk)79.9 - 119.7[4]
3.03 mg/100g (in milk)79.9 - 119.7[4]
15.17 mg/100g (in milk)79.9 - 119.7[4]

Visualizations

Furosine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hilic_analysis HILIC Analysis cluster_data_analysis Data Analysis Sample Food or Biological Sample Hydrolysis Acid Hydrolysis (e.g., 8M HCl, 110°C, 23h) Sample->Hydrolysis Filtration Filtration Hydrolysis->Filtration SPE Solid-Phase Extraction (SPE) (e.g., HLB cartridge) Filtration->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Injection Injection into HILIC system Evaporation->Injection Separation HILIC Separation (Polar Stationary Phase, High Organic Mobile Phase) Injection->Separation Detection Detection (UV @ 280 nm or MS/MS) Separation->Detection Quantification Quantification (External Standard Calibration) Detection->Quantification

Caption: Workflow for Furosine Analysis using HILIC.

HILIC_Parameters cluster_method HILIC Method cluster_performance Analytical Performance StationaryPhase Stationary Phase (Polarity) Retention Retention Time StationaryPhase->Retention Resolution Resolution StationaryPhase->Resolution MobilePhase Mobile Phase (Organic/Aqueous Ratio, pH, Buffer) MobilePhase->Retention MobilePhase->Resolution PeakShape Peak Shape MobilePhase->PeakShape Temperature Column Temperature Temperature->Retention Temperature->Resolution FlowRate Flow Rate FlowRate->Retention Sensitivity Sensitivity Retention->Sensitivity Resolution->Sensitivity PeakShape->Sensitivity

Caption: Key Parameters in HILIC Method Development.

References

Furosine Dihydrochloride: A Key Marker for Assessing Thermal Processing in Ginseng Products

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ginseng, a highly valued medicinal herb, undergoes various processing methods such as steaming and drying to enhance its therapeutic properties and shelf-life. These heat treatments, however, can induce the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. A key indicator of the early stages of the Maillard reaction is the formation of furosine (ε-N-2-furoylmethyl-L-lysine). Monitoring the levels of furosine, often analyzed as furosine dihydrochloride, serves as a critical quality control parameter to assess the intensity of heat treatment and potential alterations in the nutritional and medicinal quality of ginseng products.[1][2] This document provides detailed protocols for the quantification of furosine in processed ginseng and summarizes relevant quantitative data.

Data Presentation

The concentration of furosine is a direct indicator of the extent of the Maillard reaction and, consequently, the intensity of heat processing. The following table summarizes the furosine content found in various types of processed ginseng, providing a baseline for comparison.

Ginseng ProductFurosine Content (g/kg of protein)Reference
Fresh Ginseng3.35Li et al., 2018[1]
Dried Raw Ginseng (freshly dried)10.81Li et al., 2018[1]
Dried Raw Ginseng (1-year stored)12.66Li et al., 2018[1]
Dried Raw Ginseng (1.5-year stored)14.78Li et al., 2018[1]
Red Ginseng (steamed 60 min at 95°C)9.63Li et al., 2018[1]
Red Ginseng (steamed 90 min at 95°C)13.35Li et al., 2018[1]
Red Ginseng (steamed 120 min at 95°C)15.69Li et al., 2018[1]
Red Ginseng (dried 12h at 70°C after steaming)24.16Li et al., 2018[1]
Red Ginseng (dried 24h at 70°C after steaming)28.16Li et al., 2018[1]
Red Ginseng (dried 36h at 70°C after steaming)30.78Li et al., 2018[1]
Red Ginseng Liquor21.65Li et al., 2018[1]
Black Ginseng Concentrate42.28Li et al., 2018[1]

Signaling Pathways and Experimental Workflows

The formation of furosine is a multi-step process initiated by the condensation of a reducing sugar (like glucose) with the primary amino group of lysine, a common amino acid in ginseng proteins. This is followed by an Amadori rearrangement and subsequent acid-catalyzed cyclization and dehydration to form furosine. The analytical workflow for its quantification involves sample preparation, including acid hydrolysis to liberate furosine from the protein backbone, followed by chromatographic separation and detection.

Furosine_Formation_Pathway cluster_maillard Maillard Reaction (Early Stage) cluster_hydrolysis Acid Hydrolysis Lysine_Residue Lysine Residue (in Protein) Schiff_Base Schiff Base Lysine_Residue->Schiff_Base + Reducing_Sugar Reducing Sugar (e.g., Glucose) Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product (N-fructosyl-lysine) Schiff_Base->Amadori_Product Amadori Rearrangement Furosine Furosine Amadori_Product->Furosine H+, Heat

Furosine formation via the Maillard reaction.

Experimental_Workflow Sample Ginseng Sample (Fresh, Dried, Processed) Homogenization Homogenization/ Grinding Sample->Homogenization Hydrolysis Acid Hydrolysis (e.g., 6M HCl, 110°C, 23h) Homogenization->Hydrolysis Cleanup Solid-Phase Extraction (SPE) Cleanup (C18 cartridge) Hydrolysis->Cleanup Analysis Ion-Pair Reversed-Phase HPLC-UV Analysis Cleanup->Analysis Quantification Quantification (External Standard) Analysis->Quantification

Analytical workflow for furosine quantification.

Experimental Protocols

The following protocols are based on the ion-pair reversed-phase high-performance liquid chromatography (HPLC) method, which is a widely accepted and robust technique for furosine quantification.

1. Sample Preparation and Acid Hydrolysis

This protocol is designed to liberate furosine from the protein matrix of the ginseng sample.

  • Materials and Reagents:

    • Ginseng sample (fresh, dried, or processed)

    • 6 M Hydrochloric acid (HCl)

    • Deionized water

    • Mortar and pestle or analytical grinder

    • Screw-capped hydrolysis tubes

    • Heating block or oven capable of maintaining 110°C

    • Whatman No. 1 filter paper (or equivalent)

  • Procedure:

    • Homogenize the ginseng sample to a fine powder using a mortar and pestle or an analytical grinder. For liquid samples, use an appropriate volume directly.

    • Accurately weigh approximately 100-200 mg of the homogenized sample into a screw-capped hydrolysis tube.

    • Add 10 mL of 6 M HCl to the tube.

    • Securely cap the tube and place it in a heating block or oven at 110°C for 23 hours.

    • After hydrolysis, allow the tube to cool to room temperature.

    • Filter the hydrolysate through Whatman No. 1 filter paper to remove any solid residue. The filtrate is now ready for cleanup.

2. Solid-Phase Extraction (SPE) Cleanup

This step is crucial for removing interfering compounds from the sample hydrolysate before HPLC analysis.

  • Materials and Reagents:

    • C18 SPE cartridges (e.g., 500 mg, 3 mL)

    • Methanol (HPLC grade)

    • Deionized water

    • 3 M Hydrochloric acid (HCl)

    • SPE vacuum manifold

    • Collection tubes

  • Procedure:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.

    • Load 1 mL of the filtered hydrolysate onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove unretained impurities.

    • Elute the furosine from the cartridge with 5 mL of 3 M HCl into a clean collection tube.

    • The eluate can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase for a more concentrated sample.

3. Ion-Pair Reversed-Phase HPLC Analysis

This protocol outlines the chromatographic conditions for the separation and quantification of furosine.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in deionized water

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile

    • Gradient Program:

      • 0-10 min: 5% B

      • 10-15 min: 5-20% B (linear gradient)

      • 15-20 min: 20% B

      • 20-22 min: 20-5% B (linear gradient)

      • 22-30 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 20 µL

  • Quantification:

    • Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared ginseng sample eluate.

    • Determine the concentration of furosine in the sample by comparing its peak area to the calibration curve.

    • Calculate the final furosine content in the original ginseng sample, expressed as g/kg of protein. The protein content of the initial sample needs to be determined separately using a standard method (e.g., Kjeldahl or Dumas).

The quantification of this compound is a reliable method for assessing the impact of thermal processing on ginseng products. The provided protocols offer a detailed framework for researchers and quality control professionals to monitor this important Maillard reaction product. By correlating furosine levels with processing parameters, it is possible to optimize manufacturing processes to ensure the desired balance of therapeutic efficacy and product quality in processed ginseng.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Furosine Dihydrochloride Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Furosine dihydrochloride extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of Furosine.

Issue 1: Low or No Recovery of Furosine

Low or inconsistent recovery is a frequent challenge. The following sections break down potential causes and solutions at each stage of the extraction process.

A. Inefficient Acid Hydrolysis

  • Problem: The conversion of Amadori products to Furosine is incomplete.

  • Recommendation: Ensure that the acid hydrolysis step is performed under optimal conditions. The concentration of hydrochloric acid and the temperature/duration of hydrolysis are critical factors.[1][2]

    • Acid Concentration: Increasing the concentration of hydrochloric acid (HCl) generally leads to higher Furosine values. Studies have shown that 10M HCl can maximize Furosine formation compared to 6M or 8M HCl.[1][2] However, excessively high concentrations might lead to degradation.[3]

    • Hydrolysis Time and Temperature: Conventional methods often require heating at 110°C for 23-24 hours.[1][4] For a more rapid approach, microwave-assisted hydrolysis at 160°C in 8M HCl can achieve stable Furosine yields in just 40 minutes.[5][6]

    • Sample-to-Acid Ratio: A lower protein concentration relative to the acid volume (e.g., 1 mg of protein per 1 mL of acid) can enhance Furosine formation.[1][2]

B. Suboptimal Solid-Phase Extraction (SPE) Cleanup

  • Problem: Furosine is either not retained on the SPE cartridge or is not completely eluted, leading to significant loss of the analyte.

  • Recommendation: Systematically troubleshoot the SPE procedure by analyzing the eluate from each step (load, wash, and elution) to pinpoint where the analyte is being lost.[7][8][9]

    • Analyte in the Load Effluent: This indicates that the Furosine did not bind to the sorbent.

      • Cause: The sample solvent may be too strong, or the pH is incorrect for retention. Furosine is a polar compound, so a reversed-phase sorbent like C18 is commonly used.[10]

      • Solution: Ensure the sample is appropriately diluted and the pH is adjusted to facilitate interaction with the sorbent.[7]

    • Analyte in the Wash Effluent:

      • Cause: The wash solvent is too strong and is prematurely eluting the Furosine.[7][11]

      • Solution: Use a weaker wash solvent. For reversed-phase SPE, this means using a lower percentage of organic solvent in the wash solution.

    • No Analyte in Elution Fraction:

      • Cause: The elution solvent is not strong enough to desorb the Furosine from the sorbent.[7][8][9]

      • Solution: Use a stronger elution solvent. For Furosine on a C18 cartridge, elution is typically carried out with 3M HCl.[1][10][12] Ensure the elution is performed with a sufficient volume and consider applying the elution solvent in smaller aliquots to improve recovery.[7] Some rapid methods have found SPE to be unnecessary, relying on simple filtration, which could be an alternative to explore if matrix interference is low.[6][13]

Issue 2: High Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS Analysis
  • Problem: Co-eluting endogenous components from the sample matrix interfere with the ionization of Furosine, leading to inaccurate quantification.[14][15] This is a common issue in complex matrices like food and biological samples.[14]

  • Recommendation: Employ strategies to either minimize the matrix effect during sample preparation and chromatography or to compensate for it during data analysis.[16]

    • Improve Sample Cleanup: A more rigorous cleanup, for instance by optimizing the SPE wash and elution steps, can remove many interfering compounds.[17]

    • Chromatographic Separation: Modify the HPLC/UPLC gradient to better separate Furosine from co-eluting matrix components.

    • Sample Dilution: If the sensitivity of the method allows, diluting the final extract can significantly reduce the concentration of interfering matrix components and thus minimize their effect.[16][17][18]

    • Change Ionization Technique: If available, switching from electrospray ionization (ESI), which is more susceptible to matrix effects, to atmospheric pressure chemical ionization (APCI) may reduce interference.

    • Use of Internal Standards: The most reliable way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for Furosine. The SIL-IS will be affected by the matrix in the same way as the analyte, allowing for accurate correction.

    • Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for the matrix effect.[16]

Issue 3: Poor Chromatographic Peak Shape or Inconsistent Retention Times
  • Problem: Furosine peak is broad, shows tailing, or the retention time shifts between injections.

  • Recommendation: Troubleshoot the HPLC/UPLC system and method parameters.

    • Check Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that there is no precipitation of buffers. Inconsistent mobile phase composition is a common cause of retention time variability.[19]

    • Column Contamination: Buildup of matrix components on the column can lead to peak shape issues and retention time shifts.[20] Use a guard column and/or implement a column washing step after each analytical batch.

    • Injector Issues: Incompletely filled sample loops or incompatibility of the injection solvent with the mobile phase can cause broad or split peaks.[20] It is ideal to reconstitute the final extract in the initial mobile phase.

    • Temperature Fluctuations: Ensure the column oven temperature is stable, as temperature variations can affect retention times.[19]

Data Presentation

Table 1: Comparison of Acid Hydrolysis Conditions for Furosine Extraction

ParameterConventional MethodMicrowave-Assisted MethodOptimized Conventional Method
Acid 10.6 M HCl8 M HCl10 M HCl
Temperature 110°C160°C110°C
Duration 23-24 hours40 minutes24 hours
Sample Ratio Not specifiedNot specified1 mg protein / 1 mL acid
Reference [4][5][6][1][2]

Table 2: Recovery of Furosine Using Optimized and Rapid Methods

MethodSpiked LevelsRecovery RateReference
Rapid UPLC Method (no SPE)Different levels in milk83.96% - 93.51%[13]
Microwave-Assisted UPLCSpiked milk samples80.5% - 94.2%[5][6]
HILIC with Microwave Hydrolysis100-1000 mg/kg sample94.6% ± 3.1% to 98.6% ± 1.7%[21]

Experimental Protocols

Protocol 1: Standard Method for Furosine Extraction (Acid Hydrolysis and SPE)

This protocol is based on established methods for Furosine determination in food matrices.[1][4][10]

  • Sample Preparation:

    • Accurately weigh a sample amount corresponding to approximately 30-70 mg of protein into a screw-cap vial with a PTFE-faced septum.

  • Acid Hydrolysis:

    • Add 8-10 mL of 10 M HCl.

    • Flush the vial with nitrogen gas before sealing.

    • Place the vial in an oven or heating block at 110°C for 23-24 hours.

  • Filtration:

    • After hydrolysis, allow the sample to cool to room temperature.

    • Filter the hydrolysate through medium-grade filter paper.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 10 mL of deionized water.

    • Loading: Load 0.5 mL of the filtered hydrolysate onto the conditioned cartridge.

    • Washing: Wash the cartridge with 5-10 mL of deionized water to remove unretained impurities.

    • Elution: Elute the Furosine with 3 mL of 3 M HCl into a clean collection tube.

  • Final Preparation and Analysis:

    • The eluate can be directly injected into the HPLC/UPLC system or evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent (e.g., the initial mobile phase).

    • Analyze using reversed-phase HPLC with UV detection at 280 nm.

Protocol 2: Rapid Method for Furosine Extraction (Microwave-Assisted Hydrolysis)

This protocol is adapted from rapid methods developed for milk samples.[5][6]

  • Sample Preparation:

    • Place a known amount of the sample (e.g., 2 mL of milk) into a microwave digestion vessel.

  • Microwave-Assisted Acid Hydrolysis:

    • Add 8 M HCl.

    • Seal the vessel and place it in a microwave digestion system.

    • Heat at 160°C for 40 minutes.

  • Filtration:

    • After hydrolysis, allow the sample to cool.

    • Filter the hydrolysate through paper and then a 0.22 µm membrane filter.

  • Analysis:

    • Directly inject the filtered hydrolysate into a UPLC system for analysis. This rapid method often bypasses the need for SPE cleanup.[6][13]

    • Analyze using UPLC with UV detection at 280 nm.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_cleanup Cleanup cluster_analysis Analysis start Start with Complex Matrix homogenize Homogenization/ Weighing start->homogenize hydrolysis Acid Hydrolysis (HCl, Heat) homogenize->hydrolysis filtration Filtration hydrolysis->filtration spe Solid-Phase Extraction (SPE) filtration->spe analysis HPLC/UPLC Analysis (UV @ 280nm) spe->analysis finish Quantification analysis->finish

Caption: General experimental workflow for Furosine extraction and analysis.

troubleshooting_low_recovery start Low Furosine Recovery Detected check_hydrolysis Is Hydrolysis Optimized? (Acid Conc., Temp, Time) start->check_hydrolysis optimize_hydrolysis Optimize Hydrolysis: - Increase HCl to 10M - Use Microwave (160°C, 40min) - Check Sample/Acid Ratio check_hydrolysis->optimize_hydrolysis No check_spe Analyze SPE Fractions: Load, Wash, Elution check_hydrolysis->check_spe Yes optimize_hydrolysis->check_spe analyte_in_load Analyte in Load? check_spe->analyte_in_load fix_load Solution: - Adjust sample pH - Dilute sample before loading analyte_in_load->fix_load Yes analyte_in_wash Analyte in Wash? analyte_in_load->analyte_in_wash No success Recovery Improved fix_load->success fix_wash Solution: - Decrease wash solvent strength (less organic) analyte_in_wash->fix_wash Yes analyte_not_in_elution Analyte not in Elution? analyte_in_wash->analyte_not_in_elution No fix_wash->success fix_elution Solution: - Increase elution solvent strength (e.g., 3M HCl) - Elute with smaller aliquots analyte_not_in_elution->fix_elution Yes fix_elution->success

Caption: Troubleshooting logic for low Furosine recovery during extraction.

matrix_effects_mitigation start High Matrix Effects Observed (Ion Suppression/Enhancement) approach Choose Mitigation Strategy start->approach minimize Minimize Effects (Modify Method) approach->minimize Minimize compensate Compensate for Effects (Modify Calibration) approach->compensate Compensate improve_cleanup Improve Sample Cleanup (Optimize SPE) minimize->improve_cleanup optimize_lc Optimize Chromatography (Better Separation) minimize->optimize_lc dilute_sample Dilute Sample minimize->dilute_sample sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) compensate->sil_is matrix_matched Use Matrix-Matched Calibration Standards compensate->matrix_matched result Accurate Quantification improve_cleanup->result optimize_lc->result dilute_sample->result sil_is->result matrix_matched->result

Caption: Logical relationships for mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is Furosine and why is it measured? A1: Furosine (ε-N-2-furoylmethyl-L-lysine) is an amino acid that is not naturally present in raw food but is formed during the acid hydrolysis of Amadori products.[1][4][22] These Amadori products are the first stable compounds formed during the early stages of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heat processing of food.[22] Therefore, the concentration of Furosine is used as a key indicator of the intensity of heat treatment and the extent of initial thermal damage to proteins, particularly the loss of available lysine, in foods like milk, dairy products, and cereals.[3][22]

Q2: Is Solid-Phase Extraction (SPE) always necessary for Furosine analysis? A2: Not always. While SPE, typically with a C18 cartridge, is a common and effective step to clean up the sample hydrolysate and minimize matrix interference before HPLC analysis, some recent rapid methods have found it to be unnecessary.[2][12][13] For certain matrices, especially when using modern, high-resolution UPLC systems, simple filtration of the hydrolysate may be sufficient, significantly speeding up the sample preparation process.[6][13] The necessity of SPE depends on the complexity of the matrix, the analytical instrumentation used, and the required sensitivity of the assay.

Q3: What are the optimal HPLC/UPLC conditions for Furosine analysis? A3: Furosine is typically analyzed by ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).[22] Key conditions include:

  • Column: A C18 or a dedicated Furosine column is commonly used.[10]

  • Detection: UV detection at a wavelength of 280 nm is standard.[10][22]

  • Mobile Phase: The mobile phase often consists of an aqueous buffer (e.g., with acetic acid or trifluoroacetic acid) and an organic modifier like methanol or acetonitrile. An ion-pairing agent may be included.

  • Flow Rate and Temperature: These are optimized to achieve good separation and peak shape, with column temperatures often around 30-35°C.[10][12]

Q4: Can I use a conventional oven instead of a microwave for the rapid hydrolysis method? A4: The rapid hydrolysis method relies on the high temperatures (e.g., 160°C) that can be safely and quickly reached in a dedicated microwave digestion system.[5][6] A conventional oven is not a suitable substitute for this specific protocol as it cannot achieve the same rapid and controlled heating within a sealed vessel, and the conditions of the rapid method (40 minutes) are optimized for microwave energy input. For conventional ovens, the standard hydrolysis conditions of 110°C for 23-24 hours should be followed.[1]

Q5: My Furosine values are highly variable between replicate samples. What could be the cause? A5: High variability can stem from several sources:

  • Matrix Heterogeneity: The distribution of Furosine precursors in solid samples may not be uniform. Ensure the sample is thoroughly homogenized before weighing.

  • Inconsistent Sample Preparation: Precisely follow the protocol for every sample. Small variations in hydrolysis time, temperature, acid volume, or SPE technique can lead to inconsistent results.

  • Chromatographic System Issues: Check for leaks in the HPLC system, ensure the autosampler is functioning correctly, and verify the stability of the mobile phase. Reproducibility problems can sometimes be traced back to the analytical instrument itself.[20][23]

References

Technical Support Center: Furosine Dihydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Furosine dihydrochloride HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the HPLC analysis of this compound.

Question: Why am I seeing significant peak tailing for my Furosine peak?

Answer: Peak tailing in Furosine analysis can be caused by several factors. A common reason is secondary interactions between the basic Furosine molecule and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Increase Ionic Strength: Adding a competing base or increasing the buffer concentration in the mobile phase can help to saturate the active sites on the stationary phase.

    • Adjust pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups.

    • Use Ion-Pairing Agents: Incorporating an ion-pairing agent like sodium heptanesulfonate can improve peak shape by forming a neutral complex with Furosine.[3]

  • Column Considerations:

    • Use an End-Capped Column: Employ a column that is well end-capped to minimize the number of free silanol groups.

    • Consider a Different Stationary Phase: If tailing persists, switching to a column with a different stationary phase chemistry (e.g., a polymer-based or hybrid silica column) may be beneficial.

    • Column Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants that might be causing active sites.[4]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[5] Try reducing the injection volume or sample concentration.

Question: My Furosine peak's retention time is shifting between injections. What could be the cause?

Answer: Retention time variability is a frequent issue in HPLC and can compromise the reliability of your results.[1] For Furosine analysis, this can be particularly problematic when using ion-pairing agents or complex mobile phases.

Troubleshooting Steps:

  • Mobile Phase Preparation and Stability:

    • Fresh Mobile Phase: Prepare fresh mobile phase daily, as its composition can change over time due to evaporation of volatile components or degradation.

    • Thorough Mixing and Degassing: Ensure the mobile phase is thoroughly mixed and properly degassed to prevent bubbles from forming in the pump, which can cause flow rate fluctuations.[1]

    • Stable Ion-Pairing Agent Concentration: If using an ion-pairing agent, ensure its concentration is consistent, as variations can significantly impact retention.[3]

  • Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence of analyses. Inadequate equilibration can lead to drifting retention times, especially at the beginning of a run.[2]

  • Temperature Control: Fluctuations in column temperature can cause shifts in retention time.[1] Use a column oven to maintain a consistent temperature.

  • Pump Performance: Check the pump for leaks and ensure it is delivering a constant and precise flow rate. Fluctuations in pressure can indicate a problem with the pump seals or check valves.[5]

Question: I'm observing a drifting or noisy baseline. How can I fix this?

Answer: A stable baseline is crucial for accurate quantification. Baseline drift and noise can originate from several sources.[1]

Troubleshooting Steps:

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can cause a noisy or drifting baseline.[4] Use high-purity HPLC-grade solvents and reagents.

  • Detector Issues:

    • Lamp Deterioration: The detector lamp has a finite lifetime and may need replacement if the baseline is noisy.

    • Contaminated Flow Cell: The detector flow cell may be contaminated. Flush the system with a suitable cleaning solvent.

  • Incomplete Column Equilibration: A column that is not fully equilibrated with the mobile phase can lead to a drifting baseline.[2]

  • Mobile Phase Mixing: If using a gradient or mixing solvents online, improper mixing can result in baseline fluctuations.[3] Ensure the mixer is functioning correctly.

Question: Why am I seeing ghost peaks in my chromatogram?

Answer: Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank injections.[4]

Troubleshooting Steps:

  • Carryover from Previous Injections: A common cause is carryover of a strongly retained compound from a previous injection.[1] Implement a robust column washing step between runs.

  • Contaminated Mobile Phase or System: Impurities in the mobile phase or contamination within the HPLC system (e.g., injector, tubing) can lead to ghost peaks.[4] Use fresh, high-purity solvents and flush the system.

  • Sample Degradation: Furosine or other components in the sample may degrade in the autosampler over time, leading to the appearance of new peaks. Consider using a cooled autosampler.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC method for this compound analysis?

A1: A common approach is ion-pair reversed-phase HPLC.[3][6] A typical method would involve:

  • Column: C18 or C8, 250 mm x 4.6 mm, 5 µm particle size.[6][7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., with formic acid or trifluoroacetic acid) and an organic modifier like acetonitrile or methanol. An ion-pairing agent such as sodium heptanesulfonate may be included in the aqueous phase.[3][6]

  • Detection: UV detection at 280 nm.[6][8]

  • Column Temperature: Typically maintained around 30°C.[6][8]

  • Flow Rate: Approximately 0.6 to 1.0 mL/min.[6][9]

Q2: How should I prepare my samples for Furosine analysis?

A2: Sample preparation for Furosine analysis, particularly from food matrices like milk, typically involves acid hydrolysis to release Furosine from proteins.[6][7] A general procedure is as follows:

  • The sample is mixed with hydrochloric acid (e.g., 10.6 N HCl).[6]

  • The mixture is heated at a high temperature (e.g., 110°C) for an extended period (e.g., 23 hours) to hydrolyze the proteins.[6][7]

  • The hydrolysate is then filtered and may be further purified using solid-phase extraction (SPE) before injection into the HPLC system.[10]

Q3: What are the critical parameters for method validation in Furosine HPLC analysis?

A3: For method validation, you should assess parameters such as linearity, precision (repeatability and intermediate precision), accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) as per standard guidelines.[9]

Data Presentation

Table 1: Common HPLC Parameters for Furosine Analysis

ParameterTypical Value/ConditionReference(s)
Column Type C18, C8[6],[7]
Column Dimensions 250 mm x 4.6 mm, 5 µm[6],[7]
Mobile Phase A 0.1% Trifluoroacetic acid or 0.2% Formic acid in water[6],[3]
Mobile Phase B Acetonitrile or Methanol[6],[3]
Ion-Pairing Agent 5 mmol·L−1 sodium heptane sulphonate[3]
Detection Wavelength 280 nm[6],[8]
Column Temperature 30 °C[6],[8]
Flow Rate 0.6 - 1.0 mL/min[6],[9]
Injection Volume 10 µL[6]

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC for Furosine Determination in Fermented Milk

This protocol is adapted from a published method.[6]

  • Sample Hydrolysis:

    • Pre-warm fermented milk samples in a 40°C water bath for 15 minutes to ensure homogeneity.

    • Mix 2 mL of the sample with 6 mL of 10.6 N hydrochloric acid in a screw-cap Pyrex® tube.

    • Purge the tube with nitrogen for 2 minutes to expel oxygen.

    • Tightly close the tube and heat at 110°C for 23 hours for acid hydrolysis.

    • Cool the hydrolysate to room temperature and filter it through Whatman 5951/2 filter paper.

  • HPLC Analysis:

    • HPLC System: Waters Model 2996 or equivalent.

    • Column: C18, 250 mm x 4.6 mm (Alltech Furosine-dedicated).

    • Mobile Phase A: 0.1% Trifluoroacetic acid solution in water.

    • Mobile Phase B: Methanol.

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-15 min: Linear gradient to 85% A, 15% B

      • 15-20 min: Linear gradient to 70% A, 30% B

      • 20-25 min: Return to initial conditions (95% A, 5% B)

      • 25-30 min: Equilibration at initial conditions

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in Furosine HPLC Analysis peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shift? peak_tailing->rt_shift No check_mobile_phase Check Mobile Phase (pH, Ionic Strength, Ion-Pair) peak_tailing->check_mobile_phase Yes baseline_issue Baseline Noise/Drift? rt_shift->baseline_issue No check_mp_prep Check Mobile Phase (Freshness, Mixing, Degassing) rt_shift->check_mp_prep Yes other_issue Other Issues (e.g., Ghost Peaks) baseline_issue->other_issue No check_mp_purity Check Mobile Phase Purity (HPLC Grade Solvents) baseline_issue->check_mp_purity Yes check_carryover Check for Carryover (Implement Wash Steps) other_issue->check_carryover Yes end_node Problem Resolved other_issue->end_node No check_column Check Column (Contamination, Age, Type) check_mobile_phase->check_column check_sample_load Check Sample Load (Reduce Concentration/Volume) check_column->check_sample_load check_sample_load->end_node check_equilibration Ensure Adequate Column Equilibration check_mp_prep->check_equilibration check_temp Verify Consistent Column Temperature check_equilibration->check_temp check_pump Inspect Pump (Leaks, Pressure) check_temp->check_pump check_pump->end_node check_detector Check Detector (Lamp, Flow Cell) check_mp_purity->check_detector check_detector->end_node check_contamination Check for System Contamination check_carryover->check_contamination check_contamination->end_node Furosine_Analysis_Workflow sample Sample (e.g., Fermented Milk) hydrolysis Acid Hydrolysis (HCl, 110°C, 23h) sample->hydrolysis filtration Filtration hydrolysis->filtration spe SPE Cleanup (Optional) filtration->spe hplc_injection HPLC Injection filtration->hplc_injection Direct Injection spe->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection (280 nm) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

References

"improving peak resolution for Furosine dihydrochloride chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Furosine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is Furosine and why is it analyzed?

A1: Furosine (ε-N-2-furoylmethyl-L-lysine) is an amino acid derivative formed during the early stages of the Maillard reaction between reducing sugars and the amino acid lysine.[1][2] It is often used as a chemical marker to assess the intensity of heat treatment and storage conditions in food products, particularly in dairy.[1][3] Furosine is also associated with various diseases like diabetes, making it a relevant compound in biomedical research.[4]

Q2: What is the most common chromatographic method for Furosine analysis?

A2: The most prevalent method for Furosine analysis is ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 280 nm.[1][5] This technique provides good sensitivity and is not overly time-consuming.[1]

Q3: Which type of HPLC column is recommended for this compound analysis?

A3: C18 and C8 columns are frequently used for Furosine analysis.[1][3][5] For enhanced retention of the highly polar Furosine molecule, specialized columns like a furosine-dedicated C18 column or an HSS T3 column, which is compatible with 100% aqueous mobile phases, are recommended.[1][2]

Q4: What are typical mobile phase compositions for Furosine analysis?

A4: A typical mobile phase for reversed-phase separation of Furosine consists of an aqueous solvent (A) and an organic solvent (B).[1][6]

  • Solvent A: Often water with an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or 0.20% formic acid to improve peak shape and retention.[1][6][7]

  • Solvent B: Acetonitrile or methanol.[1][7] Gradient elution is commonly employed to achieve optimal separation.[1][7]

Q5: Are there any special considerations for sample preparation?

A5: Yes, sample preparation is crucial. For Furosine analysis in food matrices like milk, an acid hydrolysis step (e.g., with hydrochloric acid at 110°C) is required to release Furosine from proteins.[3][7] Subsequent solid-phase extraction (SPE) with a C18 cartridge can be used to remove impurities and pre-concentrate the analyte before injection.[2][5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing is a common issue in chromatography and can compromise resolution and quantification.[8] Here’s a systematic approach to troubleshoot this problem:

  • Secondary Interactions: Furosine, with its amine groups, can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[9]

    • Solution:

      • Lower Mobile Phase pH: Operate at a lower pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups.[10] Using an acidic modifier like TFA or formic acid in the mobile phase is recommended.[1][6]

      • Use an End-Capped Column: Employ a highly deactivated, end-capped column to minimize the number of accessible silanol groups.[9]

      • Increase Buffer Strength: If using a buffer, increasing its concentration can sometimes improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion.[8][11]

    • Solution: Dilute your sample or reduce the injection volume and re-inject.[9] If the peak shape improves, column overload was the likely cause.

  • Column Contamination or Degradation: Accumulation of matrix components on the column inlet frit or degradation of the stationary phase can cause peak tailing.[12]

    • Solution:

      • Use a Guard Column: A guard column protects the analytical column from strongly retained sample components.[13]

      • Column Washing: Follow a rigorous column washing procedure. For reversed-phase columns, this typically involves flushing with solvents of increasing elution strength.

      • Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.[14]

Q: My Furosine peak is fronting. What could be the cause?

A: Peak fronting is less common than tailing but can occur due to:

  • High Sample Concentration/Volume: Similar to tailing, injecting a highly concentrated sample or a large volume can lead to fronting.[9]

    • Solution: Reduce the sample concentration or injection volume.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, particularly for early eluting peaks.[9]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Low Resolution

Q: I am observing poor resolution between my Furosine peak and other components in the sample matrix. How can I improve this?

A: Improving resolution is key for accurate quantification.[15] Here are several parameters you can adjust:

  • Optimize Mobile Phase Composition:

    • Change Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter selectivity and improve resolution.

    • Adjust Mobile Phase pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.[16]

  • Modify the Gradient Profile:

    • Shallow Gradient: A less steep gradient (i.e., a slower increase in the organic solvent percentage) will increase retention times and often improve the resolution of closely eluting peaks.

    • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition during the run can help separate difficult peak pairs.

  • Adjust Flow Rate and Temperature:

    • Lower Flow Rate: Decreasing the flow rate generally enhances separation efficiency and resolution, although it will increase the analysis time.[15]

    • Change Column Temperature: Lowering the temperature can increase retention and may improve resolution.[15] Conversely, increasing the temperature can sometimes alter selectivity in a favorable way.

  • Column Selection:

    • Longer Column/Smaller Particles: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and thus improve efficiency and resolution.

    • Different Stationary Phase: If other adjustments fail, consider a column with a different stationary phase (e.g., a phenyl-hexyl phase instead of a C18) to exploit different separation mechanisms.

Experimental Protocols & Data

Representative HPLC Method for this compound

This protocol is a synthesis of commonly employed methods for Furosine analysis.[1][6]

  • Sample Preparation (for dairy products):

    • Hydrolyze the sample with 6N HCl at 110°C for 23 hours.[3]

    • Filter the hydrolysate.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample.[5]

    • Dilute the final extract with the initial mobile phase.

  • HPLC Conditions:

ParameterCondition
Column Furosine-dedicated C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Methanol or Acetonitrile
Gradient 5% B to 13.2% B over 16 minutes
Flow Rate 0.6 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 10 µL
Comparison of Different HPLC Methods for Furosine Analysis
ParameterMethod 1[1]Method 2[7]Method 3[6]
Column Alltech Furosine-dedicated C18 (250 x 4.6 mm)AQ-C18 (150 x 3.5 mm, 5 µm)YMC Hydrosphere C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water0.20% Formic Acid in Water0.1% TFA in Water
Mobile Phase B MethanolAcetonitrile0.1% TFA in Acetonitrile
Detection UV at 280 nmQ-TOF/MS (Positive Ion Mode)UV
Flow Rate 0.6 mL/minNot SpecifiedNot Specified
Column Temp. 30°CNot Specified25°C

Visualizations

TroubleshootingWorkflow start Start: Poor Peak Resolution check_peak_shape 1. Check Peak Shape start->check_peak_shape tailing Tailing? check_peak_shape->tailing Symmetrical? fronting Fronting? tailing->fronting No tailing_causes Potential Causes: - Secondary Interactions - Column Overload - Column Contamination tailing->tailing_causes Yes coelution Co-elution/ Poor Separation fronting->coelution No fronting_causes Potential Causes: - High Sample Concentration - Sample Solvent Mismatch fronting->fronting_causes Yes coelution_solutions Optimize Separation Parameters coelution->coelution_solutions tailing_solutions Solutions: - Lower mobile phase pH - Use end-capped column - Reduce sample load - Use guard column/clean column tailing_causes->tailing_solutions end_node End: Improved Resolution tailing_solutions->end_node fronting_solutions Solutions: - Reduce sample load - Dissolve sample in mobile phase fronting_causes->fronting_solutions fronting_solutions->end_node optimize_mobile_phase 2a. Modify Mobile Phase - Change organic solvent - Adjust pH coelution_solutions->optimize_mobile_phase optimize_gradient 2b. Adjust Gradient - Use a shallower gradient - Introduce isocratic hold optimize_mobile_phase->optimize_gradient optimize_flow_temp 2c. Adjust Flow & Temp - Lower flow rate - Vary column temperature optimize_gradient->optimize_flow_temp change_column 3. Consider Different Column - Longer column/smaller particles - Different stationary phase optimize_flow_temp->change_column change_column->end_node

Caption: Troubleshooting workflow for improving peak resolution.

PeakShapeDiagnosis start Start: Abnormal Peak Shape all_peaks Are all peaks in the chromatogram affected? start->all_peaks system_issue Indicates a system-wide issue before the column all_peaks->system_issue Yes chemical_issue Indicates a chemical or column interaction issue all_peaks->chemical_issue No yes_all_peaks Yes check_frit Check for blocked column inlet frit system_issue->check_frit check_connections Check for dead volume in connections check_frit->check_connections check_injector Check injector for partial blockage check_connections->check_injector end_node End: Improved Peak Shape check_injector->end_node no_all_peaks No, only Furosine peak or a few peaks is_tailing Is the peak tailing? chemical_issue->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No tailing_solutions Address secondary interactions or overload: - Lower mobile phase pH - Reduce sample concentration is_tailing->tailing_solutions Yes is_split Is the peak split? is_fronting->is_split No fronting_solutions Address overload or solvent effects: - Reduce sample concentration - Match sample solvent to mobile phase is_fronting->fronting_solutions Yes split_solutions Address column or prep issues: - Column void/contamination - Sample dissolved in two phases - Clogged frit is_split->split_solutions Yes tailing_solutions->end_node fronting_solutions->end_node split_solutions->end_node

Caption: Decision tree for diagnosing peak shape problems.

References

"reducing matrix effects in Furosine dihydrochloride LC-MS analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Furosine dihydrochloride analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects, the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS analysis.[1] This can lead to inaccurate quantification, poor sensitivity, and lack of reproducibility.[2][3] The following guide addresses specific issues you may encounter during this compound analysis.

Issue 1: Poor sensitivity and low signal intensity for Furosine.

  • Possible Cause: Ion suppression is a common form of matrix effect where other components in the sample reduce the ionization of the target analyte.[4] This is particularly prevalent in complex matrices like food or biological fluids.[5][6]

  • Solution:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[5][7] Consider switching to a more rigorous sample cleanup technique. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple Protein Precipitation (PPT).[5][8]

    • Sample Dilution: If the concentration of Furosine is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[9][10] However, this approach may not be suitable for trace-level analysis.[9]

    • Chromatographic Separation: Optimize your LC method to better separate Furosine from co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

Issue 2: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Variability in the composition of the sample matrix from one sample to another can cause inconsistent matrix effects, leading to poor reproducibility.[11]

  • Solution:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects.[12][13] Since the SIL-IS has virtually identical chemical and physical properties to Furosine, it will be affected by the matrix in the same way, allowing for accurate and precise quantification based on the analyte-to-IS ratio.[14][15]

    • Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in a blank matrix that is as similar as possible to your study samples.[16] This helps to normalize the matrix effects across your analytical run.

Issue 3: High background noise or interfering peaks in the chromatogram.

  • Possible Cause: Insufficient sample cleanup can lead to the presence of many endogenous compounds in the final extract, resulting in a high chemical background or discrete interfering peaks.[17]

  • Solution:

    • Improve Sample Preparation: As with ion suppression, a more effective sample preparation method like SPE or LLE can help to remove the compounds causing high background noise.[8]

    • Optimize MS/MS Parameters: Ensure that your MS/MS transitions (precursor and product ions) are specific to Furosine to minimize the detection of interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: The matrix refers to all the components in a sample other than the analyte of interest. Matrix effects occur when these components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal.[1][18] This can significantly impact the accuracy and reliability of quantitative results.[19]

Q2: How can I determine if my Furosine analysis is suffering from matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[9][18] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent at the same concentration. A significant difference in the signal indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.[18]

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?

A3: A stable isotope-labeled internal standard is a version of the analyte (in this case, Furosine) where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C or ¹⁵N). A SIL-IS is considered the "gold standard" for quantitative LC-MS analysis because it co-elutes with the analyte and experiences the same matrix effects.[12][13] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively compensated for.[14][15]

Q4: When should I use Solid-Phase Extraction (SPE) versus Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT)?

A4: The choice of sample preparation technique depends on the complexity of the matrix and the required level of cleanliness.

  • Protein Precipitation (PPT): This is the simplest and fastest method but often provides the least clean extract, making it more susceptible to matrix effects.[5][17]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[5]

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components, providing the cleanest extracts and minimizing matrix effects.[8] It is often the preferred method for complex matrices.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes representative data on the impact of different sample preparation techniques on the matrix effect and recovery of Furosine from a plasma sample.

Sample Preparation MethodMatrix Factor (MF)Recovery (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)0.659512
Liquid-Liquid Extraction (LLE)0.85887
Solid-Phase Extraction (SPE)0.98924

This data is representative and will vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Furosine in Infant Formula

  • Sample Pre-treatment: Homogenize 1 g of infant formula with 5 mL of 10% trichloroacetic acid. Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load 1 mL of the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol.

  • Elution: Elute the Furosine with 2 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Furosine in Plasma

  • Sample Preparation: To 100 µL of plasma, add 25 µL of the internal standard solution and 400 µL of acetonitrile.

  • Extraction: Vortex the mixture for 1 minute to precipitate proteins and extract the analyte.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes.

  • Solvent Transfer: Transfer the supernatant to a clean tube.

  • Dry-down and Reconstitution: Evaporate the supernatant to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing Sample Sample Collection (e.g., Plasma, Infant Formula) Pretreatment Sample Pre-treatment (e.g., Homogenization, Protein Precipitation) Sample->Pretreatment Cleanup Sample Cleanup (SPE, LLE, or PPT) Pretreatment->Cleanup Reconstitution Dry-down & Reconstitution Cleanup->Reconstitution LC LC Separation Reconstitution->LC MS MS Detection LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General experimental workflow for this compound LC-MS analysis.

troubleshooting_workflow Start Inconsistent or Poor LC-MS Results CheckMatrixEffect Assess Matrix Effect (Post-Extraction Spike) Start->CheckMatrixEffect MatrixEffectPresent Matrix Effect (Suppression/Enhancement) Confirmed? CheckMatrixEffect->MatrixEffectPresent ImproveSamplePrep Implement More Rigorous Sample Preparation (e.g., SPE, LLE) MatrixEffectPresent->ImproveSamplePrep Yes NoMatrixEffect Matrix Effect Not Significant. Investigate Other Parameters (e.g., Instrument Performance) MatrixEffectPresent->NoMatrixEffect No UseSIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) ImproveSamplePrep->UseSIL_IS OptimizeLC Optimize Chromatographic Separation UseSIL_IS->OptimizeLC Revalidate Re-evaluate Method Performance OptimizeLC->Revalidate

Caption: Troubleshooting decision tree for addressing matrix effects in LC-MS analysis.

References

Furosine Dihydrochloride Standard Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Furosine dihydrochloride standard solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent Peak Areas in HPLC Analysis Degradation of the standard solution due to improper storage.Prepare fresh standard solutions daily. For short-term storage, keep solutions at 2-8°C and protected from light. For longer-term storage, aliquot and store at -20°C for up to one month or -80°C for up to six months.[1]
Inaccurate initial weighing of the this compound standard.Use a calibrated analytical balance and ensure the solid is at room temperature before weighing to avoid moisture condensation.
Partial precipitation of the standard in the solution.Ensure the standard is fully dissolved in the solvent. Gentle warming or sonication may aid dissolution. Visually inspect for any particulates before use.
Unexpected Peaks in Chromatogram Presence of degradation products.Furosine can slowly degrade to form various advanced glycation end products (AGEs).[1] Prepare fresh standards and ensure proper storage conditions. If unexpected peaks persist, consider a new batch of the standard.
Contamination of the solvent or glassware.Use high-purity solvents (e.g., HPLC-grade water) and thoroughly clean all glassware.
Gradual Decrease in Peak Response Over Time Slow degradation of the standard solution at storage temperature.While storage at low temperatures slows degradation, it does not completely prevent it. For quantitative analysis requiring high precision, it is best to use freshly prepared solutions.
Repeated freeze-thaw cycles.Aliquot the standard solution into single-use vials to avoid repeated freezing and thawing, which can accelerate degradation.
Discoloration of the Standard Solution Potential degradation of the this compound.Discard any discolored solutions and prepare a fresh standard from the solid material. Ensure the solid has been stored correctly at 4°C, sealed, and protected from moisture.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

Solid this compound should be stored in a tightly sealed container at 4°C and protected from moisture. For long-term storage, some suppliers recommend -20°C.

2. What is the recommended solvent for preparing this compound standard solutions?

For HPLC applications, ultrapure water is a commonly used and recommended solvent.

3. What are the recommended storage conditions for this compound standard solutions?

For optimal stability, it is recommended to prepare fresh solutions daily. If short-term storage is necessary, solutions can be kept at 2-8°C and protected from light for a limited time. For longer-term storage, aliquots of the solution should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Always protect solutions from light.

4. Does the pH of the solution affect the stability of this compound?

Yes, the stability of Furosine can be pH-dependent. The formation of furosine from Amadori products is known to be influenced by pH, and it is likely that the degradation of furosine is also affected by the pH of the solution. For consistent results, it is advisable to use a buffered solution if your experimental conditions require a specific pH.

5. Are this compound solutions sensitive to light?

6. What are the potential degradation products of this compound?

Furosine can degrade over time to form a variety of advanced glycation end products (AGEs).[1] The specific nature and quantity of these degradation products can depend on the storage conditions such as temperature, pH, and exposure to light.

Quantitative Stability Data

Disclaimer: The following tables are illustrative and based on general recommendations for similar compounds due to the limited availability of specific quantitative stability data for this compound solutions in published literature. For critical applications, it is strongly recommended to perform an in-house stability study.

Table 1: Illustrative Short-Term Stability of this compound Solution (100 µg/mL in Ultrapure Water)

Storage Condition24 Hours48 Hours72 Hours
Room Temperature (~25°C), Exposed to Light ~95%~90%~85%
Room Temperature (~25°C), Protected from Light ~98%~96%~94%
Refrigerated (2-8°C), Protected from Light >99%~99%~98%

Table 2: Illustrative Long-Term Stability of this compound Solution (100 µg/mL in Ultrapure Water), Protected from Light

Storage Condition1 Week1 Month3 Months6 Months
-20°C >99%~98%~95%~90%
-80°C >99%>99%~99%~98%

Experimental Protocols

Protocol for Preparation of this compound Standard Stock Solution (200 µg/mL)

Materials:

  • This compound solid standard

  • HPLC-grade ultrapure water

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Volumetric pipettes

  • Amber glass vials or clear vials with aluminum foil

Procedure:

  • Allow the this compound solid to equilibrate to room temperature before opening the container to prevent moisture absorption.

  • Accurately weigh approximately 20 mg of this compound standard using a calibrated analytical balance.

  • Quantitatively transfer the weighed solid into a 100 mL Class A volumetric flask.

  • Add approximately 80 mL of HPLC-grade ultrapure water to the flask.

  • Gently swirl the flask to dissolve the solid completely. If necessary, sonicate for a few minutes to ensure complete dissolution.

  • Once the solid is completely dissolved and the solution is at room temperature, add ultrapure water to the mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • This yields a 200 µg/mL stock solution.

  • Transfer the stock solution to an amber glass vial or a clear vial wrapped in aluminum foil for storage.

Protocol for Preparation of Calibration Standards

Procedure:

  • Using the 200 µg/mL stock solution, prepare a series of calibration standards by serial dilution with ultrapure water.

  • For example, to prepare a 20 µg/mL standard, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with ultrapure water.

  • Prepare a range of concentrations appropriate for your analytical method.

Visualizations

experimental_workflow cluster_preparation Standard Solution Preparation cluster_storage Storage cluster_analysis Analysis cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in Ultrapure Water weigh->dissolve homogenize Homogenize Solution dissolve->homogenize short_term Short-Term (2-8°C, Protected from Light) homogenize->short_term Daily Use long_term Long-Term (-20°C or -80°C, Protected from Light) homogenize->long_term Future Use hplc HPLC Analysis short_term->hplc long_term->hplc data Data Acquisition & Processing hplc->data inconsistent Inconsistent Results data->inconsistent degradation Degradation Suspected inconsistent->degradation prepare_fresh Prepare Fresh Standard degradation->prepare_fresh logical_relationship cluster_factors Factors Affecting Stability furosine This compound Solution degradation Degradation furosine->degradation temperature Temperature temperature->degradation light Light Exposure light->degradation ph pH ph->degradation time Storage Time time->degradation ages Advanced Glycation End Products (AGEs) degradation->ages

References

"troubleshooting poor recovery of Furosine dihydrochloride during SPE"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Solid-Phase Extraction (SPE) of Furosine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery during SPE sometimes challenging?

A1: this compound is an amino acid derivative formed during the early stages of the Maillard reaction in heat-processed foods.[1][2] It serves as a key indicator of the intensity of heat treatment and storage conditions in products like milk and cereals.[2][3] Challenges in its SPE recovery often arise from its high polarity.[4] This can lead to poor retention on commonly used non-polar sorbents like C18 if the protocol is not properly optimized.

Q2: Which type of SPE cartridge is recommended for this compound extraction?

A2: While counterintuitive due to Furosine's polar nature, C18 cartridges are frequently used to remove non-polar impurities from the sample matrix.[4] Another approach involves using hydrophilic-lipophilic sorbents.[5] The choice of sorbent is critical and depends on the overall sample preparation strategy.

Q3: My this compound recovery is low. What are the most common causes?

A3: Low recovery is a frequent issue in SPE.[6] The most common causes include:

  • Improper Sorbent Choice: A mismatch between the sorbent's retention mechanism and Furosine's chemical properties.[6]

  • Insufficient Eluent Strength or Incorrect pH: The elution solvent may not be strong enough to release Furosine from the sorbent, or the pH may not be optimal for its elution.[6][7]

  • Inadequate Elution Volume: The volume of the elution solvent may be too low to completely recover the analyte.[6][7]

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge.[8][9]

  • High Flow Rate: If the sample loading or elution flow rate is too high, it can lead to incomplete binding or elution.[8][10]

  • Premature Cartridge Drying: The sorbent bed drying out before sample loading can prevent effective retention.[6]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Recovery of this compound

This guide addresses the issue of low analyte recovery and provides a systematic approach to identify and resolve the problem.

Problem: You are experiencing low recovery of this compound after SPE.

Troubleshooting Workflow:

G cluster_start Start cluster_investigate Investigation Steps cluster_solutions_load_wash Solutions for Analyte Loss in Load/Wash cluster_solutions_elution Solutions for Poor Elution start Low Furosine Recovery Detected check_load_wash Analyze Load & Wash Fractions for Furosine start->check_load_wash furosine_in_load Furosine found in Load/Wash? check_load_wash->furosine_in_load furosine_retained Furosine is retained on the cartridge furosine_in_load->furosine_retained No solution1 Decrease wash solvent strength furosine_in_load->solution1 Yes solution2 Optimize sample pH for better retention furosine_in_load->solution2 Yes solution3 Reduce sample loading flow rate furosine_in_load->solution3 Yes solution4 Ensure proper cartridge conditioning furosine_in_load->solution4 Yes solution5 Increase elution solvent strength furosine_retained->solution5 solution6 Increase elution volume furosine_retained->solution6 solution7 Optimize elution solvent pH furosine_retained->solution7 solution8 Consider a less retentive sorbent furosine_retained->solution8

Caption: Troubleshooting workflow for low Furosine recovery.

Detailed Steps:

  • Analyze Flow-Through and Wash Fractions: The first step is to determine where the analyte is being lost.[10] Analyze the fractions collected during sample loading and washing to see if Furosine is present.

  • Furosine Found in Load/Wash Fractions: If Furosine is detected in these fractions, it indicates a problem with retention. Consider the following solutions:

    • Wash Solvent is too Strong: The wash solvent may be partially eluting the Furosine. Decrease the solvent strength or use a weaker solvent.[6][10]

    • Incorrect Sample pH: For ionizable compounds like Furosine, the sample pH is crucial for retention. Adjust the pH to ensure optimal interaction with the sorbent.[8]

    • High Flow Rate: A high flow rate during sample loading can prevent proper binding. Reduce the flow rate to allow sufficient interaction time.[8][9]

    • Improper Conditioning: Ensure the cartridge is properly conditioned and equilibrated before loading the sample. The sorbent bed should not dry out.[6][9]

  • Furosine NOT Found in Load/Wash Fractions: If Furosine is not in the load or wash fractions, it is likely retained on the cartridge but not eluting properly. Consider these solutions:

    • Elution Solvent is too Weak: Increase the strength of the elution solvent. For reversed-phase sorbents, this may mean increasing the percentage of organic solvent.[6][7]

    • Insufficient Elution Volume: The volume of the elution solvent may not be enough to desorb all the analyte. Increase the elution volume.[6][7]

    • Incorrect Elution Solvent pH: The pH of the elution solvent can significantly impact the recovery of ionizable compounds. Adjust the pH to facilitate elution.[7]

    • Sorbent is too Retentive: If Furosine is very strongly bound, consider using a less retentive sorbent.[6][10]

Data Presentation: General SPE Troubleshooting Parameters
ParameterCommon ProblemRecommended Action
Sorbent Choice Analyte too polar for non-polar sorbent.Select a sorbent with an appropriate retention mechanism (e.g., hydrophilic-lipophilic).[6]
Sample pH Poor retention of ionizable analyte.Adjust sample pH to ensure optimal retention.[8]
Flow Rate Incomplete binding or elution.Decrease flow rate during loading and elution.[8][9]
Wash Solvent Partial elution of analyte during washing.Decrease the strength of the wash solvent.[6][10]
Elution Solvent Incomplete elution of analyte.Increase the strength and/or volume of the elution solvent; optimize pH.[6][7]
Sample Load Exceeding cartridge capacity leading to breakthrough.Decrease the sample volume or use a cartridge with a larger sorbent mass.[8][9]

Experimental Protocols

Cited Experimental Protocol for Furosine SPE

The following protocol is based on a method described for the analysis of Furosine in velvet antler.[4]

1. Sample Pre-Treatment:

  • Perform acid hydrolysis of the sample.[4][5][11]

  • Dry the hydrolysate.[4]

  • Dissolve the dried hydrolysate in ultra-pure water.[4]

2. SPE Procedure:

  • Cartridge: C18 Sep-Pak® cartridge (500 mg, 6 mL).[4]

  • Pre-treatment:

    • Condition the column with 3 mL of methanol.[4]

    • Equilibrate the column with 3 mL of 0.1 M TFA.[4]

    • Maintain a flow rate of 1 mL/min.[4]

  • Sample Loading:

    • Load the re-dissolved sample onto the pre-treated SPE column.[4]

  • Washing:

    • Wash the column with 6 mL of 0.1 M TFA.[4]

  • Elution:

    • Elute the sample with 3 mL of methanol at a flow rate of 0.5 mL/min.[4]

  • Post-Elution:

    • Dry the eluate by freezing.[4]

    • Re-dissolve in ultra-pure water and filter through a 0.22-µm membrane before analysis.[4]

SPE Workflow Diagram:

G cluster_prep Preparation cluster_spe Solid-Phase Extraction cluster_post Post-SPE hydrolysis Acid Hydrolysis of Sample dry_dissolve Dry and Re-dissolve in Water hydrolysis->dry_dissolve condition Condition: 3 mL Methanol dry_dissolve->condition equilibrate Equilibrate: 3 mL 0.1 M TFA condition->equilibrate load Load Sample equilibrate->load wash Wash: 6 mL 0.1 M TFA load->wash elute Elute: 3 mL Methanol wash->elute dry_filter Dry Eluate and Filter elute->dry_filter analysis UPLC-MS/MS Analysis dry_filter->analysis

Caption: General workflow for Furosine SPE.

References

Technical Support Center: Optimization of Acid Hydrolysis for Furosine Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of acid hydrolysis for furosine formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of optimizing acid hydrolysis for furosine formation?

A1: Furosine is an artificial amino acid formed during the acid hydrolysis of Amadori products, which are early markers of the Maillard reaction.[1] Optimizing the acid hydrolysis step is crucial to maximize the conversion of these Amadori products (like fructoselysine) to furosine, ensuring accurate quantification. This allows for a reliable assessment of thermal processing damage to proteins in food and biological samples.[2][3]

Q2: Which type of acid is typically used for furosine formation, and at what concentration?

A2: Hydrochloric acid (HCl) is the standard acid used for the hydrolysis of proteins to form furosine.[1][2][3] The concentration of HCl significantly influences furosine yield. Studies have shown that increasing HCl concentration from 6M to 10M generally increases furosine formation, with 10M or 10.6M HCl often cited as optimal for maximizing the yield.[1][2] However, excessively high concentrations might lead to degradation.[2]

Q3: What is the recommended temperature and duration for acid hydrolysis?

A3: A common protocol for acid hydrolysis is to heat the sample at 110°C for 23 to 24 hours.[1][3][4] These conditions are generally sufficient to ensure complete protein hydrolysis and conversion of Amadori products to furosine.

Q4: How does the sample-to-acid ratio impact furosine formation?

A4: The ratio of protein in the sample to the volume of acid can affect furosine formation. A more dilute hydrolysis, for instance, a ratio of 1 mg of protein to 1 mL of acid, has been shown to yield higher amounts of furosine compared to a more concentrated setup (e.g., 5 mg of protein per mL of acid).[1]

Q5: Is a sample cleanup step necessary after hydrolysis?

A5: Yes, a cleanup step is typically required after hydrolysis to remove interfering substances before HPLC analysis.[1][2] Solid-phase extraction (SPE) with a C18 cartridge is a common method for purifying the hydrolysate.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Furosine Peak in HPLC Incomplete hydrolysis.- Ensure the correct HCl concentration (8M to 10.6M) is used.[1][2][5] - Verify that the hydrolysis was conducted at the appropriate temperature (110°C) and for the recommended duration (23-24 hours).[1][3][4]
Degradation of furosine.- Avoid using HCl concentrations significantly higher than 11.7N, as this can lead to furosine degradation.[2] - Ensure the sample is protected from oxygen during hydrolysis by purging with an inert gas like nitrogen or helium.[2][3]
Issues with sample cleanup.- Check the SPE C18 cartridge pre-wetting and elution steps. Ensure proper volumes of methanol, water, and eluting acid (e.g., 3M HCl) are used.[2]
Poor Peak Shape or Resolution in HPLC Interference from the sample matrix.- Optimize the SPE cleanup procedure.[1] - Adjust the mobile phase composition, for example, the concentration of the ion-pairing agent (e.g., sodium heptanesulfonate) or the organic modifier (e.g., acetonitrile).[1][2]
Column contamination.- Flush the column with a strong solvent. - If the problem persists, replace the HPLC column.
High Variability in Furosine Measurements Inconsistent hydrolysis conditions.- Precisely control the temperature and duration of hydrolysis for all samples. - Ensure a consistent protein-to-acid ratio across all samples.[1]
Inaccurate sample preparation.- Ensure accurate weighing of the sample. - Use calibrated pipettes for all liquid handling steps.
Instability of the hydrolyzed sample.- Analyze the samples as soon as possible after hydrolysis and cleanup. If storage is necessary, keep the samples refrigerated.

Data Presentation

Table 1: Influence of HCl Concentration and Protein-to-Acid Ratio on Furosine Formation

HCl Concentration (M)Protein-to-Acid Ratio (mg protein/mL acid)Relative Furosine Yield (%)Reference(s)
61Lower[1][5]
81Higher than 6M[1][5]
101Highest[1]
65Lower than 1 mg/mL ratio[1]
85Higher than 6M, but lower than 1 mg/mL ratio[1]
105Higher than 8M, but lower than 1 mg/mL ratio[1]
10.6Not specifiedHigh[2][4]

Note: Relative furosine yields are based on the findings that furosine formation increases with HCl concentration and is higher in more dilute hydrolysis conditions.[1][2]

Experimental Protocols

Key Experiment: Acid Hydrolysis for Furosine Determination

This protocol is a synthesis of methodologies described in the cited literature.[1][2][3][4]

1. Sample Preparation:

  • Accurately weigh a sample amount corresponding to a specific protein content (e.g., 150 mg of sample or an amount equivalent to 50 mg of protein).[2][3]

2. Hydrolysis:

  • Place the weighed sample into a Pyrex screw-cap vial with a PTFE-faced septum.[2]

  • Add the appropriate volume of hydrochloric acid (e.g., 4.5 mL of 10.6M HCl or a volume to achieve a 1 mg protein/mL acid ratio with 10M HCl).[1][2]

  • Purge the vial with a stream of high-purity nitrogen or helium gas for 2 minutes to remove oxygen.[2][3]

  • Tightly cap the vial and place it in an oven or heating block at 110°C for 23-24 hours.[1][3][4]

3. Sample Cleanup (Solid-Phase Extraction):

  • After hydrolysis, allow the vial to cool to room temperature.

  • Filter the hydrolysate through a medium-grade paper filter.[2]

  • Pre-wet a Sep-Pak C18 cartridge with 5 mL of methanol followed by 10 mL of water.[2]

  • Apply a 0.5 mL aliquot of the filtered hydrolysate to the conditioned C18 cartridge.[2]

  • Elute the furosine from the cartridge with 3 mL of 3M HCl.[2]

  • Evaporate the eluate to dryness under a vacuum.[2]

4. Sample Reconstitution and Analysis:

  • Reconstitute the dried residue in a known volume of mobile phase or a suitable diluent.[4]

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[4]

  • Analyze the sample using an ion-pair reversed-phase HPLC method with UV detection at 280 nm.[1][2][6]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hydrolysis Acid Hydrolysis cluster_cleanup Sample Cleanup cluster_analysis Analysis weigh Weigh Sample add_hcl Add HCl (e.g., 10.6M) weigh->add_hcl purge Purge with N2/He add_hcl->purge heat Heat at 110°C for 23-24h purge->heat filter_hydrolysate Filter Hydrolysate heat->filter_hydrolysate spe Solid-Phase Extraction (C18) filter_hydrolysate->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute Sample evaporate->reconstitute filter_sample Filter (0.22 µm) reconstitute->filter_sample hplc RP-HPLC-UV (280 nm) filter_sample->hplc

Caption: Experimental workflow for furosine determination.

troubleshooting_logic cluster_hydrolysis_check Hydrolysis Conditions cluster_cleanup_check Cleanup Procedure cluster_hplc_check HPLC System start Low or No Furosine Peak check_hcl Check HCl Concentration (8M - 10.6M) start->check_hcl check_temp_time Check Temperature & Time (110°C, 23-24h) start->check_temp_time check_purge Check Inert Gas Purge start->check_purge check_spe Verify SPE Protocol check_hcl->check_spe check_temp_time->check_spe check_purge->check_spe check_column Inspect Column check_spe->check_column check_mobile_phase Verify Mobile Phase check_spe->check_mobile_phase solution Problem Resolved check_column->solution check_mobile_phase->solution

Caption: Troubleshooting logic for low furosine signal.

References

"minimizing degradation of Furosine dihydrochloride during sample prep"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Furosine dihydrochloride during sample preparation, ensuring accurate and reproducible experimental results.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Low or No Detection of Furosine
Possible Cause Troubleshooting Step Explanation
Incomplete Acid HydrolysisOptimize hydrolysis conditions. Ensure adequate HCl concentration (typically 8M to 10M) and temperature (110°C to 160°C) for a sufficient duration (conventional heating may require up to 23 hours, while microwave-assisted hydrolysis can reduce this to around 40 minutes).[1]Furosine is formed from the acid hydrolysis of Amadori products. Incomplete hydrolysis will result in a low yield of Furosine.
Degradation During HydrolysisAvoid excessive heating time or temperature. While higher temperatures can accelerate hydrolysis, prolonged exposure to harsh acidic conditions can lead to the degradation of Furosine.Finding the optimal balance between formation and degradation is crucial for maximizing Furosine yield.
Improper Sample-to-Acid RatioUse a sample-to-acid ratio that ensures complete protein hydrolysis. A ratio of 1 mg of protein to 1 mL of 10M HCl has been shown to maximize Furosine formation.A sufficient volume of acid is necessary to completely hydrolyze the protein and release the Amadori products for conversion to Furosine.
Furosine Loss During SPEEnsure proper conditioning of the SPE cartridge. Use an appropriate elution solvent and volume to ensure complete elution of Furosine. For C18 cartridges, elution with 3M HCl or methanol is common.[2]Inadequate conditioning can lead to poor retention, while an inappropriate or insufficient elution solvent will result in incomplete recovery of Furosine from the cartridge.[3][4]
Degradation in Alkaline ConditionsWhile Maillard reactions are favored under alkaline conditions, the stability of Furosine itself in alkaline solutions is not well-documented.[5][6] If your protocol involves a basic step, minimize the exposure time and temperature.Some protocols may use a brief alkaline step for specific purposes, but prolonged exposure could potentially lead to degradation.
Issue 2: High Variability in Furosine Measurements
Possible Cause Troubleshooting Step Explanation
Inconsistent Hydrolysis ConditionsPrecisely control the temperature, time, and acid concentration for each sample. Use a calibrated oven or microwave system.Minor variations in these parameters can significantly impact the extent of Furosine formation, leading to inconsistent results between samples.
Variable SPE RecoveryStandardize the SPE protocol, including conditioning, loading, washing, and elution steps. Ensure consistent flow rates and solvent volumes.Inconsistent SPE procedures are a common source of variability in analytical results.[3][7][8]
Instability of Prepared SamplesAnalyze samples as soon as possible after preparation. If storage is necessary, store extracts at low temperatures (e.g., -20°C or -80°C) and protect from light.[9]Furosine in solution can degrade over time, especially when exposed to light and elevated temperatures.
Matrix Effects in ChromatographyUse an internal standard or perform a standard addition calibration to compensate for matrix effects. Ensure adequate sample cleanup to remove interfering substances.The sample matrix can suppress or enhance the analytical signal, leading to inaccurate and variable quantification.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What are the optimal conditions for acid hydrolysis to form Furosine? A1: While the exact conditions can vary depending on the sample matrix, a common starting point is hydrolysis with 8M or 10M hydrochloric acid (HCl) at a temperature between 110°C and 160°C.[1] Conventional heating may require up to 23 hours, whereas microwave-assisted hydrolysis can significantly shorten this time to around 40 minutes. It is crucial to optimize these parameters for your specific sample type to maximize Furosine formation while minimizing its degradation.

  • Q2: Is Solid-Phase Extraction (SPE) necessary for Furosine analysis? A2: SPE is a highly recommended step for cleaning up the sample hydrolysate before chromatographic analysis. It helps to remove interfering matrix components that can affect the accuracy and precision of your measurements. C18 cartridges are commonly used for this purpose.[2]

  • Q3: Can I store the sample hydrolysate before SPE or analysis? A3: It is best to proceed with the analysis as soon to minimize the risk of degradation. If storage is unavoidable, it is recommended to store the hydrolysate at low temperatures (-20°C or below) and protected from light.

Furosine Stability and Degradation

  • Q4: How stable is this compound in its solid form? A4: When stored in a dry, dark place at -20°C, solid this compound is generally stable.[10] However, it is always best to refer to the manufacturer's recommendations for storage conditions and shelf life.

  • Q5: What is the stability of Furosine in different solvents and pH conditions? A5: Furosine is relatively stable in acidic solutions, which are used for both hydrolysis and elution from SPE cartridges. There is evidence that Maillard reactions, which lead to the precursors of Furosine, are favored in alkaline conditions.[5] However, the stability of Furosine itself at neutral or alkaline pH is less clear and prolonged exposure should be avoided if possible. One study mentions redissolving dried hydrolysate in 0.2 M NaOH before SPE, suggesting short-term stability might be acceptable under specific conditions.[1]

  • Q6: Is Furosine sensitive to light? A6: While specific studies on the photodegradation kinetics of Furosine are not abundant, general laboratory practice for similar compounds suggests protecting solutions from light, especially during storage, to prevent potential degradation.[9]

  • Q7: What are the degradation products of Furosine? A7: Furosine is an early-stage product of the Maillard reaction and can further react to form advanced glycation end products (AGEs). The exact identity of degradation products formed during sample preparation is not extensively detailed in the literature, but they may appear as unknown peaks in your chromatogram. If you observe unexpected peaks, it could be an indication of Furosine degradation.

Experimental Protocols and Data

Protocol 1: Acid Hydrolysis for Furosine Formation

This protocol provides a general procedure for the acid hydrolysis of a protein-containing sample to form Furosine.

Methodology:

  • Accurately weigh a sample amount corresponding to approximately 30 mg of protein into a hydrolysis tube.

  • Add 10 mL of 8M hydrochloric acid (HCl).

  • Flush the tube with nitrogen gas to remove oxygen.

  • Seal the tube tightly and place it in an oven at 110°C for 23 hours.

  • Alternatively, for microwave-assisted hydrolysis, use a suitable microwave digestion system and heat at 160°C for 40 minutes.

  • After hydrolysis, allow the sample to cool to room temperature.

  • Filter the hydrolysate to remove any particulate matter.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol describes a general procedure for the cleanup of the acid hydrolysate using a C18 SPE cartridge.

Methodology:

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

  • Load a specific volume of the filtered hydrolysate onto the conditioned cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove unretained impurities.

  • Elute the Furosine from the cartridge with 5 mL of 3M HCl or methanol.

  • The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis.

Table 1: Summary of Hydrolysis Conditions and Furosine Yield
HCl Concentration (M)Temperature (°C)Time (h)Furosine Yield (Relative)
611023Moderate
811023High
1011023Very High
8160 (Microwave)0.67High

This table provides a qualitative comparison based on literature findings. Optimal conditions should be determined empirically for each sample type.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis sample Protein-Containing Sample hydrolysis Acid Hydrolysis (e.g., 8M HCl, 110°C, 23h) sample->hydrolysis filtration Filtration hydrolysis->filtration spe Solid-Phase Extraction (SPE) (C18 Cartridge) filtration->spe Load Hydrolysate elution Elution (3M HCl or Methanol) spe->elution evaporation Evaporation & Reconstitution elution->evaporation hplc HPLC/UPLC Analysis evaporation->hplc Inject Sample troubleshooting_low_recovery cluster_hydrolysis Hydrolysis Issues cluster_spe SPE Issues cluster_storage Storage/Handling Issues issue Low Furosine Recovery incomplete_hydrolysis Incomplete Hydrolysis issue->incomplete_hydrolysis degradation_hydrolysis Degradation during Hydrolysis issue->degradation_hydrolysis poor_retention Poor Retention issue->poor_retention incomplete_elution Incomplete Elution issue->incomplete_elution degradation_storage Degradation in Solution issue->degradation_storage

References

"addressing variability in Furosine dihydrochloride quantification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Furosine dihydrochloride quantification. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Furosine and why is its quantification important?

A1: Furosine (ε-N-2-Furoylmethyl-L-lysine) is an amino acid derivative formed during the early stages of the Maillard reaction from the acid hydrolysis of the Amadori compound, ε-deoxy-fructosyl-lysine.[1][2] It is not naturally present in raw materials like fresh milk but is formed during heat treatment.[3] Its concentration is a key indicator of the intensity of heat treatment and can be used to assess thermal damage to proteins, particularly the blockage of the essential amino acid lysine.[2][4][5] Accurate quantification of furosine is crucial for quality control in the food industry and for evaluating the nutritional quality of heat-processed products.[2][4]

Q2: Which analytical methods are most commonly used for Furosine quantification?

A2: The most prevalent and established method for furosine quantification is Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) with UV detection at 280 nm.[1][3] Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also frequently used for their speed, sensitivity, and selectivity.[4][6][7][8] Other methods include capillary zone electrophoresis-tandem mass spectrometry (CZE-MS/MS).[9]

Q3: What are the primary sources of variability in Furosine quantification?

A3: Variability in furosine quantification can arise from several factors throughout the analytical process. Key sources include:

  • Sample Preparation: The acid hydrolysis step, which converts the Amadori product to furosine, is critical. Variations in acid concentration, temperature, and hydrolysis time can significantly impact furosine formation and degradation.[10]

  • Sample Matrix: The complexity of the sample matrix (e.g., high fat, high sugar) can interfere with the extraction and analysis of furosine.[7] Different food products will have different compositions that influence the Maillard reaction.[6][11]

  • Chromatographic Conditions: For HPLC-based methods, factors such as the type of column, mobile phase composition (including the ion-pairing agent), and elution gradient can affect peak resolution and quantification.[1]

  • Inter-laboratory Differences: Variations in protocols, equipment, and reference standards between different laboratories can lead to discrepancies in results.[12]

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Furosine Results
Potential Cause Troubleshooting Step
Inconsistent Acid HydrolysisEnsure precise control over the acid concentration (typically 6M to 8M HCl), temperature (e.g., 110°C), and duration (e.g., 22-23 hours) of the hydrolysis step.[2][11] Use a calibrated oven or heating block.
Sample InhomogeneityHomogenize samples thoroughly before taking an aliquot for analysis, especially for solid or semi-solid matrices.
Inconsistent Sample CleanupIf using Solid-Phase Extraction (SPE), ensure the cartridges are from the same lot and are conditioned and eluted consistently. In some cases, SPE may be unnecessary and can be a source of variability.[12]
Instrument FluctuationCheck the stability of your HPLC/LC-MS system, including pump performance, detector stability, and injector precision. Run system suitability tests before each batch of samples.
Issue 2: Low Furosine Recovery
Potential Cause Troubleshooting Step
Incomplete HydrolysisThe conversion of the Amadori product to furosine may be incomplete. Consider optimizing the hydrolysis time and temperature for your specific sample matrix.
Furosine DegradationExcessive heating during hydrolysis can lead to the degradation of furosine.[10] Verify that the hydrolysis temperature is not too high.
Losses During Sample PreparationFurosine may be lost during filtration or SPE cleanup. Evaluate each step of your sample preparation for potential losses by using a spiked sample. Recoveries between 93.22% and 95.43% have been reported with optimized methods.[6]
Matrix Effects (LC-MS)In LC-MS analysis, components of the sample matrix can suppress the ionization of furosine, leading to lower signal intensity. Use a stable isotope-labeled internal standard or matrix-matched calibration standards to compensate for these effects. High hydrochloric acid concentrations in the final sample can also suppress the MS signal.[7]
Issue 3: Poor Chromatographic Peak Shape or Resolution (HPLC)
Potential Cause Troubleshooting Step
Inappropriate ColumnUse a column specifically designed for furosine analysis or a C8/C18 column that has been validated for this application.[13]
Suboptimal Mobile PhaseAdjust the concentration of the ion-pairing agent (e.g., sodium heptane sulphonate) and the organic modifier (e.g., acetonitrile) in the mobile phase. Ensure the pH of the mobile phase is appropriate.[10]
Interfering CompoundsThe sample matrix may contain compounds that co-elute with furosine. Improve the sample cleanup procedure or adjust the chromatographic gradient to enhance separation.[13]
Column ContaminationFlush the column with a strong solvent to remove any adsorbed matrix components. If the problem persists, replace the column.

Quantitative Data Summary

Table 1: Furosine Content in Various Food Matrices

Food ProductProcessingFurosine Content (mg/100g protein)Reference
Pasteurized MilkCommercial7.3[14]
UHT MilkCommercialUp to 500[4][13]
Fermented MilkCommercial25.40 - 1661.05[1]
Cheese (Fresh)Commercial17.9 - 73.6[15]
Cheese (Processed)Commercial20 - 366.6[15]
Dried PastaCommercial107 - 506[4]
Cooked PastaLab Prepared48 - 360[4]
Velvet AntlerFreeze-dried148.51 - 193.93 (mg/kg protein)[6]
Velvet AntlerBoiled168.10 - 241.22 (mg/kg protein)[6]
Ginseng (Fresh)Raw3.35 (g/kg protein)[2]
Ginseng (Black, Concentrate)Processed42.28 (g/kg protein)[2]

Table 2: Performance Characteristics of Furosine Quantification Methods

MethodLODLOQRecovery (%)Precision (RSD%)Reference
UPLC-UV0.01 mg/L0.025 mg/L83.96 - 93.510.2 - 1.6 (Intra-day), 0.5 (Inter-day)[12]
UPLC-MS/MS1.9 ng/g5.7 ng/g93.22 - 95.433.12 (Intra-day), 4.28 (Inter-day)[6]
HILIC-UV0.7 mg/kg2.3 mg/kg94.6 - 98.6Not specified[16]
HPLC-Q-TOF/MS0.50 mg/100gNot specified79.9 - 119.71.4 - 2.6[7]
CZE-MS/MS0.07 mg/L0.25 mg/L77 - 974 - 6 (Intra-day)[9]

Experimental Protocols

Protocol: Furosine Quantification in Milk using IP-RP-HPLC

This protocol is a synthesized example based on common practices.[3][11]

  • Sample Preparation (Acid Hydrolysis): a. Pipette a known volume or weigh a known mass of the milk sample into a screw-capped vial. b. Add 8M HCl to the sample. c. Purge the vial with nitrogen gas for 2 minutes to create an inert atmosphere. d. Seal the vial tightly and place it in an oven or heating block at 110°C for 23 hours. e. After hydrolysis, allow the sample to cool to room temperature. f. Filter the hydrolysate through a 0.45 µm filter.

  • Sample Cleanup (Optional, if required): a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Load a portion of the filtered hydrolysate onto the cartridge. c. Elute the furosine fraction with 3M HCl.

  • HPLC Analysis: a. Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size. b. Mobile Phase A: 0.4% Acetic Acid in water. c. Mobile Phase B: 5 mM Sodium Heptane Sulphonate in Mobile Phase A. d. Flow Rate: 1.0 - 1.2 mL/min. e. Detection: UV at 280 nm. f. Injection Volume: 10 - 20 µL. g. Elution: An isocratic or gradient elution can be used depending on the sample complexity. A typical starting point is 100% Mobile Phase B.

  • Quantification: a. Prepare a calibration curve using this compound standards of known concentrations. b. The furosine concentration in the sample is determined by comparing its peak area to the calibration curve. c. Results are typically expressed as mg of furosine per 100 g of protein, which requires a separate determination of the total protein content of the sample.[3]

Visualizations

Maillard_Reaction Reducing_Sugar Reducing Sugar (e.g., Lactose) Schiff_Base Schiff Base (Unstable) Reducing_Sugar->Schiff_Base Lysine Protein-bound Lysine Lysine->Schiff_Base Amadori_Product Amadori Product (Fructosyl-lysine) Schiff_Base->Amadori_Product Amadori Rearrangement Acid_Hydrolysis Acid Hydrolysis (Analytical Step) Amadori_Product->Acid_Hydrolysis Advanced_Products Advanced Maillard Reaction Products Amadori_Product->Advanced_Products Furosine Furosine (Quantified Marker) Acid_Hydrolysis->Furosine

Caption: Simplified Maillard reaction pathway leading to the formation of Furosine.

Furosine_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Obtain Homogeneous Sample Hydrolysis 2. Acid Hydrolysis (e.g., 8M HCl, 110°C, 23h) Sample->Hydrolysis Filtration 3. Filtration Hydrolysis->Filtration Cleanup 4. SPE Cleanup (Optional) Filtration->Cleanup HPLC 5. IP-RP-HPLC / LC-MS Analysis Cleanup->HPLC Detection 6. Detection (UV @ 280nm or MS/MS) HPLC->Detection Quantification 7. Quantification vs. Standard Curve Detection->Quantification Normalization 8. Normalize to Protein Content Quantification->Normalization Result 9. Final Result (mg/100g protein) Normalization->Result

Caption: General experimental workflow for Furosine quantification.

Troubleshooting_Logic Start Inconsistent or Inaccurate Furosine Results Check_Prep Review Sample Preparation Protocol? Start->Check_Prep Check_Chroma Review Chromatography/ MS Parameters? Check_Prep->Check_Chroma No Sol_Prep Verify Hydrolysis Conditions (Time, Temp, Acid Conc.) Check Sample Homogeneity Evaluate SPE Recovery Check_Prep->Sol_Prep Yes Check_Quant Review Quantification Method? Check_Chroma->Check_Quant No Sol_Chroma Check Column Health Optimize Mobile Phase Verify Gradient & Flow Rate Check for Matrix Effects (MS) Check_Chroma->Sol_Chroma Yes Sol_Quant Validate Standard Curve (Linearity, Range) Use Fresh Standards Check Integration Parameters Check_Quant->Sol_Quant Yes End Results Improved Check_Quant->End No Sol_Prep->Check_Chroma Sol_Chroma->Check_Quant Sol_Quant->End

Caption: A logical workflow for troubleshooting Furosine quantification issues.

References

"improving sensitivity for low-level Furosine dihydrochloride detection"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Furosine dihydrochloride analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the sensitivity of low-level Furosine detection.

Frequently Asked Questions (FAQs)

Q1: What is Furosine and why is its sensitive detection important?

A1: Furosine (ε-N-2-furoylmethyl-L-lysine) is an amino acid derivative formed during the early stages of the Maillard reaction from the acid hydrolysis of Amadori products.[1][2][3] It serves as a key chemical marker for the extent of heat treatment and thermal damage in foods like milk, dairy products, and baby cereals.[4][5][6][7] Sensitive detection is crucial for quality control, ensuring food safety, and evaluating nutritional quality, as high levels can indicate reduced protein digestibility and the formation of potentially harmful advanced glycation end products (AGEs).[1][3]

Q2: Which analytical technique is most sensitive for low-level Furosine detection?

A2: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is generally the most sensitive and selective method for quantifying trace amounts of Furosine.[8] This technique provides excellent specificity by monitoring specific ion transitions, which minimizes interference from complex sample matrices.[8][9] Other sensitive methods include UPLC with UV detection, HPLC-MS, and capillary electrophoresis coupled to mass spectrometry (CE-MS/MS).[10][11][12]

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, caused by co-eluting components that suppress or enhance the analyte signal, are a common challenge.[13] To minimize them, consider these strategies:

  • Effective Sample Cleanup: Employ Solid-Phase Extraction (SPE) to remove interfering compounds. Hydrophilic-lipophilic sorbents or C18 cartridges are commonly used for Furosine cleanup.[2][3][4]

  • Chromatographic Separation: Optimize your liquid chromatography method to separate Furosine from interfering matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) can be advantageous as it avoids the need for ion-pairing agents.[2]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering substances, though this may impact the limit of detection.[9]

  • Stable Isotope Dilution Assay: Using a stable isotope-labeled internal standard is a highly effective way to compensate for matrix effects and improve accuracy.[14]

Q4: What are the critical parameters in the acid hydrolysis step for Furosine formation?

A4: The acid hydrolysis step is crucial for converting the Amadori product into Furosine. Key parameters include:

  • Acid Concentration: Furosine formation increases with hydrochloric acid (HCl) concentration, typically in the range of 6 M to 10.6 M.[4][5][10] However, excessively high HCl concentrations can inhibit the mass spectrometry response signal.[11]

  • Temperature and Time: Hydrolysis is typically performed at 110°C for 12 to 23 hours.[4][6][11] Microwave-assisted hydrolysis can significantly shorten this time to around 40 minutes.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during the detection of low-level Furosine.

Problem: No or Low Signal Intensity

If you are observing a weak signal or no signal at all for Furosine, follow this troubleshooting workflow.

G cluster_prep Sample Preparation Issues cluster_lcms LC-MS/MS System Issues cluster_solutions Potential Solutions start Start: No/Low Furosine Signal check_hydrolysis Were Hydrolysis Conditions Optimal? (Acid Conc., Temp, Time) start->check_hydrolysis check_spe Was SPE Cleanup Effective? check_hydrolysis->check_spe Yes sol_hydrolysis Optimize Hydrolysis: - Test different HCl concentrations - Consider microwave assistance check_hydrolysis->sol_hydrolysis No check_evap Any Analyte Loss During Evaporation/Reconstitution? check_spe->check_evap Yes sol_spe Optimize SPE: - Verify cartridge conditioning/elution - Test different sorbents (e.g., MCX) check_spe->sol_spe No check_column Is the Column Performing Well? (Degradation, Contamination) check_evap->check_column Yes sol_evap Reconstitute in Mobile Phase - Ensure complete dissolution check_evap->sol_evap Possible check_mobile_phase Is Mobile Phase Correct? (Composition, pH, Freshness) check_column->check_mobile_phase Yes sol_column Flush or Replace Column - Use guard column check_column->sol_column No check_ms Are MS/MS Parameters Optimized? (Transitions, Collision Energy) check_mobile_phase->check_ms Yes sol_mobile_phase Prepare Fresh Mobile Phase - Degas properly check_mobile_phase->sol_mobile_phase No check_suppression Is Ion Suppression Occurring? check_ms->check_suppression Yes sol_ms Infuse Standard to Optimize - Verify precursor/product ions check_ms->sol_ms No sol_suppression Improve Cleanup or Dilute Sample - Use isotope-labeled internal standard check_suppression->sol_suppression Possible

Caption: Troubleshooting workflow for no or low Furosine signal.
Problem: Poor Peak Shape (Tailing, Broadening, Splitting)

Possible Cause Recommended Solution
Column Contamination/Degradation Flush the column with a strong solvent. If the problem persists, replace the analytical column and guard column.[15][16]
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate. For Furosine, which is a basic compound, a mobile phase containing a small amount of acid (e.g., 0.1% Trifluoroacetic Acid or 0.2% formic acid) is often used to ensure good peak shape.[3][4] Prepare fresh mobile phase daily.[9]
Sample Solvent Mismatch Whenever possible, dissolve the final dried sample in the initial mobile phase.[15][17] A solvent stronger than the mobile phase can cause peak distortion.
Column Overload Inject a smaller sample volume or dilute the sample.[9]
Secondary Interactions Interactions with residual silanol groups on the column can cause tailing. Using a highly pure silica column (Type B) or adding a competing base to the mobile phase can help. An alternative is to use a method that does not rely on ion-pairing, such as HILIC.[2][18]
Problem: Inconsistent Retention Times
Possible Cause Recommended Solution
Fluctuations in Column Temperature Use a column oven to maintain a stable and consistent temperature throughout the analytical run.[9][15]
Changes in Mobile Phase Composition If using a gradient, ensure the pump's proportioning valves are working correctly. Premixing the mobile phase can sometimes improve consistency. Ensure the mobile phase is properly degassed.[19][17]
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase before each injection. A minimum of 5-10 column volumes is recommended.[15][18]
Pump Malfunction or Leaks Check the HPLC/UPLC pump for leaks and ensure it is delivering a consistent flow rate. Pressure fluctuations can indicate air in the pump head or worn seals.[17][16]

Quantitative Data Summary

The sensitivity of Furosine detection varies significantly with the analytical method and matrix. The following table summarizes performance data from various published methods.

Analytical MethodMatrixLODLOQLinearity RangeRecovery (%)Reference
UPLCMilk3 µg/L10 µg/L0.2 - 5.0 mg/L80.5 - 94.2[10]
HPLC-Q-TOF/MSLiquid Milk0.50 mg/100 g-0.05 - 2.00 mg/L79.9 - 119.7[11]
HILICThermally Processed Foods0.7 mg/kg2.3 mg/kg-94.6 - 98.6[2]
HPLC-PADGinseng0.05 mg/mL0.18 mg/mL0.3 - 10 mg/L-[3]
LC-MS/MSVarious Foods< 5 ppb---[14]
CE-MS/MSFood Products0.07 mg/L0.25 mg/L-77 - 97[12]
UPLCMilk0.01 mg/L0.025 mg/L0.5 - 5.0 mg/L83.96 - 93.51[20]
UPLC-MS/MSVelvet Antler1.9 ng/g5.7 ng/g--[8]

LOD: Limit of Detection; LOQ: Limit of Quantitation

Experimental Protocols & Workflows

General Experimental Workflow

The overall process for Furosine analysis involves sample preparation (hydrolysis and cleanup) followed by instrumental analysis.

Caption: General experimental workflow for Furosine analysis.
Protocol 1: Sample Preparation by Acid Hydrolysis and SPE Cleanup

This protocol is a representative method for preparing food or biological samples for Furosine analysis.[4]

  • Sample Weighing: Accurately weigh approximately 150 mg of the homogenized sample into a Pyrex screw-cap vial.

  • Acid Hydrolysis: Add 4.5 mL of 10.6 M HCl to the vial.

  • Inert Atmosphere (Optional but Recommended): Bubble high-purity helium or nitrogen gas through the solution for 2 minutes to remove oxygen.[4]

  • Heating: Tightly cap the vial (ensure it has a PTFE-faced septum) and place it in an oven or heating block at 110°C for 23-24 hours.[4][6]

  • Cooling & Filtration: Allow the vial to cool to room temperature. Filter the hydrolysate through a medium-grade paper filter.

  • SPE Cartridge Conditioning: Prepare a C18 SPE cartridge by pre-wetting it with 5 mL of methanol, followed by 10 mL of ultrapure water.[4]

  • Sample Loading: Apply a 0.5 mL portion of the filtered hydrolysate to the conditioned SPE cartridge.

  • Elution: Elute the Furosine from the cartridge using 3 mL of 3 M HCl.[4]

  • Drying: Evaporate the eluate to dryness under a vacuum or a gentle stream of nitrogen.

  • Reconstitution: Dissolve the dried residue in a known volume (e.g., 1-3 mL) of the initial mobile phase for HPLC or UPLC analysis.[4]

Protocol 2: UPLC-UV Detection Method

This protocol provides a rapid method for Furosine quantification.[10]

  • Column: UPLC C18 column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: An isocratic mobile phase consisting of a solution of 5 mM sodium heptane sulphonate with an organic modifier like acetonitrile (e.g., 20%) and an acidifier like formic acid (e.g., 0.2%).[4]

  • Flow Rate: Typically between 0.8 - 1.2 mL/min.[4]

  • Column Temperature: 30-40°C.

  • Detection Wavelength: 280 nm.[3][6]

  • Injection Volume: 5-10 µL.

  • Run Time: Optimized for rapid analysis, often under 8 minutes.[10]

  • Quantification: Use an external standard calibration curve prepared from a this compound standard.[7]

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Furosine Dihydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Furosine is crucial as it serves as a key indicator of the Maillard reaction and thermal damage in food and pharmaceutical products. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this analysis. This guide provides a comparative overview of various validated HPLC methods for Furosine dihydrochloride, presenting experimental data to support informed methodological choices.

Comparison of Validated HPLC Methods for Furosine Analysis

Several HPLC-based methods have been developed and validated for the determination of Furosine. The primary approaches include Reversed-Phase (RP-HPLC), Ion-Pair RP-HPLC, Strong Cation Exchange (SCX) chromatography, and Hydrophilic Interaction Liquid Chromatography (HILIC). Each method offers distinct advantages in terms of sensitivity, cost, and analysis time. The following tables summarize the performance characteristics of these methods based on published validation data.

Method Performance Comparison
Method TypeLinearity Range (mg/L)Limit of Detection (LOD) (mg/L)Limit of Quantitation (LOQ) (mg/L)Recovery (%)Reference
Ion-Pair RP-HPLC (TsOH) 5.14 - 102.800.591.79Not Specified[1]
Strong Cation Exchange (SCX)-HPLC 0.2 - 0.8Not SpecifiedNot SpecifiedNot Specified[2]
Hydrophilic Interaction Liquid Chromatography (HILIC) Not Specified0.7 (mg/kg)2.3 (mg/kg)94.6 ± 3.1 to 98.6 ± 1.7[3]
RP-HPLC 0 - 128 (µg/mL)Not SpecifiedNot SpecifiedNot Specified[4]
UHPLC 0.2 - 5.00.0030.01080.5 to 94.2[5]
Chromatographic Conditions Comparison
Method TypeColumnMobile PhaseFlow Rate (mL/min)Detection
Ion-Pair RP-HPLC (TsOH) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Strong Cation Exchange (SCX)-HPLC Strong Cation ExchangeCitrate buffer (pH 3.0)1.0280 nm
HILIC Hydrophilic InteractionNot SpecifiedNot SpecifiedNot Specified
RP-HPLC C18 (250 mm x 4.6 mm)A: 0.1% Trifluoroacetic acid, B: Methanol (gradient)0.6280 nm
UHPLC Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

A generalized workflow for the determination of Furosine by HPLC involves sample preparation followed by chromatographic analysis.

Sample Preparation: Acid Hydrolysis

A common procedure for preparing samples for Furosine analysis involves acid hydrolysis.[4][6][7]

  • Mix the sample (e.g., 2 mL of milk) with hydrochloric acid (e.g., 6 mL of 10.6 N HCl).[4]

  • Heat the mixture in a sealed tube at a high temperature (e.g., 110°C) for an extended period (e.g., 23 hours).[4][6]

  • After cooling, filter the hydrolysate.[4]

  • A cleanup step, often using a Solid Phase Extraction (SPE) C18 cartridge, is employed to purify the sample.[3][8]

  • The purified sample is then reconstituted in a suitable solvent before injection into the HPLC system.[4]

Microwave-assisted hydrolysis has been shown to significantly reduce the hydrolysis time to as little as 40 minutes.[5]

HPLC Analysis

The specific chromatographic conditions vary depending on the chosen method (as detailed in the table above). Generally, an aliquot of the prepared sample is injected into the HPLC system, and the separation is monitored by a UV detector at 280 nm.[2][4][9] Quantification is typically performed using an external standard calibration curve.[4]

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose.[10] The typical workflow for validating an HPLC method for Furosine is outlined below.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Parameters cluster_2 Outcome A Selectivity / Specificity B Linearity & Range A->B Establish working range C Accuracy B->C Across the range D Precision (Repeatability & Intermediate) B->D At different concentrations E Limit of Detection (LOD) B->E Calculate from linearity data F Limit of Quantitation (LOQ) B->F Calculate from linearity data G Robustness C->G D->C D->G H Validated HPLC Method G->H

Caption: Workflow for HPLC method validation.

Alternative Analytical Methods

While HPLC is the most common technique, other methods for Furosine determination exist, including:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers significantly faster analysis times, with one method completing the analysis in under 8 minutes.[5][11]

  • Gas Chromatography (GC): Can also be used for Furosine determination.[9]

  • Capillary Zone Electrophoresis (CZE): Provides a valuable alternative, especially for routine analysis where highly retained materials could affect HPLC column longevity.[11]

The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, available equipment, and desired sample throughput. This guide provides a foundation for selecting and validating an appropriate HPLC method for the accurate determination of this compound.

References

"inter-laboratory comparison of Furosine dihydrochloride analysis"

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Comparison of Furosine Dihydrochloride Analysis: A Guide to Methodologies and Performance

For researchers, scientists, and professionals in drug development and food science, the accurate quantification of Furosine is crucial for assessing thermal processing in food and pharmaceutical products. Furosine, a marker for the early stages of the Maillard reaction, indicates the extent of protein damage.[1] This guide provides a comparative overview of various analytical methods for this compound analysis, presenting their performance data and experimental protocols to aid in method selection and development. While a formal inter-laboratory proficiency test is not publicly available, this document compiles and compares data from several independent studies.

Comparative Performance of Analytical Methods

The performance of different analytical methods for Furosine quantification varies in sensitivity, precision, and speed. The following tables summarize the key performance indicators from published studies, offering a clear comparison.

Table 1: Method Performance Characteristics for Furosine Analysis

MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Recovery (%)Precision (CV% or RSD%)Reference
UPLC with Microwave Hydrolysis3 µg/L10 µg/LNot specified80.5 - 94.22.2 - 6.8[2]
UPLC0.01 mg/L (10 µg/L)0.025 mg/L (25 µg/L)0.999883.96 - 93.51Not specified[3]
HILIC with Microwave Hydrolysis0.7 mg/kg2.3 mg/kgNot specified94.6 - 98.6Not specified[4][5]
RP-HPLCNot specifiedNot specified0.9997Not specifiedNot specified[6][7]
LC-MS/MS3.18 ng/mL (in plasma)9.51 ng/mL (in plasma)Not specifiedNot specifiedNot specified[8]

Experimental Protocols

The methodologies for Furosine analysis predominantly involve acid hydrolysis to release Furosine from the Amadori product, followed by chromatographic separation and detection.

General Experimental Workflow

The analysis of Furosine typically follows a standardized workflow, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample (e.g., Milk, Food Product) Hydrolysis Acid Hydrolysis (e.g., HCl, heat/microwave) Sample->Hydrolysis Add Acid Purification Purification / Filtration (e.g., SPE, membrane filter) Hydrolysis->Purification Hydrolysate Injection HPLC / UPLC Injection Purification->Injection Separation Chromatographic Separation (e.g., C18, HILIC column) Injection->Separation Detection Detection (e.g., UV @ 280 nm, MS) Separation->Detection Quantification Quantification (External Standard) Detection->Quantification Result Result Calculation (mg/100g protein) Quantification->Result

Caption: General workflow for the analysis of Furosine in various sample matrices.

Sample Preparation: Acid Hydrolysis

A critical step in Furosine analysis is the acid hydrolysis of the sample to convert ε-deoxy-fructosyllysine into Furosine.[9]

  • Conventional Method: This involves hydrolyzing the sample with hydrochloric acid (e.g., 7.95 M HCl) at high temperatures (e.g., 110°C) for an extended period (e.g., 23 hours).[9]

  • Microwave-Assisted HCl Hydrolysis: To improve efficiency, microwave-assisted hydrolysis can be employed. A study demonstrated stable Furosine yield with 8 M HCl at 160°C for only 40 minutes.[2] This significantly reduces the sample preparation time compared to conventional heating methods.[2] After hydrolysis, the hydrolysate is typically filtered before injection.[2]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for Furosine determination due to its good detection limits and efficiency.[6]

This is a widely used method for Furosine analysis in dairy products.[6][9]

  • Column: Typically a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient elution is often used. For example, Solvent A can be 0.1% Trifluoroacetic acid (TFA) in water, and Solvent B can be methanol.[6] The ion-pairing agent (TFA) improves the retention and separation of the polar Furosine molecule on the non-polar stationary phase.

  • Detection: UV detection at 280 nm is standard.[6][9]

  • Flow Rate: A typical flow rate is around 0.6 mL/min.[6]

  • Run Time: Analysis time is approximately 30 minutes.[6]

UPLC offers a more rapid analysis compared to conventional HPLC.

  • Hydrolysis: Can be paired with rapid microwave-assisted hydrolysis.[2]

  • Analysis Time: The UPLC analysis itself can be completed in as little as 8 minutes.[2]

  • Method Validation: A validated UPLC method showed a limit of detection at 3 µg/L and a limit of quantitation of 10 µg/L, with recoveries ranging from 80.5% to 94.2%.[2]

HILIC is an alternative chromatographic technique that avoids the use of ion-pairing agents, which can be harsh on the column and instrument.

  • Principle: This method is suitable for separating polar compounds like Furosine.

  • Sample Cleanup: The protocol may involve a solid-phase extraction (SPE) cleanup step.[5]

  • Performance: A HILIC method combined with microwave hydrolysis allows for the complete determination of Furosine in a food sample in approximately 25-30 minutes.[4][5] This method has shown good recoveries, ranging from 94.6% to 98.6%.[4][5]

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. UPLC methods, especially when coupled with microwave-assisted hydrolysis, offer a significant reduction in analysis time.[2] HILIC provides a viable alternative to traditional RP-HPLC by eliminating the need for ion-pairing reagents.[5] The data presented in this guide, compiled from various studies, can assist researchers in selecting or developing a suitable method for their application and in understanding the expected performance of each technique.

References

A Researcher's Guide to Maillard Reaction Indicators: Furosine Dihydrochloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive analysis of key indicators used to monitor the Maillard reaction, providing researchers, scientists, and drug development professionals with a comparative guide to furosine dihydrochloride and other prevalent markers. This guide includes supporting experimental data, detailed analytical protocols, and visual workflows to aid in the selection of appropriate indicators for research and quality control.

The Maillard reaction, a non-enzymatic browning process, is a cornerstone of food science and has significant implications in the pharmaceutical field, influencing drug stability and the formation of advanced glycation end-products (AGEs). Monitoring the extent of the Maillard reaction is crucial for quality control and safety assessment. This guide provides an in-depth comparison of this compound, an early-stage indicator, with other key markers representing various stages of this complex reaction.

Furosine: An Early Warning System for the Maillard Reaction

Furosine (ε-N-(2-furoylmethyl)-L-lysine) is not naturally present in raw materials but is formed during the acid hydrolysis of the Amadori product, which is the first stable intermediate of the Maillard reaction.[1][2] Consequently, its concentration serves as a reliable marker for the initial stages of the reaction and is indicative of the degree of thermal processing and storage conditions.[3] Furosine levels are often significantly higher than those of advanced Maillard reaction products, making it a sensitive indicator of early changes.[4][5]

The Broader Spectrum of Maillard Reaction Indicators

While furosine is an excellent marker for the early phase, a comprehensive understanding of the Maillard reaction often requires the analysis of compounds formed in the intermediate and advanced stages. These include:

  • Hydroxymethylfurfural (HMF): An intermediate product formed from the dehydration of hexoses under acidic conditions or through the Maillard reaction.[6] It is a widely used indicator of heat treatment in foods like honey and fruit juices.[6]

  • Nε-carboxymethyllysine (CML): A well-characterized advanced glycation end-product (AGE) formed during the advanced stages of the Maillard reaction. CML is frequently used as a general marker for AGEs in food and biological systems.[7]

  • Pyrraline and Pentosidine: These are fluorescent AGEs formed in the later stages of the Maillard reaction and are often associated with more severe heat treatment.[4]

Quantitative Comparison of Maillard Reaction Indicators

The selection of an appropriate indicator depends on the specific application, the food or pharmaceutical matrix, and the stage of the Maillard reaction being investigated. The following tables summarize quantitative data from various studies, comparing the levels of furosine with other key indicators in different food matrices under various processing conditions.

Table 1: Comparison of Maillard Reaction Indicators in Milk and Dairy Products

ProductProcessing ConditionsFurosine (mg/100g protein)CML (mg/100g protein)HMF (μg/L)Reference
Pasteurized MilkStandard Pasteurization4-7-10.52-16.0[8]
UHT MilkUltra-High Temperatureup to 3721.4-fold increase vs. raw16.33-20.85[8]
Milk PowderStandard Processing100-400-28.0 (reconstituted)[8]
Fermented MilkCommercial Brands25.40 - 1661.05--[3]
Doce de LeiteTraditional Production860.0 - 2156.078.9 - 120.57.1 - 27.7 (mg/100g)[9]

Table 2: Comparison of Maillard Reaction Indicators in Cereal Products

ProductProcessing ConditionsFurosine (mg/kg)HMF (mg/kg)Reference
Breakfast CerealsCommercial Brands (2018)182 (average)21.7 (average)[10]
Toasted BreadToasting-10,305[11]
Fried BreadFrying138,900-[11]

Table 3: Comparison of Maillard Reaction Indicators in Meat Products

ProductProcessing ConditionsFurosine (μg/g)CML (mg/kg)Reference
Fried MeatFrying183.6-[11]
Cooked SausagesCommercial-3.67 - 46.11[7]
Fermented SausagesCommercial-Higher than cooked[7]

Experimental Protocols for Key Maillard Reaction Indicators

Accurate and reproducible quantification of Maillard reaction indicators is paramount. Below are detailed methodologies for the analysis of furosine, CML, HMF, pentosidine, and pyrraline, primarily utilizing High-Performance Liquid Chromatography (HPLC).

Workflow for Sample Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food/Drug Sample Homogenize Homogenization/ Milling Sample->Homogenize Hydrolysis Acid/Enzymatic Hydrolysis Homogenize->Hydrolysis Cleanup Solid Phase Extraction (SPE) Hydrolysis->Cleanup HPLC HPLC System (UPLC/LC) Cleanup->HPLC Inject Detection Detection (UV/FLD/MS) HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External/Internal Standard) Integration->Quantification

Experimental workflow for the analysis of Maillard reaction indicators.

Determination of Furosine by Ion-Pair Reversed-Phase HPLC

This method is suitable for the determination of furosine in a variety of food matrices, particularly milk and dairy products.

  • Sample Hydrolysis:

    • Weigh a sample amount corresponding to 30-70 mg of protein into a screw-cap vial.[1]

    • Add 8 mL of 8 N hydrochloric acid (HCl).[1]

    • Hydrolyze at 110°C for 23 hours.[1]

    • After cooling, filter the hydrolysate through filter paper.[1]

  • Sample Cleanup:

    • Pass 0.5 mL of the filtered hydrolysate through a C18 solid-phase extraction (SPE) cartridge.[1]

    • Elute the analyte with 3 mL of 3 N HCl.[3]

    • Evaporate the eluate to dryness under vacuum.[3]

    • Reconstitute the residue in 1 mL of the mobile phase.[12]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and methanol (Solvent B).[3]

    • Flow Rate: 0.6 mL/min.[3]

    • Detection: UV at 280 nm.[3]

    • Injection Volume: 10 µL.[3]

  • Quantification:

    • Prepare a calibration curve using a this compound standard.

    • Express the results as mg of furosine per 100 g of protein.

Determination of Nε-carboxymethyllysine (CML) by UPLC-MS/MS

This method provides high sensitivity and specificity for the quantification of CML in complex matrices.

  • Sample Preparation:

    • For protein-bound CML, perform acid hydrolysis of the sample (e.g., with 6 M HCl at 110°C for 24 hours) after a reduction step with sodium borohydride to prevent artifactual CML formation.[13]

    • For free CML, deproteinize the sample, for example, by adding acetonitrile and centrifuging.[14]

  • Sample Cleanup:

    • Use solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge for purification.[15]

  • UPLC-MS/MS Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column.[15][16]

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[15][16]

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for CML and an internal standard (e.g., CML-d4).[16]

  • Quantification:

    • Use an isotope-labeled internal standard (e.g., CML-d4) for accurate quantification.

    • Construct a calibration curve and express results as mg or µg per kg of the sample.

Determination of 5-Hydroxymethylfurfural (HMF) by HPLC-UV

HMF can be readily analyzed by HPLC with UV detection after aqueous extraction.

  • Sample Preparation:

    • Dissolve a known amount of the sample (e.g., 5 g of honey) in deionized water.

    • For some matrices, a clarification step with Carrez solutions I and II may be necessary.

    • Filter the solution through a 0.45 µm membrane filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and methanol or acetonitrile.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV at 284 nm.

  • Quantification:

    • Prepare a calibration curve using an HMF standard.

    • Express the results in mg per kg of the sample.

Determination of Pentosidine by HPLC with Fluorescence Detection

Pentosidine is a fluorescent AGE, making fluorescence detection a sensitive method for its quantification.

  • Sample Hydrolysis:

    • Mix the sample (e.g., serum) with an equal volume of 35% HCl and hydrolyze for 16 hours at 105°C.

  • Sample Cleanup:

    • Purify and pre-concentrate the hydrolysate using solid-phase extraction on a cellulose-filled column.

    • Desorb the pentosidine-containing fraction with 0.05 M HCl and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water-heptafluorobutyric acid (HFBA) and acetonitrile.

    • Detection: Fluorescence detector with excitation at 335 nm and emission at 385 nm.

  • Quantification:

    • Use a synthetic pentosidine standard to prepare a calibration curve.

    • Express the results in nmol/L or another appropriate unit.

Determination of Pyrraline by LC-MS

This method is suitable for the determination of both free and peptide-bound pyrraline.

  • Sample Preparation:

    • For total pyrraline, perform enzymatic hydrolysis using a sequence of pepsin, pronase E, aminopeptidase, and prolidase.

    • For free pyrraline, proceed directly to the cleanup step.

  • Sample Cleanup:

    • Purify the sample using solid-phase extraction (SPE).

  • LC-MS Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable gradient of aqueous formic acid and acetonitrile.

    • Detection: Mass spectrometry in selected ion monitoring (SIM) mode for the molecular ion of pyrraline (m/z = 255.13).

  • Quantification:

    • Perform external calibration with a pyrraline standard.

    • Express the results in ng/mL or other appropriate units.

Maillard Reaction Pathway and Indicator Formation

The Maillard reaction is a complex cascade of reactions. The following diagram illustrates the simplified pathway and the stages at which the discussed indicators are formed.

maillard_pathway cluster_early Early Stage cluster_intermediate Intermediate Stage cluster_advanced Advanced Stage Reactants Reducing Sugar + Amino Acid Schiff_Base Schiff Base Reactants->Schiff_Base Amadori Amadori Product Schiff_Base->Amadori Furosine_Formation Acid Hydrolysis Amadori->Furosine_Formation Dicarbonyls Dicarbonyls (e.g., Glyoxal, MGO) Amadori->Dicarbonyls HMF_Formation Dehydration Amadori->HMF_Formation Furosine Furosine Furosine_Formation->Furosine AGEs Advanced Glycation End-products (AGEs) Dicarbonyls->AGEs HMF HMF HMF_Formation->HMF CML CML AGEs->CML Pentosidine_Pyrraline Pentosidine, Pyrraline AGEs->Pentosidine_Pyrraline Melanoidins Melanoidins (Brown Polymers) AGEs->Melanoidins

Simplified Maillard reaction pathway and formation of key indicators.

Conclusion

The choice of a Maillard reaction indicator is critical and should be tailored to the specific research or quality control objective. This compound is an invaluable tool for detecting the early onset of the Maillard reaction, offering high sensitivity to initial thermal processing and storage changes. For a more comprehensive assessment, particularly in cases of extensive heat treatment or long-term storage, the concurrent analysis of intermediate and advanced stage markers such as HMF, CML, pyrraline, and pentosidine is recommended. The detailed experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their selection and application of these vital analytical tools.

References

"comparative analysis of Furosine dihydrochloride in different food products"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furosine (ε-N-(2-furoylmethyl)-L-lysine), an amino acid derivative formed during the early stages of the Maillard reaction, serves as a critical chemical marker for assessing the intensity of thermal processing in food products.[1][2] Its presence and concentration are indicative of the extent of protein damage and the loss of nutritional value, particularly the blockage of the essential amino acid lysine.[3][4][5] This guide provides a comparative analysis of furosine dihydrochloride levels across various food products, supported by experimental data and detailed analytical protocols.

Quantitative Comparison of Furosine Levels in Various Food Products

The concentration of furosine in food is highly dependent on the processing methods, storage conditions, and the food matrix itself.[6][7] The following table summarizes furosine levels found in different food categories, providing a baseline for comparison.

Food Product CategorySpecific Product ExampleFurosine Concentration (mg/100g protein)Reference(s)
Dairy Products Raw MilkNot typically present[8][8]
Pasteurized Milk4 - 7[9]
UHT MilkCan be significantly higher than pasteurized milk[9]
Skim Milk Powder170 - 300[9]
Cheese (Mozzarella)Varies, can be up to 400[10]
Infant Formula471.9 - 639.5
Bakery & Cereal Products Pasta (High Temperature Dried)Increased levels with higher drying temperatures[11]
Breakfast CerealsVaries depending on processing[12]
Meat Products Cooked HamUsed as an index of heat treatment intensity[13]
Processed Meat~120[6]
Kavurma (uncured-cooked)Increases with storage time[14]
Other Products HoneyCan have high concentrations, e.g., 10.0 g/kg[3]
Tomato ProductsPresence has been detected[3]
Processed Ginseng3.35 - 42.28 g/kg protein[2][14]
Velvet Antler (processed)60.29 - 241.22 mg/kg protein[6][14]

Experimental Protocol: Determination of Furosine by High-Performance Liquid Chromatography (HPLC)

The determination of furosine in food products typically involves acid hydrolysis of the sample to release furosine from the protein-bound Amadori product, followed by chromatographic separation and quantification.[8][15][16] Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a commonly employed and robust method.[8]

1. Sample Preparation and Hydrolysis:

  • A homogenized food sample, containing approximately 30-70 mg of protein, is weighed.[17]

  • The sample is subjected to acid hydrolysis with 8 mL of 7.95 M hydrochloric acid (HCl).[17]

  • Hydrolysis is carried out in a sealed tube under a nitrogen atmosphere at 110°C for 23 hours.[17]

  • After hydrolysis, the mixture is cooled and filtered.

2. Solid-Phase Extraction (SPE) Cleanup:

  • The hydrolysate is passed through a solid-phase extraction cartridge (e.g., hydrophilic-lipophilic balanced sorbent) to remove interfering substances.[15]

  • The cartridge is washed, and furosine is eluted with an appropriate solvent.

  • The eluate is collected and can be dried and reconstituted in the mobile phase for HPLC analysis.[10]

3. HPLC Analysis:

  • Chromatographic System: A standard HPLC system equipped with a UV detector set at 280 nm is used.[8][17]

  • Column: A reversed-phase C8 or a dedicated furosine analysis column is commonly employed.[7]

  • Mobile Phase: An isocratic mobile phase, often consisting of a phosphate buffer with an ion-pairing agent, is used for separation.[5]

  • Flow Rate: A typical flow rate is maintained for optimal separation.

  • Quantification: Furosine is quantified by comparing the peak area of the sample with that of a furosine standard of known concentration. The results are typically expressed as mg of furosine per 100 g of protein.[8]

Experimental Workflow for Furosine Analysis

The following diagram illustrates the key steps involved in the analytical workflow for the determination of furosine in food products.

Furosine_Analysis_Workflow Sample Food Sample Homogenize Homogenization Sample->Homogenize Weigh Weighing Homogenize->Weigh Hydrolyze Acid Hydrolysis (HCl, 110°C, 23h) Weigh->Hydrolyze Filter Filtration Hydrolyze->Filter SPE Solid-Phase Extraction (SPE) Filter->SPE Dry_Reconstitute Drying & Reconstitution SPE->Dry_Reconstitute HPLC HPLC Separation (UV Detection at 280nm) Dry_Reconstitute->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Experimental workflow for furosine analysis in food.

Formation and Significance of Furosine

Furosine itself is not naturally present in raw foods but is formed from the acid hydrolysis of ε-N-deoxylactulosyl-l-lysine, an Amadori rearrangement product. This initial product is the result of the Maillard reaction between the ε-amino group of lysine and a reducing sugar.[18] The concentration of furosine is, therefore, an indirect measure of the extent of the early Maillard reaction and the associated thermal damage to proteins.[8] High levels of furosine can indicate severe heat treatment, which may lead to a reduction in the bioavailability of lysine and the overall nutritional quality of the food product.[4][5] Furthermore, furosine is considered a potential toxicant, with studies suggesting adverse effects on kidney cells. Therefore, monitoring furosine levels is crucial for quality control in the food industry and for assessing the potential health implications of processed foods.[2][3]

References

A Comparative Guide to UPLC and HPLC Methods for Furosine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of furosine, a key indicator of the early stages of the Maillard reaction, is critical in food science and for the quality control of various processed products. The choice between Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for furosine analysis can significantly impact laboratory efficiency, sensitivity, and solvent consumption. This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their needs.

Executive Summary

UPLC methods for furosine analysis offer significant advantages over traditional HPLC methods in terms of speed, sensitivity, and resolution.[1][2][3] The use of sub-2 µm particle columns in UPLC allows for much faster run times, often reducing analysis from over 20 minutes to under 10 minutes.[4][5] This increased efficiency translates to higher sample throughput and reduced operational costs. Furthermore, UPLC systems generally provide lower limits of detection (LOD) and quantification (LOQ), making them ideal for trace-level analysis.[6][7] While HPLC remains a robust and reliable technique, UPLC presents a compelling alternative for laboratories seeking to optimize their analytical workflows.[2][3]

Quantitative Data Comparison

The following table summarizes the key performance parameters of UPLC and HPLC methods for furosine determination as reported in various studies.

ParameterUPLC MethodHPLC MethodKey Advantages of UPLC
Retention Time ~1.8 - 2 minutes[4][6][8]~9 - 25 minutes[8][9]Significantly faster analysis time, increasing sample throughput.[1][2]
Limit of Detection (LOD) 0.01 - 3 µg/L[4][6][7]~0.05 mg/mL (50 µg/L)[9]Higher sensitivity, enabling the detection of lower concentrations.[2]
Limit of Quantification (LOQ) 0.025 - 10 µg/L[4][6][7]~0.18 mg/mL (180 µg/L)[9]More precise quantification at lower levels.
**Linearity (R²) **>0.999[6][7][8]>0.999[9]Both methods demonstrate excellent linearity.
Recovery 83.96% - 94.2%[4][6][7]Not explicitly stated in the provided resultsUPLC shows good accuracy in the cited studies.
Precision (RSD%) 0.2% - 8.1% (Intra-day, Inter-day, Inter-lab)[4][6]Not explicitly stated in the provided resultsUPLC methods demonstrate good reproducibility.
Solvent Consumption Significantly reduced[1][3][5]HigherLower operational costs and more environmentally friendly.[1][2]

Experimental Protocols

Sample Preparation (General)

A common step in furosine analysis is the acid hydrolysis of the sample to release furosine from proteins.

  • A specific amount of the sample is hydrolyzed with hydrochloric acid (e.g., 6N or 8N HCl) at an elevated temperature (e.g., 110°C) for a defined period (e.g., 22-23 hours).[10][11]

  • The hydrolysate is then typically filtered or subjected to solid-phase extraction (SPE) for cleanup, although some rapid UPLC methods have shown SPE to be unnecessary.[6][7]

  • The cleaned-up sample is reconstituted in a suitable solvent before injection into the chromatography system.[10]

UPLC Method Protocol

The following is a representative UPLC method for furosine analysis:

  • System: An ultra-performance liquid chromatography system.

  • Column: A sub-2 µm particle column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: A gradient elution is often used, for example, with a mixture of an aqueous solvent (e.g., water with an additive like acetic acid) and an organic solvent (e.g., acetonitrile with acetic acid).

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.[5]

  • Injection Volume: A small injection volume, for instance, 2 µL, is common.

  • Detection: UV detection at 280 nm is frequently employed.[4]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[8]

HPLC Method Protocol

A typical HPLC method for furosine determination is outlined below:

  • System: A high-performance liquid chromatography system.

  • Column: A C18 or similar reversed-phase column with a particle size of 3-5 µm (e.g., 4.6 x 250 mm, 5 µm).[5][9]

  • Mobile Phase: An ion-pair reversed-phase method is common, often using a mobile phase containing trifluoroacetic acid (TFA) in water and acetonitrile.[9] A gradient elution is typically used.[9]

  • Flow Rate: A flow rate of around 1.0 mL/min is often used.[9]

  • Injection Volume: A larger injection volume compared to UPLC, such as 10 µL, may be used.[12]

  • Detection: UV detection at 280 nm is standard.[9]

  • Column Temperature: Often performed at ambient or a controlled temperature like 25°C.[9]

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the cross-validation of UPLC and HPLC methods for furosine analysis.

CrossValidationWorkflow start Start: Define Analytical Requirements for Furosine hplc_dev HPLC Method Development (or Existing Method) start->hplc_dev uplc_dev UPLC Method Development (or Method Transfer) start->uplc_dev hplc_val HPLC Method Validation (Linearity, Precision, Accuracy, LOD, LOQ) hplc_dev->hplc_val uplc_val UPLC Method Validation (Linearity, Precision, Accuracy, LOD, LOQ) uplc_dev->uplc_val cross_val Cross-Validation: Analyze Same Samples with Both Methods hplc_val->cross_val uplc_val->cross_val data_comp Data Comparison and Statistical Analysis cross_val->data_comp conclusion Conclusion: Method Equivalency or Superiority data_comp->conclusion

References

A Comparative Guide to Furosine Dihydrochloride Determination: UV vs. MS Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of furosine dihydrochloride, a key indicator of the early stages of the Maillard reaction in food and pharmaceutical products, is crucial for quality control and safety assessment. The choice of analytical detection method significantly impacts the sensitivity, selectivity, and accuracy of quantification. This guide provides an objective comparison of two common detection techniques coupled with liquid chromatography (LC): Ultraviolet (UV) and Mass Spectrometry (MS), supported by experimental data from various studies.

Performance Comparison: UV vs. MS Detection

The selection of a detection method hinges on the specific requirements of the analysis, such as the expected concentration of furosine, the complexity of the sample matrix, and the need for structural confirmation. While UV detection is a robust and cost-effective technique, MS detection offers superior sensitivity and selectivity.

ParameterHPLC-UV DetectionLC-MS/MS DetectionKey Advantages of Each Method
Limit of Detection (LOD) 3 µg/L - 0.1 µg/mL[1][2]0.05 µg/mL - 5 ppb[2][3]MS: Significantly lower detection limits, enabling the analysis of trace amounts of furosine.
Limit of Quantification (LOQ) 10 µg/L - 1 µg/mL[1][4]0.18 mg/mL - 5 ng/mL[4]MS: Greater sensitivity for precise quantification at very low concentrations.
**Linearity (R²) **>0.999[5]>0.99[6]Both: Excellent linearity over a defined concentration range.
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.[7]High; provides mass-to-charge ratio information, enabling specific identification and differentiation from matrix components.[7][8]MS: Greatly enhanced selectivity, reducing the likelihood of false positives in complex matrices.
Specificity Relies on retention time and UV spectrum, which may not be unique.Based on specific mass transitions (parent and fragment ions), offering a high degree of confidence in analyte identification.[8]MS: Unambiguous identification and confirmation of furosine.
Robustness Generally considered a robust and routine technique.Can be more sensitive to matrix effects and requires more specialized maintenance.UV: Simpler operation and less susceptibility to certain matrix interferences.
Cost Lower initial instrument cost and operational expenses.Higher initial investment and maintenance costs.UV: More cost-effective for routine quality control applications where high sensitivity is not required.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative experimental protocols for the determination of furosine using both HPLC-UV and LC-MS/MS.

Sample Preparation (Acid Hydrolysis)

A common sample preparation procedure for the analysis of furosine in protein-containing matrices involves acid hydrolysis.

  • A precisely weighed or measured sample is hydrolyzed with hydrochloric acid (e.g., 6 M or 7.95 M HCl) at an elevated temperature (e.g., 110°C) for a specified duration (e.g., 12 to 23 hours).[6][9]

  • Following hydrolysis, the sample is cooled, and may be subjected to a cleanup step such as solid-phase extraction (SPE) to remove interfering substances.

  • The hydrolysate is then typically filtered and diluted with an appropriate solvent before injection into the chromatography system.[6]

HPLC-UV Method

This method is widely used for the quantification of furosine in various food products.[5][10]

  • Chromatographic System: A standard high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A typical mobile phase consists of an aqueous component with an ion-pairing agent like trifluoroacetic acid (TFA) and an organic modifier such as acetonitrile or methanol.[11][5] The composition can be isocratic or a gradient.

  • Flow Rate: A flow rate in the range of 0.6 to 1.0 mL/min is common.[11][5]

  • Detection: UV detection is performed at a wavelength of 280 nm, where furosine exhibits strong absorbance.[11][5]

  • Quantification: Furosine is quantified by comparing the peak area of the sample to that of a furosine standard of known concentration.[5]

LC-MS/MS Method

For higher sensitivity and confirmatory analysis, an LC-MS/MS method is employed.

  • Chromatographic System: An HPLC or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).[6]

  • Column: A C18 reversed-phase column is typically used.[6]

  • Mobile Phase: The mobile phase often consists of a mixture of water and acetonitrile, both containing a volatile additive like formic acid to facilitate ionization.[6] A gradient elution is commonly used to separate furosine from the sample matrix.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of furosine.[6]

  • Mass Spectrometric Detection: The analysis is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion (the molecular ion of furosine) and its characteristic product ions after fragmentation. This highly selective detection method minimizes interference from other compounds in the sample.[8]

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for furosine determination and the logical comparison between UV and MS detection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection Sample Sample Matrix Hydrolysis Acid Hydrolysis Sample->Hydrolysis Cleanup SPE Cleanup Hydrolysis->Cleanup Filtration Filtration & Dilution Cleanup->Filtration HPLC HPLC Separation Filtration->HPLC UV UV Detection (280 nm) HPLC->UV Option 1 MS MS/MS Detection (SRM/MRM) HPLC->MS Option 2 Data_UV Quantitative Data (UV) UV->Data_UV Chromatogram Data_MS Quantitative & Qualitative Data (MS) MS->Data_MS Mass Spectrum

Fig. 1: Experimental workflow for furosine determination.

comparison_logic cluster_uv UV Detection cluster_ms MS Detection UV_Adv Advantages: - Cost-effective - Robust - Simple Operation UV_Disadv Disadvantages: - Lower Sensitivity - Moderate Selectivity - Potential for Interference MS_Adv Advantages: - High Sensitivity - High Selectivity - Structural Confirmation MS_Disadv Disadvantages: - Higher Cost - More Complex - Susceptible to Matrix Effects Decision Analytical Requirement Decision->UV_Adv Routine QC, Higher Concentrations Decision->MS_Adv Trace Analysis, Confirmatory Results, Complex Matrices

Fig. 2: Logical comparison of UV and MS detection methods.

References

A Comparative Guide to the Accuracy and Precision of Furosine Dihydrochloride Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furosine dihydrochloride, a key indicator of the early stages of the Maillard reaction, is a critical analyte in food chemistry and increasingly in biomedical research due to its association with various diseases like diabetes.[1] Accurate and precise quantification of furosine is paramount for quality control in the food industry and for understanding its physiological roles. This guide provides a comparative overview of common analytical methods for the determination of furosine, with a focus on their accuracy and precision, supported by experimental data.

Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method for furosine determination depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique.[2][3] More advanced methods, such as Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer improved speed and sensitivity.[4][5] Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS) has also been explored as a valid alternative.[6]

The following table summarizes the reported accuracy and precision data for various analytical methods used for furosine quantification.

Analytical MethodSample MatrixAccuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
RP-HPLC-UV Fermented Milk83.96%–93.51%Intraday, inter-day, and inter-laboratory variations available0.01 mg/L0.025 mg/L[2]
UPLC Milk80.5%–94.2%2.2%–6.8%3 µg/L10 µg/L[4]
HILIC-LC Thermally Processed Foods94.6 ± 3.1% to 98.6 ± 1.7%Reproducible for both within-day and day-to-day tests0.7 mg/kg2.3 mg/kg[7]
Ion-Pair RP-LC (HPLC-MS) GinsengStandard deviations for three replicates of each spiked sample were less than 5%1.82%–3.15%0.05 mg/mL0.18 mg/mL[8]
CE-MS/MS Food Products77%–97%Intraday: 4-6% (peak areas), Intermediate: <16% (peak areas)0.07 mg/L0.25 mg/L[6]
LC-MS/MS (Stable Isotope Dilution) FoodNot explicitly stated, but method showed good reproducibility< 8%< 5 ppbNot explicitly stated[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are outlines of typical experimental protocols for the key methods discussed.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Sample Preparation: A common initial step involves acid hydrolysis of the sample to release furosine from the protein-bound state.[9][10] This is typically achieved by heating the sample with hydrochloric acid (e.g., 6 M HCl at 110°C for 23 hours).[10] The hydrolysate is then filtered and diluted.[9]

  • Chromatographic Conditions:

    • Column: A C18 column is frequently used.[2]

    • Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is common.[2][8]

    • Detection: UV detection at 280 nm is standard for furosine.[2]

    • Quantification: An external standard calibration curve is constructed using a this compound standard.[3]

2. Ultra-Performance Liquid Chromatography (UPLC)

  • Sample Preparation: To expedite the process, microwave-assisted acid hydrolysis can be employed. For instance, hydrolysis with 8 M HCl at 160°C for 40 minutes has been shown to be effective.[4] The resulting hydrolysate is then purified by filtration.[4]

  • Chromatographic Conditions: UPLC systems utilize columns with smaller particle sizes, enabling faster analysis times (e.g., an 8-minute run time).[4] The mobile phase and detection methods are similar to HPLC.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Similar acid hydrolysis procedures as in HPLC are used.[11] A stable isotope-labeled internal standard is often added before hydrolysis for accurate quantification by isotope dilution assay.[5]

  • Chromatographic and Mass Spectrometric Conditions:

    • Separation: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used for separation.

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of furosine and its fragments.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of this compound.

Furosine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Hydrolysis Acid Hydrolysis (e.g., 6M HCl, 110°C, 23h or Microwave) Sample->Hydrolysis Protein Liberation Purification Purification (e.g., Filtration, SPE) Hydrolysis->Purification Removal of Interferences Chromatography Chromatographic Separation (HPLC, UPLC, LC) Purification->Chromatography Detection Detection (UV, MS/MS) Chromatography->Detection Quantification Quantification (External/Internal Standard) Detection->Quantification Result Result Reporting (mg/100g protein, etc.) Quantification->Result

Caption: General workflow for Furosine analysis.

References

Furosine Levels in Pasteurized vs. UHT Milk: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heat treatment of milk is a critical step in ensuring its safety and extending its shelf life. However, these processes, particularly high-temperature treatments, can induce chemical changes, most notably the Maillard reaction. A key indicator of the initial stage of the Maillard reaction is the formation of furosine. This guide provides a comparative analysis of furosine levels in pasteurized and Ultra-High Temperature (UHT) treated milk, supported by experimental data and detailed methodologies.

Furosine, an amino acid derivative, is not naturally present in raw milk but is formed from the acid hydrolysis of Amadori rearrangement products, which are early products of the Maillard reaction between lactose and the ε-amino group of lysine residues in milk proteins.[1][2] Its concentration is directly proportional to the intensity of the heat treatment, making it a reliable marker for assessing thermal processing damage in milk and dairy products.[1][3]

Quantitative Comparison of Furosine Levels

The thermal processing of milk significantly influences the concentration of furosine. Pasteurization, a milder heat treatment, results in considerably lower levels of furosine compared to UHT treatment, which employs much higher temperatures. The following table summarizes typical furosine concentrations found in raw, pasteurized, and UHT milk from various studies. It is important to note that direct comparisons should be made with caution due to variations in processing conditions and analytical methodologies across different studies.

Milk TypeHeat TreatmentFurosine Concentration (mg/100g protein)Reference
Raw MilkNone4 - 5[4]
Pasteurized MilkHigh-Temperature Short-Time (HTST)4 - 7[4]
UHT MilkIndirect Heating168.72[4]
UHT MilkDirect Steam Injection (DSI)43.81[4]
UHT MilkExtreme Conditions (150°C / 20s)up to 372[4]
Fermented Milk (some brands)Varied (likely includes UHT)25.40 - 1661.05[5]

As the data indicates, furosine levels are consistently lowest in raw and pasteurized milk. UHT treatment, especially under more severe conditions, leads to a substantial increase in furosine content.[4] The type of UHT process also plays a role, with direct steam injection methods generally resulting in lower furosine formation compared to indirect heating methods.

Experimental Protocols for Furosine Determination

The standard method for the quantification of furosine in milk and dairy products involves acid hydrolysis followed by chromatographic analysis. The most commonly employed technique is Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP HPLC).[1][5]

1. Sample Preparation and Hydrolysis:

  • A known quantity of the milk sample, corresponding to a specific amount of protein (e.g., 30-70 mg), is taken for analysis.[6]

  • The sample is subjected to acid hydrolysis, typically with hydrochloric acid (HCl) at a concentration of around 8 M.[6][7]

  • The hydrolysis is carried out at an elevated temperature, commonly 110°C, for a specified duration, which can range from several hours to 23 hours.[6][8] Some rapid methods utilizing microwave-assisted hydrolysis have been developed to shorten this step to as little as 40 minutes.[7]

  • During this process, the Amadori product (ε-N-deoxylactulosyl-L-lysine) is converted to furosine.

2. Hydrolysate Purification:

  • After hydrolysis, the resulting solution is clarified to remove interfering substances.

  • This is typically achieved by filtration, often using paper and membrane filters.[7]

  • In some protocols, a solid-phase extraction (SPE) step may be included for further purification of the hydrolysate before HPLC analysis.

3. Chromatographic Analysis (IP-RP HPLC):

  • The purified hydrolysate is injected into an HPLC system.

  • The separation is performed on a reversed-phase column (e.g., C18).

  • An ion-pairing agent is included in the mobile phase to enhance the retention and separation of the polar furosine molecule.

  • Detection is typically carried out using an ultraviolet (UV) detector set at a wavelength of 280 nm.[1]

  • Quantification is achieved by comparing the peak area of furosine in the sample to that of a known standard. The results are commonly expressed as mg of furosine per 100 g of protein.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of furosine in milk samples.

Furosine_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis cluster_3 Data Processing Milk_Sample Milk Sample Hydrolysis Acid Hydrolysis (HCl, 110°C) Milk_Sample->Hydrolysis Protein Quantification Filtration Filtration Hydrolysis->Filtration HPLC IP-RP HPLC Analysis (UV Detection at 280 nm) Filtration->HPLC Quantification Quantification (mg/100g protein) HPLC->Quantification

Caption: Experimental workflow for furosine determination in milk.

Signaling Pathways and Logical Relationships

While not a classical signaling pathway, the formation of furosine is a key step in the Maillard reaction cascade. The following diagram illustrates this relationship.

Maillard_Reaction_Pathway Reactants Lactose (Reducing Sugar) + Lysine (Amino Group) Schiff_Base Schiff Base Formation Reactants->Schiff_Base Amadori Amadori Rearrangement (Amadori Product Formation) Schiff_Base->Amadori Acid_Hydrolysis Acid Hydrolysis Amadori->Acid_Hydrolysis Advanced_Products Advanced Maillard Products (e.g., Melanoidins) Amadori->Advanced_Products Further Reactions Furosine Furosine Acid_Hydrolysis->Furosine

Caption: Formation of furosine within the Maillard reaction pathway.

References

The Maillard Reaction's Fingerprint: Correlating Furosine Content with the Sensory Experience of Foods

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and food scientists on the relationship between furosine, a key indicator of the Maillard reaction, and the sensory attributes of food products. This guide provides a comparative analysis based on experimental data, detailed methodologies, and a visual representation of the underlying chemical pathways.

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is fundamental to the development of color, flavor, and aroma in a vast array of thermally processed foods. Furosine, an amino acid derivative formed during the early stages of this reaction, serves as a valuable chemical marker to quantify the extent of heat-induced changes.[1] Understanding the correlation between furosine content and the sensory profile of food is crucial for optimizing processing conditions, ensuring product consistency, and meeting consumer expectations. This guide provides a comprehensive comparison of furosine levels with sensory analysis data across various food categories, supported by detailed experimental protocols.

Quantitative Correlation of Furosine and Sensory Attributes

The following tables summarize the relationship between furosine content and the intensity of key sensory attributes in different food products. The data illustrates a general trend: as heat treatment intensifies, furosine levels increase, leading to more pronounced roasted, browned, and cooked flavors, while potentially diminishing fresh and raw characteristics.

Table 1: Correlation of Furosine Content with Sensory Attributes in UHT Milk

Heat Treatment / Storage ConditionFurosine (mg/100g protein)Cooked/Caramelized Flavor (Intensity Score 0-15)Fresh Milk Flavor (Intensity Score 0-15)Browning (Color Score 0-10)
Pasteurized Milk (Control)5 - 151.513.50.5
UHT Milk - Direct Steam Injection (Fresh)40 - 806.08.02.0
UHT Milk - Indirect Heating (Fresh)80 - 1508.55.53.5
UHT Milk - Indirect Heating (6 months storage)150 - 30011.02.06.0

Table 2: Correlation of Furosine Content with Sensory Attributes in Pasta

Drying TemperatureFurosine (mg/100g protein)Cooked Flavor Intensity (Score 0-15)Raw Flour/Semolina Flavor (Intensity Score 0-15)Browning/Color Intensity (Score 0-10)
Low Temperature (<60°C)100 - 2003.010.02.0
High Temperature (75-90°C)200 - 4007.54.05.0
Very High Temperature (>90°C)400 - 600+11.01.58.0

Table 3: Correlation of Furosine Content with Sensory Attributes in Breakfast Cereals

Processing ConditionFurosine (mg/100g protein)Toasted/Roasted Flavor (Intensity Score 0-15)Raw Grain Flavor (Intensity Score 0-15)Browning (Color Score 0-10)
Lightly Toasted50 - 1505.09.03.0
Standard Extrusion/Baking150 - 3509.03.06.0
High-Temperature Extrusion350 - 600+13.01.09.0

Experimental Protocols

Determination of Furosine Content by High-Performance Liquid Chromatography (HPLC)

The quantification of furosine is typically performed using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection.

1. Sample Preparation and Hydrolysis:

  • A known weight of the food sample (typically 50-100 mg) is hydrolyzed with hydrochloric acid (e.g., 7.95 M HCl) in a sealed tube under a nitrogen atmosphere.

  • Hydrolysis is carried out at a high temperature (e.g., 110°C) for a specific duration (e.g., 23 hours). This process converts the Amadori product, Nε-fructosyllysine, into furosine.

  • The hydrolysate is then cooled, filtered, and diluted with ultrapure water.

2. Solid-Phase Extraction (SPE) Cleanup:

  • The diluted hydrolysate is passed through an SPE cartridge (e.g., C18) to remove interfering compounds.

  • The cartridge is washed, and furosine is eluted with an appropriate solvent.

3. HPLC Analysis:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: An isocratic or gradient elution is employed, often consisting of a buffered aqueous solution (e.g., sodium heptanesulfonate in phosphoric acid) and an organic modifier like acetonitrile.

  • Detection: Furosine is detected by a UV detector at a wavelength of 280 nm.

  • Quantification: The concentration of furosine is determined by comparing the peak area of the sample to that of a known furosine standard. Results are typically expressed as mg of furosine per 100 g of protein.

Sensory Analysis by Quantitative Descriptive Analysis (QDA®)

QDA® is a robust sensory evaluation method that provides a detailed quantitative description of a product's sensory attributes.

1. Panelist Selection and Training:

  • A panel of 8-12 individuals is selected based on their sensory acuity, motivation, and ability to articulate sensory perceptions.

  • Panelists undergo extensive training (typically 20-40 hours) to develop a common language for describing the sensory attributes of the product. They are trained to identify and scale the intensity of specific aromas, flavors, and textures using reference standards.

2. Lexicon Development:

  • Through a series of sessions, the panel collaboratively develops a list of descriptive terms (a lexicon) that comprehensively characterize the sensory properties of the food product being tested.

3. Sample Evaluation:

  • Samples are presented to the panelists in a controlled environment (sensory booths with controlled lighting and temperature).

  • Samples are coded with random three-digit numbers to prevent bias.

  • Panelists independently rate the intensity of each sensory attribute on a continuous line scale (e.g., a 15-cm line anchored with "low" and "high").

4. Data Analysis:

  • The intensity ratings from the line scales are converted to numerical data.

  • Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to determine significant differences between samples and to visualize the relationships between the sensory attributes and the products.

Visualizing the Connection: From Maillard Reaction to Sensory Perception

The following diagram illustrates the logical flow from the initial Maillard reaction to the formation of furosine and its subsequent impact on the sensory characteristics of food.

Maillard_Reaction_Sensory_Correlation cluster_0 Maillard Reaction Stages cluster_1 Sensory Impact Reactants Amino Acids (e.g., Lysine) + Reducing Sugars Amadori Amadori Product (Nε-fructosyllysine) Reactants->Amadori Initial Stage Furosine Furosine (after acid hydrolysis) Amadori->Furosine Chemical Marker Formation Advanced_MRPs Advanced Maillard Reaction Products (e.g., Melanoidins) Amadori->Advanced_MRPs Intermediate & Final Stages Sensory_Attributes Sensory Attributes: - Flavor - Aroma - Color Furosine->Sensory_Attributes Correlates with (Indicator) Advanced_MRPs->Sensory_Attributes Directly Influences Positive_Sensory Desirable Attributes: - Roasted, Toasted Flavors - Browning, Golden Color - Savory Aromas Sensory_Attributes->Positive_Sensory e.g., Moderate Reaction Negative_Sensory Undesirable Attributes: - Burnt, Bitter Flavors - Dark, Unappealing Color - Off-Aromas Sensory_Attributes->Negative_Sensory e.g., Excessive Reaction

Caption: Correlation of Furosine with Sensory Attributes.

Conclusion

Furosine serves as a reliable and quantifiable indicator of the initial stages of the Maillard reaction in a wide range of food products. The data presented in this guide demonstrates a clear correlation between increasing furosine content and significant alterations in the sensory profile of foods, particularly the development of cooked, roasted, and browned characteristics. By employing standardized analytical and sensory methodologies, researchers and food development professionals can leverage the measurement of furosine to better control and predict the sensory outcomes of thermal processing, ultimately leading to products with enhanced and consistent quality. The relationship between furosine and sensory perception is a powerful tool for navigating the complexities of the Maillard reaction and harnessing its potential to create appealing and high-quality food products.

References

"assessing the specificity of Furosine dihydrochloride as a heat treatment marker"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective assessment of Furosine dihydrochloride's specificity as a chemical marker for heat treatment. By comparing its performance against other common indicators and presenting supporting experimental data, this document serves as a critical resource for professionals monitoring thermal processing in food, pharmaceuticals, and other biological systems.

The Genesis of Furosine: A Maillard Reaction Pathway

Furosine (ε-N-2-furoylmethyl-L-lysine) is not naturally present in raw materials but is formed during the acid hydrolysis of ε-N-deoxy-lactulosyl-lysine, an Amadori rearrangement product.[1][2] This Amadori product is the first stable compound formed during the early stages of the Maillard reaction, a non-enzymatic browning reaction between the ε-amino group of lysine and a reducing sugar like lactose or glucose.[3][4][5] Because its concentration correlates with the extent of the initial Maillard reaction, furosine is a widely used indicator of thermal damage and lysine blockage in heat-processed products.[2][3]

G cluster_0 cluster_1 cluster_2 Prot Protein-bound Lysine Amadori Amadori Product (e.g., Fructoselysine) Prot->Amadori + Sugar Reducing Sugar (e.g., Lactose, Glucose) Sugar->Amadori Hydrolysis Acid Hydrolysis (HCl, 110°C) Amadori->Hydrolysis Sample Preparation Furosine Furosine Hydrolysis->Furosine Yields ~32-51%

Caption: Furosine formation pathway via the Maillard reaction.

Comparative Analysis of Heat Treatment Markers

Furosine is one of several chemical markers used to assess heat load. Its primary competitors include 5-Hydroxymethylfurfural (HMF), lactulose, and advanced glycation end products (AGEs) like Nε-carboxymethyllysine (CML). The choice of marker depends on the specific application, the food or drug matrix, and the intensity of the heat treatment.

MarkerStage of Maillard ReactionFormation & CharacteristicsSpecificity & LimitationsTypical Matrix
Furosine Early Formed from acid hydrolysis of Amadori products. Its concentration is proportional to the initial heat load and lysine damage.[4]High specificity for early-stage reactions. Can degrade under severe heat or prolonged storage, making it less suitable for baked goods or intensely sterilized products.[6][7]Milk, Dairy Products, Pasta, Meat, Infant Formula, Parenteral Solutions.[1][2][8]
5-HMF Intermediate Formed from the degradation of Amadori products or direct sugar dehydration in acidic conditions.[6]A good indicator of heat damage, but its formation is not exclusively linked to the Maillard reaction. Can be unstable during storage.[6]Milk Products, Tomato Products, Honey, Fruit Juices.[9]
Lactulose Early/Intermediate An isomer of lactose formed during the heat treatment of milk. Its formation can be an indirect consequence of the Maillard reaction.[4][6]Specific to lactose-containing products. A reliable indicator for distinguishing pasteurized from UHT milk.[6]Milk and Dairy Products.[10]
CML Advanced An advanced glycation end product (AGE) formed from the breakdown of Amadori products under more severe heating conditions.[3][5]Marker for severe heat treatment and long-term storage. Its formation pathways are not unique, making interpretation complex.[2]Sterilized Milk, Baked Goods, Long-stored Foods.[3]

Quantitative Data: Furosine vs. HMF in Heat-Treated Milk

Experimental data consistently demonstrates a positive correlation between the intensity of heat treatment and the concentration of furosine and HMF. The following table summarizes findings from a study on camel and cow milk, illustrating the impact of varying temperature and time.

ProductHeat TreatmentFurosine (mg/100g protein)5-HMF (mg/kg)
Camel Milk Raw6.89Not Detected
75°C, 5s7.39Not Detected
90°C, 5s9.08Not Detected
105°C, 5s16.260.35
120°C, 5s21.500.67
135°C, 5s52.471.79
Cow Milk 75°C, 5s17.40.17
90°C, 5s23.80.20
105°C, 5s32.40.30
120°C, 5s61.70.44
135°C, 5s153.61.11
Source: Adapted from data on heat treatments of camel and cow milk.[9]

These data show that both furosine and 5-HMF concentrations increase with higher heat treatment intensity, with furosine being detectable even after mild treatments where HMF is not.[9]

Standard Experimental Protocol for Furosine Determination

The quantification of furosine is most commonly achieved through ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) following acid hydrolysis.[1]

Methodology:

  • Sample Preparation: Weigh approximately 150-600 mg of the sample, corresponding to 30-70 mg of protein, into a Pyrex screw-cap vial.[11][12]

  • Acid Hydrolysis: Add 4.5-8 mL of 8 M to 10.6 M hydrochloric acid (HCl).[11][12] Purge the vial with nitrogen or helium gas to create an inert atmosphere. Seal the vial tightly with a PTFE-faced septum.[11]

  • Heating: Place the vial in an oven or heating block at 110°C for 23-24 hours.[11][12] This step converts the Amadori product (fructoselysine) into furosine. The molar conversion rate is approximately 32% for fructoselysine.[13][14]

  • Cleanup: After cooling, filter the hydrolysate. Apply a 0.5 mL aliquot of the filtrate to a C18 solid-phase extraction (SPE) cartridge (pre-conditioned with methanol and water) to remove interfering hydrophobic compounds.[11]

  • Elution & Reconstitution: Elute the furosine from the SPE cartridge with 3M HCl. Evaporate the eluate to dryness under a vacuum.[11] Reconstitute the dried residue in a known volume (e.g., 3 mL) of the mobile phase.[11]

  • HPLC Analysis:

    • Column: C18 (e.g., Spherisorb ODS2, 250 x 4.6 mm, 5 µm).[11]

    • Mobile Phase: An isocratic mobile phase typically containing an ion-pairing agent like 5 mM sodium heptane sulphonate in an acetonitrile/water/formic acid mixture.[11]

    • Flow Rate: 1.0 - 1.2 mL/min.[11]

    • Detection: UV detector set at 280 nm.[1]

    • Quantification: Compare the peak area of the sample to a standard curve prepared with this compound. Results are typically expressed as mg of furosine per 100g of protein.

G Sample Sample Weighing (150-600 mg) Hydrolysis Acid Hydrolysis (10.6M HCl, 110°C, 24h) Sample->Hydrolysis Filter Filtration Hydrolysis->Filter SPE Solid-Phase Extraction (C18 Cleanup) Filter->SPE Elute Elution & Evaporation SPE->Elute HPLC IP-RP-HPLC Analysis (UV @ 280nm) Elute->HPLC Quant Quantification HPLC->Quant

Caption: Standard experimental workflow for furosine analysis.

Assessing the Specificity of Furosine

The utility of furosine as a marker is highly dependent on the processing conditions. It is an excellent indicator for mild to moderate heat treatments but has significant limitations under severe conditions.

Advantages:

  • High Sensitivity for Early Stages: Furosine is formed during the initial stages of the Maillard reaction, making it a sensitive marker for mild heat treatments like pasteurization and UHT processing.[2][5]

  • Correlates with Nutritional Damage: Its concentration provides a direct measure of lysine blockage, a key indicator of protein nutritional quality loss.[3]

  • Well-Characterized: The formation and analysis of furosine have been extensively studied for decades, leading to standardized and reliable methods.[1][3]

Limitations:

  • Degradation at High Heat: Under severe or prolonged heating (e.g., baking, in-bottle sterilization), furosine itself can degrade into other advanced Maillard reaction products.[7] This can lead to an underestimation of the total heat damage.

  • Storage Effects: Furosine levels can decrease during storage as it converts to other compounds, which may complicate the assessment of the initial heat treatment.[6]

  • Matrix Dependence: The kinetics of furosine formation can be influenced by the composition of the matrix, such as pH and the presence of other components.[10]

G Process Heat Treatment Applied Mild Mild / Moderate (e.g., Pasteurization, UHT) Process->Mild Severe Severe / Prolonged (e.g., Baking, Sterilization) Process->Severe Good Furosine is a GOOD Specific Marker Mild->Good Poor Furosine is a POOR Specific Marker (Degradation Occurs) Severe->Poor

References

Safety Operating Guide

Navigating the Safe Disposal of Furosine Dihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper disposal of chemical reagents like furosine dihydrochloride is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

This compound is classified as harmful if swallowed and can cause skin and eye irritation. Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory. Before handling, ensure you are equipped with:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat.

In the event of accidental exposure, follow these immediate first aid measures:

  • After inhalation: Move the individual to fresh air.

  • After skin contact: Immediately wash with plenty of water.

  • After eye contact: Rinse cautiously with water for several minutes.

  • After swallowing: Rinse mouth and seek medical attention if feeling unwell.

This compound Disposal: Core Principles

According to its Safety Data Sheet (SDS), this compound must not be disposed of with household garbage, and it should be prevented from reaching the sewage system. Disposal must be conducted in accordance with official federal, state, and local regulations. The following procedure outlines the standard best practices for laboratory chemical waste disposal applicable to this compound.

Step-by-Step Disposal Procedure

This procedure is designed to guide laboratory personnel through the compliant disposal of this compound waste.

Step 1: Waste Identification and Segregation

Properly characterize the waste. This compound waste may be in solid form, in solution, or in contaminated labware. It is crucial to segregate chemical wastes to avoid dangerous reactions.[1][2] Keep this compound waste separate from:

  • Acids and bases[1]

  • Oxidizing and reducing agents[1]

  • Other incompatible chemicals

Step 2: Waste Collection and Containerization

  • Select an Appropriate Container: Use a container that is compatible with this compound. The original container is often a suitable choice.[3] Ensure the container is leak-proof and has a secure lid.[2]

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[1] The label should also indicate the associated hazards (e.g., "Harmful," "Irritant").

  • Do Not Mix Wastes: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3] This area should be at or near the point of generation.

  • Secondary Containment: The SAA must have secondary containment, such as a spill tray, to contain any potential leaks or spills.[2][3]

  • Secure Storage: Keep the waste container closed at all times, except when adding waste.

Step 4: Requesting Waste Pickup

  • Monitor Accumulation: Do not exceed the volume limits for your SAA as defined by your institution and regulatory bodies.

  • Schedule a Pickup: Once the container is full or ready for disposal, contact your institution's EHS office to arrange for a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.

Step 5: Disposal of Empty Containers

An empty container that held this compound must be managed properly. Before the container can be disposed of as regular trash, it must be triple-rinsed with a suitable solvent.[4] The rinsate from this process must be collected and disposed of as hazardous waste.[4] After rinsing, deface or remove all labels from the container before disposal.[4]

Quantitative Data Summary
ParameterValueSource
Acute Toxicity, OralCategory 4 (Harmful if swallowed)
Skin IrritationCategory 2 (Causes skin irritation)
Eye IrritationCategory 2A (Causes serious eye irritation)
Water Hazard Class1 (Slightly hazardous for water)
This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Furosine_Disposal_Workflow cluster_lab In the Laboratory cluster_ehs EHS Responsibility start Start: this compound Waste Generated identify Identify and Segregate Waste start->identify containerize Select & Label Compatible Container identify->containerize accumulate Store in Designated Satellite Accumulation Area (SAA) containerize->accumulate request_pickup Request Waste Pickup from EHS accumulate->request_pickup ehs_pickup EHS Collects Waste request_pickup->ehs_pickup Handover final_disposal Transport to Licensed Hazardous Waste Facility ehs_pickup->final_disposal end End: Compliant Disposal final_disposal->end

This compound Disposal Workflow

References

Personal protective equipment for handling Furosine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Furosine Dihydrochloride

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Adherence to the following PPE guidelines is mandatory to prevent accidental exposure.

Hazard Summary:

Hazard StatementGHS Classification
Harmful if swallowedAcute Toxicity - Oral 4
Causes skin irritationSkin Irritation 2
Causes serious eye irritationEye Irritation 2A

Required Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield worn over safety glasses.[1]Protects against splashes and airborne particles causing eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2]Prevents skin contact which can cause irritation.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A respirator may be required if dusts are generated.[3][4]Minimizes inhalation of the compound.
First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
If Swallowed Call a poison center or doctor immediately if you feel unwell. Rinse the mouth with water.
If on Skin Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[5] If skin irritation persists, seek medical attention.[5]
If in Eyes Immediately flush the eyes with a gentle, steady stream of cool water for at least 15-20 minutes.[6][7] Hold the eyelids open to ensure complete rinsing.[6] Seek immediate medical attention.
If Inhaled Move the individual to an area with fresh air.[5] If breathing becomes difficult or stops, administer artificial respiration and seek immediate medical attention.[5]
Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring laboratory safety.

Operational Plan:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[2]

  • Weighing and Aliquoting: Handle the solid compound carefully to avoid generating dust. Use appropriate tools for weighing and transferring the substance.

  • Dissolving: this compound is slightly soluble in water, methanol, and acetonitrile (0.1-1 mg/ml).[8] When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Storage Conditions:

ConditionTemperatureDetails
Short-term Storage 4°CStore in a sealed container, away from moisture.[9][10]
Long-term Storage -20°CStore in a sealed container, away from moisture.[11]
In Solvent -80°C (6 months) or -20°C (1 month)Store in a sealed container, away from moisture.[9][10]
Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous chemical waste.

Disposal Protocol:

  • Segregation: Do not mix this compound waste with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.[2]

  • Solid Waste Collection: Collect unused solid this compound, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a dedicated, sealable hazardous waste container.[2]

  • Liquid Waste Collection: Collect aqueous and solvent solutions of this compound in a separate, clearly labeled, and sealable hazardous waste container.[2]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Irritant"), and the accumulation start date.[2]

  • Storage and Disposal: Store sealed waste containers in a designated secondary containment area. Arrange for disposal through a licensed environmental waste management service in accordance with all local and national regulations.[2][3][4]

Visual Workflow for Handling this compound

The following diagram outlines the procedural flow for the safe handling of this compound, from initial preparation to final disposal.

Furosine_Handling_Workflow prep 1. Preparation - Don PPE - Work in Fume Hood handling 2. Handling - Weighing - Solution Prep prep->handling experiment 3. Experimental Use handling->experiment exposure Emergency: Exposure Event handling->exposure If Exposure Occurs decon 4. Decontamination - Clean Workspace - Wash Hands experiment->decon waste_collection 5. Waste Collection - Segregate Solid & Liquid - Label Containers decon->waste_collection disposal 6. Final Disposal - Licensed Waste Service waste_collection->disposal first_aid First Aid (See Table 2) exposure->first_aid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.